molecular formula C4H8Cl2O B1583527 1,4-Dichloro-2-butanol CAS No. 2419-74-1

1,4-Dichloro-2-butanol

Numéro de catalogue: B1583527
Numéro CAS: 2419-74-1
Poids moléculaire: 143.01 g/mol
Clé InChI: CKNNDWZSFAPUJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-Dichloro-2-butanol is a useful research compound. Its molecular formula is C4H8Cl2O and its molecular weight is 143.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,4-dichlorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNNDWZSFAPUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947007
Record name 1,4-Dichlorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2419-74-1
Record name 1,4-Dichloro-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichlorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichlorobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DICHLORO-2-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L7Q1Q553N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a thorough understanding of the molecular architecture and chemical behavior of a reagent is paramount to its effective and innovative application. This guide is crafted not as a rigid protocol, but as a comprehensive technical exploration of 1,4-dichloro-2-butanol, a versatile yet often overlooked building block in organic synthesis. Our journey will delve into the intricacies of its structure, elucidated by modern spectroscopic techniques, and explore its synthetic potential, grounded in established reaction mechanisms. The aim is to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to confidently incorporate this compound into their synthetic strategies. Every piece of data and every proposed mechanism is substantiated by verifiable, authoritative sources to ensure the highest degree of scientific integrity.

Unveiling the Molecular Architecture of this compound

This compound is a halogenated aliphatic alcohol with the molecular formula C₄H₈Cl₂O.[1][2] This colorless to pale yellow liquid possesses a distinctive odor and is soluble in water, a property conferred by its polar hydroxyl group.[3] Its primary utility lies in the realm of organic synthesis, where it serves as a valuable intermediate.[3][4][5] The molecule's structure, characterized by a four-carbon backbone with two chlorine atoms and a hydroxyl group, gives rise to its unique reactivity.

Chirality and Stereochemistry

A key feature of the this compound molecule is the presence of a stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality means that the molecule can exist as a pair of enantiomers: (S)-1,4-dichloro-2-butanol and (R)-1,4-dichloro-2-butanol.[6] The specific stereochemistry of this chiral center can be a critical determinant in the synthesis of enantiomerically pure pharmaceutical compounds. The separation and synthesis of these individual enantiomers are crucial for applications in asymmetric synthesis.[7][8]

Spectroscopic Characterization

A comprehensive understanding of the molecular structure is achieved through the analysis of its spectroscopic data.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the connectivity and chemical environment of the hydrogen atoms in the molecule. The spectrum, typically run in CDCl₃, would exhibit distinct signals for the protons on each carbon.[1][9]

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.[2][10] The presence of electronegative chlorine and oxygen atoms significantly influences the chemical shifts of the adjacent carbon atoms. A typical ¹³C NMR spectrum in CDCl₃ would show four distinct signals corresponding to the four carbon atoms in the butanol chain.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₈Cl₂O[1]
Molecular Weight143.01 g/mol [2]
CAS Number2419-74-1[3]
AppearanceColorless to pale yellow liquid[3][9]
Boiling Point227.7 °C at 760 mmHg[9]
Density1.241 g/cm³[9]
Flash Point103.7 °C[9]
SolubilitySoluble in water[3]

The IR spectrum of this compound reveals the presence of its key functional groups.[9][11][12]

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding.[11]

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds in the alkyl chain.[11]

  • C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range corresponds to the C-O stretching vibration of the secondary alcohol.[11]

  • C-Cl Stretch: The C-Cl stretching vibrations typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.[10][13] The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺).[10]

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[14][15][16] For this compound, fragmentation could also involve the loss of chlorine atoms or HCl.

Synthesis of this compound

A common laboratory and industrial synthesis of this compound involves the reaction of 1,2,4-butanetriol with hydrogen chloride in the presence of acetic acid.[17]

Experimental Protocol: Synthesis from 1,2,4-Butanetriol

Objective: To synthesize this compound from 1,2,4-butanetriol.

Materials:

  • 1,2,4-butanetriol

  • Acetic acid

  • Hydrogen chloride gas

  • Aqueous sodium carbonate solution

  • Aqueous sodium chloride solution

Procedure:

  • In a suitable reaction vessel, charge 1,2,4-butanetriol and acetic acid.

  • Heat the mixture with stirring to approximately 85-90 °C.[17]

  • Bubble hydrogen chloride gas through the heated reaction mixture.

  • Maintain the temperature at 90 ± 2 °C until a significant amount of hydrogen chloride gas is observed to be unreacted.[17]

  • Cool the reaction mixture to room temperature.

  • Slowly add aqueous sodium carbonate solution to neutralize the excess acid until the pH of the mixture is approximately 5.5.[17]

  • Allow the layers to separate and collect the lower organic phase.

  • Wash the organic phase with an aqueous sodium chloride solution.

  • Purify the crude product by distillation to obtain this compound.[17]

Synthesis_of_1_4_Dichloro_2_butanol reactant1 1,2,4-Butanetriol intermediate Reaction Mixture reactant1->intermediate reactant2 Hydrogen Chloride (gas) reactant2->intermediate reagent Acetic Acid (catalyst) reagent->intermediate workup Neutralization & Extraction intermediate->workup Cooling product This compound workup->product Purification (Distillation)

Caption: Synthesis of this compound from 1,2,4-butanetriol.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups: two chloro-substituted carbons and a secondary hydroxyl group. This trifunctional nature makes it a versatile precursor for a variety of organic transformations.[3]

Reactions at the Hydroxyl Group

The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. However, the presence of the electron-withdrawing chloro groups can influence its reactivity.

Nucleophilic Substitution at the Chloro-Carbons

Both the C1 and C4 carbons are susceptible to nucleophilic attack, leading to the displacement of the chloride ions.[3] This allows for the introduction of a wide range of functional groups.

A notable application of this compound's reactivity is its potential for intramolecular cyclization to form substituted tetrahydrofurans. For instance, under basic conditions, the alkoxide formed from the hydroxyl group can displace the chloride at the C4 position to yield 3-chloromethyl-oxetan-3-ol, which can be further transformed. A related and synthetically valuable transformation is the conversion of similar precursors to 3-hydroxytetrahydrofuran, an important intermediate in the synthesis of various pharmaceuticals.[6][18][19]

Role in Drug Development

The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Its ability to introduce a four-carbon chain with reactive handles at both ends is synthetically advantageous. While direct incorporation into blockbuster drugs may not be widely documented, its utility as an intermediate in the synthesis of heterocyclic compounds and other key synthons is significant. For example, derivatives of this molecule could be employed in the synthesis of antiviral or anticancer agents.[20][21][22][23][24][25][26]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place away from oxidizing agents.[9]

Conclusion

This compound is a chiral, trifunctional molecule with a rich and versatile chemistry. Its molecular structure, confirmed by a suite of spectroscopic techniques, provides a clear rationale for its reactivity. As a synthetic intermediate, it offers multiple avenues for elaboration into more complex structures, including valuable heterocyclic systems. For the discerning researcher in organic synthesis and drug development, a deep understanding of the principles outlined in this guide will unlock the full potential of this valuable chemical building block.

References

An In-Depth Technical Guide to the Safe Handling of 1,4-Dichloro-2-butanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols and handling precautions for 1,4-dichloro-2-butanol, a crucial intermediate in pharmaceutical and chemical synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond rudimentary safety data sheets to offer a deeper understanding of the inherent risks and the scientific rationale behind the recommended safety procedures.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

This compound is a colorless to pale yellow liquid with a distinct odor.[1][3] Its molecular structure, featuring two chlorine atoms and a hydroxyl group on a butane backbone, dictates its chemical behavior and potential hazards.[1][3] The presence of the hydroxyl group imparts some water solubility, a factor to consider in both its application and in the event of a spill.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H8Cl2O[1][3][4]
Molecular Weight143.01 g/mol [4][5]
AppearanceColorless to pale yellow liquid[1][6]
Boiling Point227.7 °C at 760 mmHg[2]
Flash Point103.7 °C[2]
Density1.241 g/cm³[2]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3][6]

  • Skin Irritation: Causes skin irritation.[3][6]

  • Eye Irritation: Causes serious eye irritation.[3][6]

Causality of Hazards:

The toxicity and irritancy of this compound can be attributed to its chemical structure. The chlorinated alkyl chain can be reactive towards biological macromolecules, potentially leading to cellular damage. The hydroxyl group can contribute to its irritant effects on mucous membranes and skin.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling this compound relies on a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of vapors. The fume hood should have adequate airflow and be used for all operations involving the transfer, reaction, and purification of this compound.

For storage, it is recommended to keep this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Hierarchy of Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Personal Protective Equipment (PPE): Essential for Direct Handling

When direct handling of this compound is necessary, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Given the dermal toxicity, appropriate chemical-resistant gloves are critical. While specific breakthrough times for this compound are not available, for chlorinated solvents in general, materials like Viton™ or multi-layer laminates (e.g., Silver Shield®/4H®) are recommended over standard nitrile gloves, which may offer limited protection.[9] Always consult the glove manufacturer's resistance data.

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn.[10]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Safe Handling and Experimental Protocols

Adherence to established protocols is paramount to ensuring safety. The following provides a framework for the safe execution of experimental work involving this compound.

General Handling Procedures
  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Dispensing: When transferring this compound, use a fume hood. Grounding containers and using non-sparking tools is advisable, especially when larger quantities are involved, to prevent static discharge.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Be aware that thermal decomposition may release toxic and corrosive gases such as hydrogen chloride.[11][12]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.

Example Experimental Workflow: A Nucleophilic Substitution Reaction

This protocol outlines a generic nucleophilic substitution reaction, emphasizing the integration of safety measures at each step.

Experimental Workflow Start Start Prep Preparation Verify fume hood function Don appropriate PPE Assemble glassware Start->Prep Reagents Reagent Addition Add solvent and nucleophile in fume hood Slowly add this compound Prep->Reagents Reaction Reaction Heat under controlled conditions Monitor reaction progress Reagents->Reaction Workup Aqueous Workup Cool reaction mixture Perform extraction in fume hood Reaction->Workup Purification Purification Column chromatography or distillation Collect fractions in fume hood Workup->Purification Waste Waste Disposal Segregate halogenated waste Label container appropriately Purification->Waste End End Waste->End

Caption: A generalized workflow for a chemical reaction involving this compound.

Emergency Procedures: Preparedness and Response

Even with stringent safety measures, the potential for accidental exposure or spills exists. A clear and practiced emergency plan is essential.

First Aid Measures
  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response and Decontamination

For a minor spill within a fume hood:

  • Alert others: Inform colleagues in the immediate vicinity.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Neutralization (if applicable and safe): For spills of chlorinated alcohols, a neutralizing agent is generally not the primary response. The focus is on absorption and proper disposal.

  • Cleanup: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a soap and water solution. For a final rinse, a 10% bleach solution can be used, followed by a water rinse. Ensure adequate ventilation during this process.

  • Waste Disposal: The collected waste must be disposed of as halogenated organic waste.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact the institution's emergency response team.

Spill Response Spill Spill Occurs Assess Assess Severity Spill->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Minor MajorSpill Major Spill (Outside Fume Hood or Large Volume) Assess->MajorSpill Major Alert Alert Colleagues MinorSpill->Alert Evacuate Evacuate Area MajorSpill->Evacuate Contain Contain with Absorbent Alert->Contain Cleanup Clean Up and Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Halogenated Waste Decontaminate->Dispose Emergency Contact Emergency Response Evacuate->Emergency

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated waste streams, as the disposal methods and costs differ significantly. All waste containers must be clearly labeled with their contents.

Conclusion

This compound is a valuable chemical intermediate, but its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with its use. This guide serves as a foundation for developing laboratory-specific standard operating procedures to ensure a safe working environment.

References

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloro-2-butanol from 1,2,4-Butanetriol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1,4-dichloro-2-butanol, a valuable chemical intermediate, from the readily available starting material 1,2,4-butanetriol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and critical safety considerations.

Introduction

This compound is a key building block in organic synthesis, characterized by a butane backbone functionalized with two chlorine atoms and a hydroxyl group.[1] Its utility stems from the presence of multiple reactive sites, allowing for a variety of subsequent chemical transformations. This compound serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the chloro and hydroxyl groups enables regioselective reactions, making it a versatile tool for synthetic chemists.

The synthesis of this compound from 1,2,4-butanetriol is an efficient process that involves the selective chlorination of the primary hydroxyl groups of the starting triol. 1,2,4-Butanetriol is a polyol with hydroxyl groups at the 1, 2, and 4 positions.[2][3] The selective conversion of the primary hydroxyls at the 1 and 4 positions to chlorides, while preserving the secondary hydroxyl at the 2-position, is the key transformation discussed herein.

Reaction Mechanism and Scientific Rationale

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. In the context of synthesizing this compound from 1,2,4-butanetriol, the reaction is typically achieved through nucleophilic substitution. The primary hydroxyl groups of 1,2,4-butanetriol are more sterically accessible and generally more reactive towards chlorinating agents than the secondary hydroxyl group. This inherent difference in reactivity allows for a degree of selectivity.

One established method for this transformation employs hydrogen chloride in the presence of a catalytic amount of acetic acid.[1] In this process, the hydroxyl groups are protonated by the strong acid (HCl), converting them into good leaving groups (water). The chloride ion (Cl-), a competent nucleophile, then displaces the water molecule in a nucleophilic substitution reaction (SN2). The use of acetic acid as a catalyst can facilitate the reaction, potentially through the formation of intermediate acetate esters which are more readily displaced by the chloride ion.

The general mechanism can be visualized as follows:

Reaction_Mechanism Triol 1,2,4-Butanetriol (HOCH2CH(OH)CH2CH2OH) ProtonatedTriol1 Protonated Primary Alcohol Triol->ProtonatedTriol1 + HCl Intermediate1 Carbocation/Transition State ProtonatedTriol1->Intermediate1 - H2O Monochloro Monochloro Intermediate Intermediate1->Monochloro + Cl- ProtonatedTriol2 Protonated Second Primary Alcohol Monochloro->ProtonatedTriol2 + HCl Intermediate2 Carbocation/Transition State ProtonatedTriol2->Intermediate2 - H2O Dichlorobutanol This compound (ClCH2CH(OH)CH2CH2Cl) Intermediate2->Dichlorobutanol + Cl-

Figure 1: Simplified Reaction Mechanism. A visual representation of the stepwise chlorination of 1,2,4-butanetriol.

Experimental Protocol

The following protocol is based on a documented procedure for the synthesis of this compound from 1,2,4-butanetriol.[1]

Materials and Equipment
Material/EquipmentSpecifications
1,2,4-Butanetriol≥98% purity
Acetic AcidGlacial, ≥99.7% purity
Hydrogen ChlorideGas, anhydrous
500 mL four-necked flask-
StirrerMechanical or magnetic
Heating mantle-
Thermometer-
Gas inlet tube-
Condenser-
Gas absorption trapFor HCl gas
Procedure
  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser connected to a gas absorption trap, add 250 g of 1,2,4-butanetriol and 7 g of glacial acetic acid.[1]

  • Heating: Begin stirring the mixture and heat it to 85°C using a heating mantle.[1]

  • Introduction of Hydrogen Chloride: Once the temperature has stabilized, start bubbling anhydrous hydrogen chloride gas through the reaction mixture via the gas inlet tube.[1]

  • Reaction Temperature Control: Maintain the reaction temperature at 90 ± 2°C. The introduction of HCl gas is an exothermic process, so careful monitoring and control of the heating mantle are necessary.[1]

  • Monitoring the Reaction: Continue the introduction of hydrogen chloride gas. The reaction is considered complete when a significant amount of HCl gas is observed to be exiting the reaction vessel, indicating that the consumption of HCl by the reaction has slowed considerably.[1]

  • Termination of Reaction: Once the reaction is complete, stop the flow of hydrogen chloride gas and turn off the heating mantle. Allow the reaction mixture to cool to room temperature.

The expected yield of this compound from this procedure is approximately 57.2%.[1]

Experimental_Workflow start Start setup Set up 500 mL four-necked flask start->setup add_reagents Add 250g 1,2,4-butanetriol and 7g acetic acid setup->add_reagents heat Heat to 85°C with stirring add_reagents->heat hcl Bubble anhydrous HCl gas into the mixture heat->hcl maintain_temp Maintain temperature at 90 ± 2°C hcl->maintain_temp monitor Monitor for excess HCl evolution maintain_temp->monitor stop_reaction Stop HCl flow and heating monitor->stop_reaction cool Cool to room temperature stop_reaction->cool workup Proceed to work-up and purification cool->workup end End workup->end

References

Introduction: The Molecular Blueprint of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1,4-Dichloro-2-butanol

This compound (CAS No: 2419-74-1) is a halogenated aliphatic alcohol with the molecular formula C₄H₈Cl₂O.[1][2][3] Structurally, it is a four-carbon chain with chlorine atoms at positions 1 and 4, and a hydroxyl group at position 2. This configuration makes it a valuable chiral intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][4]

Given its role as a synthetic building block, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering field-proven insights into data acquisition and interpretation for researchers and drug development professionals.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton types and their connectivity within a molecule. By analyzing chemical shifts, integration values, and signal splitting patterns (multiplicity), a complete structural picture can be assembled.

Experimental Protocol: A Self-Validating System

The reliability of NMR data hinges on a meticulous experimental setup. The following protocol ensures high-quality, reproducible spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer, such as a 300 or 400 MHz instrument.[2][4][6] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for complete proton relaxation.

  • D₂O Shake (Optional but Recommended): To confirm the assignment of the hydroxyl (-OH) proton, a "D₂O shake" can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the -OH signal to disappear due to rapid proton-deuteron exchange.[5]

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation Prep1 Dissolve Sample in CDCl3 Prep2 Add TMS (Reference) Prep1->Prep2 Acq1 Insert into Spectrometer (400 MHz) Prep2->Acq1 Acq2 Acquire Spectrum Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate Signals Proc2->Proc3 Proc4 Assign Peaks Proc3->Proc4 Val1 Optional: D2O Shake Proc4->Val1 Val2 Confirm OH Peak Val1->Val2

Caption: Workflow for ¹H NMR analysis of this compound.

¹H NMR Data Interpretation for this compound

The structure Cl-CH₂(d)-CH₂(c)-CH(OH)(b)-CH₂Cl(a) gives rise to five distinct signals.

Proton AssignmentChemical Shift (δ, ppm) (Estimated)MultiplicityIntegrationCoupling Partner(s)
Hₐ (-CH₂Cl)~3.6 - 3.7Doublet (d)2HHₑ
Hₑ (-CHOH)~4.0 - 4.2Multiplet (m)1HHₐ, H𝖼
H𝖼 (-CH₂-)~2.0 - 2.2Multiplet (m)2HHₑ, Hₒ
Hₒ (-CH₂Cl)~3.7 - 3.8Triplet (t)2HH𝖼
Hₓ (-OH)Variable (e.g., ~2.5)Singlet (s, broad)1HNone (or exchanges)

Analysis of Signals:

  • Hₐ and Hₒ (Chloromethyl Protons): The protons on the carbons bonded to chlorine (C1 and C4) are deshielded by the electronegative Cl atoms and appear downfield. The Hₐ protons are split by the single Hₑ proton into a doublet. The Hₒ protons are split by the two H𝖼 protons into a triplet.

  • Hₑ (Methine Proton): This proton is attached to the carbon bearing the hydroxyl group and is further deshielded. It is coupled to protons on two adjacent carbons (Hₐ and H𝖼), resulting in a complex multiplet.

  • H𝖼 (Methylene Protons): These protons are adjacent to both the methine (CHOH) and a chloromethyl (CH₂Cl) group, leading to a complex splitting pattern, observed as a multiplet.

  • Hₓ (Hydroxyl Proton): The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its identity is definitively confirmed by its disappearance after a D₂O shake.[5]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their chemical environment. Spectra are typically acquired with proton decoupling, resulting in each carbon appearing as a sharp singlet.

Experimental Protocol

The sample preparation and instrument operation are analogous to ¹H NMR. The key difference is tuning the spectrometer to the ¹³C frequency (e.g., 75.5 MHz for a 300 MHz instrument).[7]

Diagram: ¹³C NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Prepare Sample in CDCl3 with TMS Acq1 Tune Spectrometer to 13C Frequency Prep1->Acq1 Acq2 Acquire Proton-Decoupled Spectrum Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Reference to TMS (0.0 ppm) Proc1->Proc2 Proc3 Assign Carbon Signals Proc2->Proc3

Caption: Workflow for ¹³C NMR analysis of this compound.

¹³C NMR Data Interpretation for this compound

The molecule has four structurally non-equivalent carbon atoms, and thus four signals are expected in the proton-decoupled ¹³C NMR spectrum.[8]

Carbon AssignmentChemical Shift (δ, ppm) (Estimated)Rationale
C2 (-CHOH)~70-72Bonded to electronegative oxygen, most downfield.
C1 (-CH₂Cl)~49-51Bonded to electronegative chlorine.
C4 (-CH₂Cl)~44-46Bonded to electronegative chlorine.
C3 (-CH₂-)~39-41Least deshielded alkyl carbon.

Analysis of Signals:

  • The chemical shifts are dictated by the electronegativity of the attached atoms.

  • C2: The carbon attached to the hydroxyl group (-OH) is the most deshielded (highest ppm value) due to the high electronegativity of oxygen.

  • C1 and C4: The carbons attached to chlorine atoms are also significantly deshielded and appear downfield compared to a standard alkane carbon. Their slightly different chemical shifts arise from their different positions relative to the hydroxyl group.

  • C3: This methylene carbon is the most upfield (lowest ppm value) as it is only attached to other carbon atoms, making it the most shielded of the four.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate. These absorptions are diagnostic for groups like O-H (alcohols) and C-Cl (alkyl halides).

Experimental Protocol

A common and straightforward method for analyzing a liquid sample like this compound is to use a neat liquid film.

Step-by-Step Methodology:

  • Sample Application: Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film.

  • Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum.

  • Background Subtraction: A background spectrum (of the empty spectrometer) should be run first and automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Diagram: IR Spectroscopy Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Place Drop of Liquid on NaCl Plate Prep2 Create Thin Film with Second Plate Prep1->Prep2 Acq1 Run Background Spectrum Prep2->Acq1 Acq2 Acquire Sample Spectrum Acq1->Acq2 Proc1 Identify Diagnostic Absorption Bands Acq2->Proc1 Proc2 Correlate Bands to Functional Groups Proc1->Proc2

Caption: Workflow for IR analysis of this compound.

IR Data Interpretation for this compound

The IR spectrum will display characteristic absorption bands confirming the key functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupSignificance
3600 - 3200 (Broad)O-H stretchAlcoholA broad, strong absorption in this region is definitive for the hydroxyl group and indicates hydrogen bonding.[9]
3000 - 2850 (Strong)C-H stretchAlkyl (sp³)Confirms the presence of the saturated carbon backbone.
1150 - 1050 (Strong)C-O stretchSecondary AlcoholA strong band in this region is characteristic of the C-O single bond in an alcohol.[9]
800 - 600 (Medium-Strong)C-Cl stretchAlkyl HalideConfirms the presence of the carbon-chlorine bonds.
< 1500Fingerprint RegionN/AThis complex region contains many C-C and C-H bending vibrations unique to the molecule's overall structure.[9]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unequivocal characterization of this compound. ¹H NMR elucidates the precise proton connectivity and environment, ¹³C NMR confirms the carbon skeleton, and IR spectroscopy identifies the key alcohol and alkyl chloride functional groups. Together, these techniques form a self-validating system that is essential for quality control, reaction monitoring, and structural verification in research and industrial settings.

References

An In-Depth Technical Guide to the Solubility of 1,4-Dichloro-2-butanol in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dichloro-2-butanol is a halogenated aliphatic alcohol with the chemical formula C₄H₈Cl₂O.[1][2] This colorless to pale yellow liquid serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its solubility profile across a range of solvents is paramount for researchers, scientists, and drug development professionals to effectively control reaction kinetics, design purification strategies, and develop stable formulations. This guide provides a detailed examination of the solubility of this compound, grounded in fundamental chemical principles and supported by a robust experimental protocol for empirical determination.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[3] The solubility of this compound is dictated by the interplay of its distinct molecular features: a polar hydroxyl (-OH) group, two moderately polar carbon-chlorine (C-Cl) bonds, and a nonpolar four-carbon backbone.

The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which promotes solubility in protic polar solvents like water and alcohols.[4] The chlorine atoms, being electronegative, introduce dipole moments, contributing to the overall polarity of the molecule and allowing for dipole-dipole interactions with polar aprotic solvents.[5] Conversely, the nonpolar butane backbone favors interactions with nonpolar solvents through London dispersion forces. The balance of these features determines the extent to which this compound is soluble in a given solvent.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in published literature, a qualitative and predictive solubility profile can be constructed based on its chemical structure and by drawing comparisons with analogous compounds.

SolventSolvent TypePredicted SolubilityRationale
Water (H₂O)Polar ProticSoluble[1]The hydroxyl group allows for strong hydrogen bonding with water molecules, overcoming the hydrophobic nature of the carbon chain.
Methanol (CH₃OH)Polar ProticMiscibleStrong hydrogen bonding and similar polarity lead to high miscibility.
Ethanol (C₂H₅OH)Polar ProticMiscibleSimilar to methanol, strong intermolecular forces promote miscibility.
Acetone (C₃H₆O)Polar AproticSolubleDipole-dipole interactions between the carbonyl group of acetone and the polar C-Cl and C-O bonds of the solute are significant.
Diethyl Ether (C₄H₁₀O)Slightly PolarSolubleThe ether can act as a hydrogen bond acceptor for the hydroxyl group, and its overall low polarity is compatible with the butyl chain.
Toluene (C₇H₈)NonpolarModerately SolubleLondon dispersion forces between the aromatic ring and the alkyl chain, along with some dipole-induced dipole interactions, allow for some solubility.
Hexane (C₆H₁₄)NonpolarSparingly SolubleThe nonpolar nature of hexane interacts favorably with the carbon backbone, but offers poor solvation for the polar hydroxyl and chloro groups.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleAs a strong polar aprotic solvent, DMSO can effectively solvate the polar regions of the molecule through strong dipole-dipole interactions.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.

Note: This table is predictive and should be confirmed by experimental validation for precise quantitative applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask equilibrium method is a well-established and robust technique.[6] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

I. Materials and Equipment
  • This compound (purity >97%)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaking incubator or water bath

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

II. Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8]

III. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to a vial B Add a known volume of solvent A->B Step 1 & 2 C Seal vials and place in shaking incubator at constant temperature (e.g., 25°C) D Agitate for 24-72 hours to reach equilibrium C->D Step 3 E Allow undissolved solute to settle F Withdraw supernatant and filter through a 0.22 µm syringe filter E->F Step 4 G Prepare serial dilutions of the filtrate F->G Step 5 H Quantify concentration using a validated GC-FID method G->H Step 6 I Determine solubility (e.g., in g/100mL or mol/L) H->I Step 7

Caption: Workflow for the experimental determination of solubility.

IV. Detailed Methodology
  • Preparation of Saturated Solutions: To a series of glass vials, add an excess amount of this compound. The presence of undissolved solute is crucial to ensure that the solution is saturated.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation and Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solute to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method.

    • GC-FID Parameters (Example):

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 5 minutes.

      • Carrier Gas: Helium or Hydrogen

      • Injection Volume: 1 µL

  • Calculation: Construct a calibration curve using standards of known this compound concentration. Use the calibration curve to determine the concentration of the solute in the diluted samples and back-calculate to find the concentration in the original saturated solution. This value represents the solubility at the specified temperature.

Discussion and Implications

The dual functionality of this compound, possessing both polar (hydroxyl, chloro) and nonpolar (alkyl chain) characteristics, makes it a versatile compound in terms of its solubility. Its miscibility with polar protic solvents like short-chain alcohols is a direct consequence of strong hydrogen bonding capabilities.[5] In polar aprotic solvents, dipole-dipole interactions are the primary driving force for solvation.

For drug development, the solubility in aqueous and organic media is a critical determinant of bioavailability and formulation feasibility. The predicted solubility in water suggests that it may be suitable for aqueous-based formulations, while its solubility in various organic solvents provides a wide array of options for reaction media and purification processes such as extraction and chromatography. The ability to predict and experimentally verify the solubility of this compound enables scientists to make informed decisions, leading to more efficient and robust process development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By integrating theoretical principles with a detailed, actionable experimental protocol, researchers and professionals in the field are better equipped to handle and utilize this important chemical intermediate. The predictive solubility table serves as a valuable starting point, while the empirical methodology allows for the determination of precise solubility data tailored to specific experimental conditions. A thorough understanding of solubility is not merely an academic exercise but a cornerstone of successful chemical synthesis and pharmaceutical development.

References

A Technical Guide to the Thermal Stability and Decomposition of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 1,4-dichloro-2-butanol. In the absence of direct experimental studies on this specific molecule, this document synthesizes information from analogous chlorinated hydrocarbons and alcohols to propose a plausible thermal decomposition framework. It outlines potential decomposition pathways, including dehydrochlorination, carbon-carbon bond cleavage, and radical mechanisms. Furthermore, this guide presents a detailed, self-validating experimental protocol for the systematic investigation of the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and handling of halogenated organic compounds.

Introduction: The Imperative of Understanding Thermal Stability

This compound is a halogenated alcohol with potential applications as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] As with any chemical entity, a thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing.[2] Thermal decomposition can lead to the generation of hazardous and corrosive byproducts, posing risks to personnel and equipment. For drug development professionals, knowledge of thermal stability is critical for defining shelf-life, formulating stable dosage forms, and ensuring the integrity of active pharmaceutical ingredients (APIs) during manufacturing processes that may involve elevated temperatures.

The presence of both hydroxyl and chloro functional groups on the butane backbone suggests a complex thermal decomposition profile. The interplay between these groups will dictate the dominant decomposition pathways and the nature of the resulting products. This guide aims to provide a theoretical framework for understanding these processes and a practical approach for their experimental investigation.

Proposed Thermal Decomposition Pathways of this compound

Due to the lack of specific literature on the thermal decomposition of this compound, the following pathways are proposed based on established principles of organic chemistry and studies on analogous chlorinated compounds.[3][4] The relative importance of each pathway is expected to be temperature-dependent.

The average bond enthalpy of a C-Cl bond is approximately 339 kJ/mol, which is generally weaker than a C-C bond (around 347 kJ/mol) and a C-H bond (around 413 kJ/mol).[5] This suggests that the cleavage of a carbon-chlorine bond is a likely initial step in the thermal decomposition process.[6]

Pathway A: Dehydrochlorination

Dehydrochlorination, the elimination of hydrogen chloride (HCl), is a common thermal decomposition route for chlorinated hydrocarbons.[4] For this compound, two primary dehydrochlorination reactions can be envisioned:

  • Formation of an Unsaturated Chloroalcohol: Elimination of HCl involving the chlorine at the C4 position and a hydrogen from an adjacent carbon could lead to the formation of a double bond.

  • Intramolecular Cyclization (Formation of an Epoxide): The hydroxyl group can act as an internal nucleophile, displacing the chlorine atom at the C1 position to form a cyclic ether (an epoxide), with the concurrent elimination of HCl. This is a known reaction for haloalcohols.[7]

Pathway B: Carbon-Carbon Bond Cleavage

At higher temperatures, the pyrolysis of the butanol backbone can lead to the cleavage of C-C bonds, resulting in the formation of smaller, volatile fragments.[8] The presence of chlorine atoms can influence the stability of the resulting radical intermediates.

Pathway C: Radical-Mediated Decomposition

Homolytic cleavage of the C-Cl bond can initiate a radical chain reaction. The resulting chlorine radical is highly reactive and can abstract hydrogen atoms from other molecules, propagating a chain of decomposition reactions.[9]

Visualization of Proposed Decomposition Pathways

Decomposition_Pathways cluster_start This compound cluster_path_a Pathway A: Dehydrochlorination cluster_path_b Pathway B: C-C Bond Cleavage cluster_path_c Pathway C: Radical Mechanism start Cl-CH2-CH(OH)-CH2-CH2-Cl A1 Unsaturated Chloroalcohol (e.g., 4-chloro-3-buten-2-ol) start->A1 -HCl A2 Epoxide Formation (e.g., 3-(chloromethyl)oxetan-2-ol) start->A2 -HCl (intramolecular) B1 Smaller Chlorinated & Non-chlorinated Fragments start->B1 Δ C1 Chlorine Radical (Cl•) + Butanol Radical start->C1 Δ (homolysis) HCl_A + HCl C2 Chain Reaction Products C1->C2 Propagation

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocol for Thermal Stability Assessment

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Coupling the TGA with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) can provide invaluable information on the identity of the evolved gaseous decomposition products.[10][11]

Instrumentation and Materials
  • Thermogravimetric Analyzer (TGA): Capable of heating to at least 600 °C with a precision balance.

  • Differential Scanning Calorimeter (DSC): With a temperature range covering potential melting and decomposition events.

  • TGA-FTIR or TGA-MS system (recommended): For evolved gas analysis.

  • Sample: this compound (purity ≥ 97%).

  • Pans: Aluminum or platinum pans for TGA and DSC.

  • Purge Gas: High-purity nitrogen or argon.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_tga 2. TGA Analysis cluster_dsc 3. DSC Analysis cluster_analysis 4. Data Analysis & Interpretation prep1 Accurately weigh 5-10 mg of This compound into a TGA/DSC pan tga1 Place sample in TGA furnace prep1->tga1 dsc1 Place a separate sample in DSC prep1->dsc1 tga2 Equilibrate at 30 °C tga1->tga2 tga3 Heat from 30 °C to 600 °C at 10 °C/min under N2 purge (50 mL/min) tga2->tga3 tga4 Record mass loss vs. temperature tga3->tga4 analysis1 Determine onset of decomposition (TGA) tga4->analysis1 analysis3 Analyze evolved gases (TGA-FTIR/MS) tga4->analysis3 If using TGA-FTIR/MS dsc2 Equilibrate at a sub-ambient temperature (e.g., 0 °C) dsc1->dsc2 dsc3 Heat to 300 °C at 10 °C/min under N2 purge (50 mL/min) dsc2->dsc3 dsc4 Record heat flow vs. temperature dsc3->dsc4 analysis2 Identify thermal events (melting, decomposition) (DSC) dsc4->analysis2 analysis4 Propose decomposition mechanism analysis1->analysis4 analysis2->analysis4 analysis3->analysis4

Caption: Experimental workflow for thermal analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA or DSC pan.

    • For DSC, hermetically seal the pan to prevent evaporation before decomposition.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Equilibrate the system at 30 °C for 5 minutes under a nitrogen purge of 50 mL/min.

    • Program the instrument to heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

    • If using TGA-FTIR/MS, ensure the transfer line is heated to prevent condensation of evolved gases and acquire spectra/mass data throughout the experiment.

  • DSC Analysis:

    • Place a separate, sealed sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the system at a temperature below the expected melting point (e.g., 0 °C).

    • Heat the sample from the starting temperature to approximately 300 °C (or until decomposition is complete as indicated by TGA) at a heating rate of 10 °C/min under a nitrogen purge.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

Interpretation of Results and Data Presentation

The data obtained from TGA and DSC analyses will provide critical insights into the thermal behavior of this compound.

TGA Data

The TGA thermogram will show the percentage of mass loss as a function of temperature. Key parameters to extract include:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative of the TGA curve (DTG curve), indicating the temperature at which the decomposition reaction is fastest.

  • Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile char or inorganic residues.

DSC Data

The DSC thermogram will reveal the thermal transitions the compound undergoes upon heating.

  • Endothermic Peaks: May correspond to melting, boiling, or some decomposition processes.

  • Exothermic Peaks: Typically indicate decomposition, polymerization, or other heat-releasing reactions. The enthalpy of these transitions can be quantified.

Evolved Gas Analysis (TGA-FTIR/MS)

Analysis of the evolved gases is crucial for elucidating the decomposition mechanism.

  • FTIR: Characteristic absorption bands will identify functional groups and specific small molecules (e.g., HCl, CO, CO2, aldehydes, alkenes).

  • MS: Provides the mass-to-charge ratio of the decomposition products, allowing for their identification.

Data Summary Table

All quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.

ParameterTGADSC
Onset of Decomposition (°C) TonsetTonset (exotherm)
Melting Point (°C) -Tm (endotherm)
Boiling Point (°C) Tboil (if observed)Tboil (endotherm)
Decomposition Peak(s) (°C) Tmax (DTG)Tpeak (exotherm)
Enthalpy of Decomposition (J/g) -ΔHdecomp
Residual Mass (%) % Mass at 600°C-

Conclusion

While specific experimental data on the thermal decomposition of this compound is not currently available in the public domain, this guide provides a robust theoretical and experimental framework for its investigation. The proposed decomposition pathways, based on the chemistry of analogous compounds, suggest that dehydrochlorination and radical mechanisms are likely to be significant. The detailed experimental protocol using TGA and DSC, supplemented with evolved gas analysis, offers a comprehensive approach to characterizing the thermal stability and decomposition products of this compound. The insights gained from such studies are essential for the safe and effective application of this compound in research and industrial settings.

References

An In-Depth Technical Guide to the Toxicological Profile of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloro-2-butanol is a halogenated aliphatic alcohol characterized by a four-carbon butanol backbone with two chlorine atoms and a hydroxyl group.[1] Its chemical structure suggests potential for biological activity and, consequently, toxicity. This compound is primarily utilized in organic synthesis as an intermediate in the production of other chemicals.[1] Given its reactive functional groups—a secondary alcohol and two alkyl chlorides—a thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and consideration in drug development pathways where it might appear as an intermediate or impurity.

This technical guide provides a comprehensive overview of the known and predicted toxicological properties of this compound. In the absence of extensive direct studies on this specific molecule, this guide incorporates data from structurally analogous compounds, particularly 1,3-dichloro-2-propanol, to infer potential hazards and metabolic pathways, a standard practice in toxicological risk assessment. The guide is structured to provide a deep dive into its physicochemical characteristics, toxicokinetics, toxicodynamics, and specific toxicological endpoints, followed by detailed experimental protocols for its assessment.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, excretion, and overall toxicity (ADMET). The presence of both polar (hydroxyl) and non-polar (chlorinated alkyl chain) moieties in this compound influences its behavior in biological systems.

PropertyValueSource
Chemical Formula C₄H₈Cl₂O[1][2][3]
Molecular Weight 143.01 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][3]
Odor Distinctive, ethereal[1][4]
Solubility Soluble in water[1]
Predicted pKa 13.58 ± 0.20[3]

Toxicokinetics: A Predictive Overview

The toxicokinetics of this compound have not been extensively studied. However, based on its structure and data from related halogenated alcohols, a predictive metabolic pathway can be proposed.

Absorption

Given its solubility in water and lipid solubility conferred by the chlorinated alkyl chain, this compound is likely to be readily absorbed through oral, dermal, and inhalation routes of exposure.[5]

Distribution

Following absorption, it is expected to distribute throughout the body. Its moderate lipophilicity may lead to some accumulation in fatty tissues, but the hydroxyl group will facilitate distribution in aqueous compartments as well.

Metabolism

The metabolism of this compound is anticipated to proceed through two primary pathways common to similar structures: oxidation of the alcohol group and reactions involving the chlorine substituents.

  • Oxidation of the Alcohol Group: The secondary alcohol group is a prime target for oxidation by cytosolic enzymes such as alcohol dehydrogenases (ADHs) and, to a lesser extent, microsomal cytochrome P450 (CYP) enzymes .[6][7][8][9] This oxidation would convert the butanol to the corresponding ketone, 1,4-dichlorobutan-2-one. This ketone could then undergo further metabolism.

  • Dehalogenation and Conjugation: The chlorine atoms can be removed through several mechanisms, including direct nucleophilic substitution or oxidative dehalogenation mediated by CYP enzymes.[10][11][12][13][14] The resulting reactive intermediates are often detoxified by conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).

The metabolism of the close structural analog, 1,3-dichloro-2-propanol, is known to involve the formation of the genotoxic intermediate epichlorohydrin.[15] A similar cyclization reaction is plausible for this compound, which could lead to the formation of a reactive epoxide intermediate.

Metabolism This compound This compound 1,4-Dichlorobutan-2-one 1,4-Dichlorobutan-2-one This compound->1,4-Dichlorobutan-2-one ADH/CYP450 (Oxidation) Reactive Epoxide Intermediate Reactive Epoxide Intermediate This compound->Reactive Epoxide Intermediate Intramolecular Cyclization Dehalogenated Metabolites Dehalogenated Metabolites This compound->Dehalogenated Metabolites CYP450 (Dehalogenation) Further Metabolism Further Metabolism 1,4-Dichlorobutan-2-one->Further Metabolism GSH Conjugates GSH Conjugates Reactive Epoxide Intermediate->GSH Conjugates GST Dehalogenated Metabolites->GSH Conjugates GST

Predicted Metabolic Pathways of this compound.
Excretion

The water-soluble metabolites, such as glutathione conjugates and glucuronides of the parent compound or its oxidized metabolites, are expected to be the primary forms of excretion, mainly via urine.

Toxicodynamics: Mechanism of Toxicity

The precise mechanism of toxicity for this compound is not well-defined. However, based on its chemical structure and the known toxicity of related compounds, several mechanisms can be postulated.

  • Direct Cytotoxicity: As a short-chain halogenated alcohol, it may exhibit direct cytotoxic effects by disrupting cell membrane integrity and function.[16] This can lead to leakage of cellular contents and ultimately cell death.

  • Metabolic Activation to Reactive Intermediates: As discussed in the metabolism section, this compound can be metabolized to reactive intermediates such as aldehydes, ketones, and epoxides. These electrophilic species can form covalent adducts with cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction, genotoxicity, and carcinogenicity.

  • Oxidative Stress: The metabolism of chlorinated hydrocarbons can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[17] This can damage cellular components and trigger inflammatory responses.

Data from the structural analog 1,3-dichloro-2-propanol provides significant insight. This compound is classified as "possibly carcinogenic to humans (Group 2B)" and has demonstrated sufficient evidence of carcinogenicity in animal studies.[12] It is mutagenic in vitro and causes liver and kidney damage with prolonged exposure.[3][5] Given the structural similarities, it is prudent to consider that this compound may share some of these toxicological properties.

Toxicological Endpoints

Acute Toxicity
Route of ExposureGHS ClassificationHazard Statement
Oral Category 4H302: Harmful if swallowed
Dermal Category 4H312: Harmful in contact with skin
Inhalation Category 4H332: Harmful if inhaled
Skin Category 2H315: Causes skin irritation
Eye Category 2AH319: Causes serious eye irritation
Genotoxicity

There are no specific genotoxicity studies available for this compound. However, its structural analog, 1,3-dichloro-2-propanol, is mutagenic in various in vitro assays, including the Ames test and sister chromatid exchange assays, though limited in vivo data was negative.[12][15] The potential for this compound to form a reactive epoxide intermediate suggests a plausible mechanism for genotoxicity. Therefore, a battery of genotoxicity tests is highly recommended to assess this endpoint.

Carcinogenicity

No carcinogenicity bioassays have been conducted on this compound. As previously mentioned, the structurally similar compound, 1,3-dichloro-2-propanol, is considered possibly carcinogenic to humans.[12] This raises a significant concern for the carcinogenic potential of this compound and warrants further investigation, especially if significant human exposure is anticipated.

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, a tiered approach to toxicological testing is recommended. The following are detailed protocols for foundational in vivo and in vitro assays.

In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)

This method is designed to estimate the acute oral toxicity of a substance with a reduced number of animals.[7][8][9][18]

1. Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The study aims to classify the substance into a GHS acute toxicity category rather than determining a precise LD50.[9]

2. Experimental Animals:

  • Species and Strain: Wistar or Sprague-Dawley rats are commonly used.

  • Sex: Typically, young, healthy, nulliparous, and non-pregnant females are used.

  • Number: 3 animals per step.

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least 5 days.

3. Dosing and Procedure:

  • Dose Levels: Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.[7] In the absence of prior information, a starting dose of 300 mg/kg is recommended.

  • Administration: The substance is administered as a single oral dose by gavage.

  • Procedure:

    • Fast animals overnight (food, not water).

    • Administer the starting dose to one animal.

    • If the animal survives, dose two more animals at the same level.

    • If the first animal dies, dose the next animal at a lower dose level.

    • The procedure continues based on the observed mortality as outlined in OECD TG 423.

4. Observations:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • A full necropsy is performed on all animals at the end of the study.

OECD423 start Start with 3 animals at a selected dose (e.g., 300 mg/kg) step1 Observe for 48 hours start->step1 outcome1 Outcome? step1->outcome1 step2a 0-1 animal dies: Dose 3 more animals at the next higher dose outcome1->step2a Low Mortality step2b 2-3 animals die: Dose 3 more animals at the next lower dose outcome1->step2b High Mortality stop Stop and classify based on mortality step2a->stop step2b->stop

Simplified Workflow for OECD TG 423.
In Vitro Genotoxicity Assessment

A battery of in vitro tests is recommended to assess the genotoxic potential of this compound, covering different endpoints such as gene mutations and chromosomal damage.

This test evaluates the ability of a substance to induce gene mutations in bacterial strains.[1][6][10][13][19]

1. Principle: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance. Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[10]

2. Materials:

  • Bacterial Strains: A minimum of five strains is recommended, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[10]

  • Metabolic Activation System (S9 mix): A liver homogenate fraction (S9) from induced rats is used to mimic mammalian metabolism.[13]

  • Test Substance: A range of concentrations should be tested.

3. Procedure (Plate Incorporation Method):

  • Prepare dilutions of the test substance.

  • To a test tube, add the bacterial culture, the test substance dilution, and either S9 mix or a buffer (for the non-activated condition).

  • Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

4. Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[4][5][11][14][20]

1. Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[5]

2. Cell Culture:

  • Cell Lines: Human peripheral blood lymphocytes, CHO, V79, or TK6 cells are commonly used.[11][20]

  • Treatment: Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.

3. Procedure (with Cytochalasin B):

  • Treat cell cultures with the test substance for a short (3-6 hours) or long (24 hours) duration.

  • Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.

  • Harvest, fix, and stain the cells.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei using a microscope.

4. Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[21][22][23][24]

1. Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.[22][24]

2. Procedure:

  • Prepare a single-cell suspension from the treated cell culture.

  • Mix the cells with low-melting-point agarose and layer onto a pre-coated slide.

  • Immerse the slides in a lysis solution to remove cellular proteins.

  • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis.

  • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualize and score the comets using a fluorescence microscope and image analysis software.

4. Interpretation: A significant increase in the percentage of DNA in the comet tail or in the tail moment (a combined measure of tail length and intensity) indicates DNA damage.

Genotoxicity substance This compound ames Ames Test (OECD 471) Endpoint: Gene Mutation substance->ames micronucleus Micronucleus Assay (OECD 487) Endpoint: Chromosomal Damage substance->micronucleus comet Comet Assay Endpoint: DNA Strand Breaks substance->comet result1 Positive/Negative ames->result1 result2 Positive/Negative micronucleus->result2 result3 Positive/Negative comet->result3

In Vitro Genotoxicity Testing Strategy.

Conclusion

While there is a significant lack of direct toxicological data for this compound, its GHS classification and the toxicological profile of its close structural analog, 1,3-dichloro-2-propanol, suggest a potential for significant human health hazards. It is classified as acutely toxic via oral, dermal, and inhalation routes and is a skin and eye irritant. Based on structure-activity relationships, there is a concern for potential genotoxicity and carcinogenicity, likely mediated by the formation of reactive intermediates during metabolism.

This technical guide underscores the critical need for comprehensive toxicological testing of this compound to accurately characterize its risk profile. The detailed experimental protocols provided for acute oral toxicity and a battery of in vitro genotoxicity assays offer a robust framework for initiating such an assessment. For drug development professionals, understanding the potential for such impurities or intermediates to be present and their associated toxicities is paramount for ensuring the safety and regulatory compliance of new therapeutic agents.

References

Isomers of dichlorobutanol and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomers of Dichlorobutanol: Structure, Properties, and Analysis

Introduction

Dichlorobutanol (C₄H₈Cl₂O) represents a fascinating case study in isomerism, a fundamental concept where compounds share the same molecular formula but differ in the arrangement of their atoms.[1] For researchers and professionals in drug development, understanding the nuances between these isomers is not merely an academic exercise. The specific placement of the chlorine atoms and the hydroxyl group, along with the resulting stereochemistry, can dramatically alter a molecule's physicochemical properties, reactivity, and, most critically, its biological activity and toxicological profile.

This guide provides a comprehensive exploration of the dichlorobutanol isomers. Moving beyond a simple catalog, we delve into the causality behind their distinct properties, provide field-proven analytical protocols for their differentiation and separation, and discuss their relevance in the broader context of medicinal chemistry. As a self-validating system, the protocols and data presented herein are grounded in established principles of organic and analytical chemistry, offering a robust framework for laboratory application.

Part 1: The Structural Landscape of Dichlorobutanol Isomers

The molecular formula C₄H₈Cl₂O allows for a significant number of constitutional (or structural) isomers, which differ in the connectivity of their atoms. These can be broadly categorized by the carbon backbone (a linear butane chain or a branched isobutane chain) and the positions of the two chlorine atoms and one hydroxyl group.

Constitutional Isomers

The primary constitutional isomers arise from the different possible locations of the substituents on the four-carbon chain. Key examples include:

  • 1,2-Dichlorobutan-1-ol: Chlorine and hydroxyl on C1, second chlorine on C2.

  • 3,4-Dichlorobutan-2-ol: Hydroxyl on C2, chlorines on C3 and C4.

  • 1,4-Dichlorobutan-2-ol: Hydroxyl on C2, chlorines on C1 and C4.

  • 2,3-Dichlorobutan-1-ol: Hydroxyl on C1, chlorines on C2 and C3.

  • 1,1-Dichlorobutan-2-ol: Two chlorines on C1, hydroxyl on C2.

Stereoisomers: The Critical Dimension

Many of these constitutional isomers contain one or more chiral centers (a carbon atom attached to four different groups), giving rise to stereoisomers.[2] Stereoisomers have the same connectivity but differ in the three-dimensional spatial arrangement of their atoms.

  • Enantiomers: Non-superimposable mirror images of each other. They arise from molecules with at least one chiral center. For example, 1,4-dichlorobutan-2-ol has a chiral center at C2 and therefore exists as a pair of enantiomers (R and S).

  • Diastereomers: Stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers. For instance, 3,4-dichlorobutan-2-ol has two chiral centers (C2 and C3), leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3][4] The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. However, the relationship between (2R,3R) and (2R,3S) is diastereomeric.

The following diagram illustrates the hierarchical relationship between these isomer types.

G cluster_constitutional Differ in Atom Connectivity A Dichlorobutanol (C4H8Cl2O) B Constitutional Isomers A->B Same Formula, Different Connectivity C Stereoisomers B->C Same Connectivity, Different 3D Arrangement F 1,2-Dichlorobutan-1-ol B->F G 3,4-Dichlorobutan-2-ol B->G H ... B->H D Enantiomers (e.g., (R)- and (S)-1,4-dichlorobutan-2-ol) C->D E Diastereomers (e.g., (2R,3R)- and (2R,3S)-3,4-dichlorobutan-2-ol) C->E

Caption: Hierarchical classification of dichlorobutanol isomers.

Part 2: Physicochemical and Spectroscopic Characterization

Physicochemical Properties

The precise boiling points, melting points, and solubilities of these isomers are expected to vary based on their structure. For example, isomers capable of stronger intermolecular hydrogen bonding or those with greater symmetry may exhibit higher melting points. A summary of representative data is presented below.

PropertyIsomer ExampleValueRationale for Variation
Molecular WeightAll143.01 g/mol Constant across all isomers.
Boiling Point1,3-Dichlorobutane~133 °CBranching and substituent position affect van der Waals forces.
Water Solubility1,3-DichlorobutaneInsoluble[5]Polarity changes with substituent placement; hydroxyl group increases solubility over dichlorobutane.
Density1,3-Dichlorobutane~1.11 g/cm³Varies with molecular packing efficiency in the liquid state.

Note: Data for dichlorobutane isomers are used as proxies to illustrate expected trends. Actual values for dichlorobutanol isomers will differ, primarily due to the presence of the hydroxyl group.

Spectroscopic Fingerprinting

Spectroscopy is the cornerstone of isomer identification. Each technique provides a unique piece of the structural puzzle.[6][7]

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms. Key differentiating features include:

  • Number of Signals: The number of unique proton or carbon environments in the molecule. Symmetrical isomers will show fewer signals than asymmetrical ones.

  • Chemical Shift (δ): The position of a signal, which is highly dependent on the electronic environment. Protons or carbons near electronegative atoms (like Cl and O) will be shifted downfield (higher δ values).

  • Splitting Patterns (Multiplicity): In ¹H NMR, spin-spin coupling between adjacent protons splits signals into multiplets (e.g., doublets, triplets), revealing which protons are neighbors.

For example, in 1,4-dichlorobutan-2-ol , the proton on the carbon bearing the hydroxyl group (-CH(OH)-) would appear as a distinct multiplet, coupled to the protons on C1 and C3. In contrast, for 3,4-dichlorobutan-2-ol , this same proton would be coupled to the methyl protons on C1 and the proton on C3, resulting in a completely different splitting pattern and chemical shift.

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is highly characteristic of its structure.[8]

  • Molecular Ion Peak ([M]⁺˙): All dichlorobutanol isomers will show a molecular ion cluster corresponding to their mass (m/z 142, 144, 146) due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The characteristic isotopic pattern is a definitive indicator of a molecule containing two chlorine atoms.

  • Fragmentation Pattern: The true power of MS in isomer differentiation lies in the fragmentation. The molecule breaks apart in predictable ways, governed by the stability of the resulting carbocations and radicals. The position of the Cl and OH groups dictates the most likely cleavage points. For instance, an isomer that can easily cleave to form a stable secondary carbocation will show a strong corresponding fragment ion peak.

The diagram below illustrates a plausible fragmentation pathway for a generic dichlorobutanol isomer.

G mol [C4H8Cl2O]⁺˙ Molecular Ion frag1 Fragment 1 [M - Cl]⁺ mol->frag1 - •Cl frag2 Fragment 2 [M - H2O]⁺˙ mol->frag2 - H2O frag3 Fragment 3 [M - CH2Cl]⁺ mol->frag3 - •CH2Cl others Other Fragments frag1->others frag2->others frag3->others

Caption: Generalized EI-MS fragmentation of dichlorobutanol.

Part 3: Synthesis and Reactivity

The synthesis of specific dichlorobutanol isomers often requires careful selection of starting materials and reaction conditions to control regioselectivity and stereoselectivity. A common conceptual approach involves the chlorination and hydroxylation of butene or butanediol derivatives.

General Synthetic Strategy: Halohydrin Formation

A classic method for creating such structures is through a halohydrin formation reaction, for instance, by reacting an appropriate chloro-substituted butene with a source of hydroxyl groups in the presence of water, or by a multi-step process starting from a diol. The choice of starting material is paramount for directing the substituents to the desired positions. For example, starting with 3-chloro-1-butene and performing a hydroboration-oxidation would preferentially place the hydroxyl group on the terminal carbon, while an oxymercuration-demercuration would place it on the internal carbon.

Experimental Protocol: Synthesis of a Dichlorobutanol Isomer (Illustrative)

This protocol is an illustrative example based on standard organic chemistry transformations and should be adapted and optimized for the specific target isomer. It outlines the synthesis of a dichlorobutanol from a corresponding chlorobutene derivative.

Objective: To synthesize a dichlorobutanol via electrophilic addition to a chlorobutene.

Materials:

  • Starting material (e.g., 4-chloro-1-butene)

  • N-Chlorosuccinimide (NCS)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Sodium sulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the starting chlorobutene (1.0 eq) in a 1:1 mixture of THF and water.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. Causality: NCS serves as an electrophilic chlorine source. The reaction proceeds via a cyclic chloronium ion intermediate, which is then opened by the nucleophilic attack of water. The regioselectivity of the water attack is governed by Markovnikov's rule, favoring attack at the more substituted carbon of the chloronium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 10% sodium sulfite solution to destroy any excess NCS.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: The bicarbonate wash removes any acidic byproducts, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired dichlorobutanol isomer.

Caption: Workflow for the synthesis of a dichlorobutanol isomer.

Part 4: Advanced Protocols for Chiral Separation

For isomers that are stereoisomers, simple purification methods like distillation or standard chromatography are ineffective. Chiral separation is essential, particularly in drug development, where one enantiomer may be therapeutic while the other is inactive or harmful.[9] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and powerful technique for this purpose.[10][11]

Principle of Chiral HPLC

CSPs are packed with a chiral selector that can form transient, diastereomeric complexes with the enantiomers of the analyte. Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer, allowing for their separation.[10] The choice of CSP is critical and often determined empirically.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of a chiral dichlorobutanol isomer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD or Chiralpak AD)

  • Racemic mixture of the dichlorobutanol isomer

  • HPLC-grade mobile phase solvents (e.g., n-Hexane, Isopropanol)

Methodology:

  • Sample Preparation: Prepare a solution of the racemic dichlorobutanol mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • System Setup: Install the chiral column and equilibrate the system by flowing the mobile phase (e.g., 95:5 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm, where the molecule absorbs even without a strong chromophore).

  • Optimization: If separation is poor, method development is required. This involves systematically adjusting:

    • Mobile Phase Composition: Vary the ratio of hexane to the alcohol modifier (isopropanol, ethanol). Increasing the alcohol content generally decreases retention times but may affect resolution. Causality: The alcohol modifier competes with the analyte for interaction sites on the CSP. Its concentration is a key parameter for modulating retention and selectivity.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

    • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process.

  • Data Analysis: The two separated peaks in the chromatogram correspond to the two enantiomers. The resolution between the peaks should be calculated to assess the quality of the separation.

G A 1. Prepare Sample (1 mg/mL in Mobile Phase) B 2. Equilibrate Chiral HPLC Column A->B C 3. Inject Sample B->C D 4. Run Isocratic Elution C->D E 5. Detect with UV D->E F 6. Analyze Chromatogram E->F G Poor Resolution? F->G H 7. Optimize Method (Vary Mobile Phase) G->H Yes I Separated Enantiomers G->I No H->C

Caption: Workflow for chiral HPLC method development.

Part 5: Applications and Toxicological Considerations

Chlorinated organic compounds are prevalent in medicinal chemistry, with hundreds of FDA-approved drugs containing chlorine atoms.[12] Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications for dichlorobutanol isomers are not widely documented, they represent valuable chiral building blocks for the synthesis of more complex pharmaceutical intermediates.

Toxicological Profile

The toxicity of chlorinated alcohols is a significant concern. Data on the related compound chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) indicates potential for liver and kidney toxicity, as well as reproductive and developmental effects at higher doses.[13][14][15] It is crucial to assume that dichlorobutanol isomers may have similar or other toxic effects.

Toxicity EndpointObservation for Related Compounds (Chlorobutanol)Potential Implication for Dichlorobutanol
Acute Oral Toxicity Approximate lethal dose (ALD) was over 250 mg/kg b.w./day in a single-dose rat study.[15]Isomers should be handled as acutely toxic materials.
Repeated Dose Toxicity NOAEL determined to be 12.5 mg/kg b.w./day for male rats, with liver and kidney as target organs.[15]Potential for organ damage upon repeated exposure.
Reproductive Toxicity Effects observed at 100 mg/kg dose group, including prolonged estrous cycle and decreased live birth index.[13]May pose a risk to reproductive health.
Cardiotoxicity Risk of QT prolongation noted for some IV drugs preserved with chlorobutanol.[13]Potential for cardiac effects should be considered.

All personnel should handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough review of the Safety Data Sheet (SDS) for the specific isomer or a closely related compound is mandatory before any experimental work.

Conclusion

The isomers of dichlorobutanol provide a compelling illustration of the structural complexity that can arise from a simple molecular formula. For the medicinal chemist and drug development professional, a deep understanding of this isomerism is essential. The ability to synthesize, isolate, and characterize a specific isomer is a prerequisite for any meaningful investigation into its biological activity. The analytical workflows and guiding principles detailed in this guide—from spectroscopic fingerprinting to chiral separation—offer a robust framework for navigating the challenges posed by these and other isomeric systems, ensuring both scientific rigor and laboratory safety.

References

Methodological & Application

Topic: Navigating the Reactivity of 1,4-Dichloro-2-butanol: A Guide to Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: 1,4-Dichloro-2-butanol is a highly versatile trifunctional molecule, presenting chemists with a unique platform for complex molecular architecture. Its structure, featuring two primary alkyl chlorides at positions C1 and C4 and a secondary hydroxyl group at C2, allows for a rich variety of transformations driven by nucleophilic attack. This guide provides an in-depth exploration of its reactivity with various nucleophiles, focusing on the mechanistic rationale behind product outcomes. We present detailed, field-proven protocols for key transformations, including intramolecular cyclization to form epoxides and intermolecular substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic strategies.

Introduction: The Strategic Value of this compound

This compound is more than a simple chlorinated alcohol; it is a linchpin intermediate in organic synthesis.[1][2] The molecule's utility stems from the differential reactivity of its functional groups. The secondary hydroxyl group can act as an internal nucleophile, while the two primary carbon-chlorine bonds serve as electrophilic sites for external nucleophiles. This inherent functionality allows for sequential and regioselective reactions, making it a valuable precursor for synthesizing heterocycles, functionalized diols, and other complex intermediates. Understanding the interplay between intramolecular and intermolecular pathways is paramount to successfully harnessing its synthetic potential.

The primary reaction pathways hinge on the nature of the nucleophile and the reaction conditions:

  • Intramolecular Substitution: In the presence of a base, the hydroxyl group is deprotonated to an alkoxide, which can attack either the C1 or C4 position, leading to cyclic ethers (epoxides or oxetanes).

  • Intermolecular Substitution: An external nucleophile can attack the electrophilic C1 or C4 carbons, leading to substitution products.[1]

This guide will dissect these pathways, offering both mechanistic clarity and practical, reproducible protocols.

The Dominant Pathway: Base-Mediated Intramolecular Cyclization to 3-Chloromethyl-oxirane

One of the most synthetically useful transformations of this compound is its conversion to an epoxide via an intramolecular Williamson ether synthesis. This reaction is efficient and proceeds under mild conditions, making it a cornerstone of its application.

Mechanism of Epoxide Formation

The reaction is initiated by a base, which deprotonates the C2 hydroxyl group to form a nucleophilic alkoxide. This is followed by a rapid, intramolecular SN2 attack by the alkoxide on the adjacent carbon (C1), which bears a chlorine atom.[3][4] The chloride ion is displaced as the leaving group in a concerted, ring-closing step, resulting in the formation of a strained but synthetically valuable three-membered epoxide ring, specifically 3-chloromethyl-oxirane (also known as epichlorohydrin's vinylog).[5]

For this intramolecular SN2 reaction to occur efficiently, the nucleophilic oxygen and the C1-Cl bond must adopt an anti-periplanar conformation to allow for proper orbital overlap for backside attack.[3][6]

Caption: Mechanism of intramolecular epoxide formation.

Protocol: Synthesis of 3-(Chloromethyl)oxirane

This protocol is adapted from established procedures for the dehydrochlorination of chlorohydrins.[7][8][9]

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq), aqueous solution (e.g., 20% w/v)

  • Diethyl ether (or other suitable extraction solvent like dichloromethane)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (e.g., 14.3 g, 0.1 mol) in 100 mL of water. Cool the flask in an ice-water bath to 0-5 °C.

  • Base Addition: Slowly add the 20% aqueous NaOH solution (e.g., 22 mL, ~0.11 mol) dropwise to the stirred solution over 30-45 minutes. Causality Note: Slow, controlled addition is crucial to manage the exothermicity of the neutralization and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3-(chloromethyl)oxirane.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR[10], and GC-MS analysis. The expected yield is typically in the range of 75-85%.

Intermolecular Reactions with External Nucleophiles

While intramolecular cyclization is often dominant under basic conditions, this compound can also react with a variety of external nucleophiles. The reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms bearing a chlorine atom.[11][12]

Reaction with Amine Nucleophiles

The reaction with amines is particularly relevant for the synthesis of pharmaceutical intermediates. The outcome can be complex, as the amine can act as both a nucleophile and a base.

Potential Pathways:

  • Direct SN2 Substitution: The amine attacks either C1 or C4, displacing a chloride ion. Attack at C4 is generally favored due to less steric hindrance, leading to a 4-amino-1-chloro-2-butanol derivative.

  • Epoxide Intermediate: The amine acts as a base, promoting the formation of the 3-(chloromethyl)oxirane intermediate as described in Section 2. A second molecule of the amine then attacks and opens the epoxide ring.[13] Epoxide ring-opening with amines typically occurs at the less substituted carbon, which in this case would be the CH₂ of the oxirane ring.[14][15]

G cluster_pathA Pathway A: Direct SN2 cluster_pathB Pathway B: Epoxide Intermediate start This compound + R₂NH A_product 4-(Dialkylamino)-1-chloro-2-butanol (Attack at C4) start->A_product Favored, Less Hindrance B_intermediate 3-(Chloromethyl)oxirane start->B_intermediate R₂NH as Base B_product 1-(Dialkylamino)-3-chloro-2-propanol (Ring Opening Product) B_intermediate->B_product R₂NH as Nucleophile

Caption: Competing pathways for the reaction with amines.

Protocol: Synthesis of 4-(Diethylamino)-1-chloro-2-butanol

Materials:

  • This compound (1.0 eq)

  • Diethylamine (2.2 eq)

  • Ethanol (or a suitable polar aprotic solvent like THF)

  • Round-bottom flask, condenser, magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (14.3 g, 0.1 mol) in 150 mL of ethanol.

  • Nucleophile Addition: Add diethylamine (22.5 mL, 0.22 mol) to the solution. Causality Note: An excess of the amine is used to act as both the nucleophile and to neutralize the HCl generated during the reaction.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 12-18 hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in 100 mL of 1 M HCl. Wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Basify the aqueous layer with 4 M NaOH until pH > 12 and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator to yield the product. Further purification can be achieved by column chromatography if necessary.

Summary of Reactivity

The choice of nucleophile and reaction conditions dictates the synthetic outcome. The following table summarizes the expected major products.

Nucleophile (Nu⁻)Reagent ExampleConditionsExpected Major Product(s)Mechanism
Hydroxide NaOH, KOHAqueous, 0 °C to RT3-(Chloromethyl)oxiraneIntramolecular SN2
Alkoxide NaOEt, NaOMeAnhydrous alcohol1-Alkoxy-4-chloro-2-butanol, 3-(Chloromethyl)oxiraneIntermolecular SN2, Intramolecular SN2
Amine (Primary/Secondary) RNH₂, R₂NHAlcohol solvent, reflux4-Amino-1-chloro-2-butanolIntermolecular SN2
Thiolate NaSH, NaSRPolar aprotic solvent4-Thio-1-chloro-2-butanolIntermolecular SN2
Cyanide NaCN, KCNDMSO, heat5-Chloro-4-hydroxy-pentanenitrileIntermolecular SN2

Conclusion

This compound is a potent and versatile chemical intermediate whose reactivity is governed by a delicate balance between intramolecular and intermolecular pathways. By carefully selecting the nucleophile and controlling reaction conditions, chemists can selectively forge new bonds at C1 or C4, or orchestrate an intramolecular cyclization to form a valuable epoxide intermediate. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this building block into their synthetic programs, enabling the efficient construction of complex molecular targets.

References

Application Notes & Protocols: 1,4-Dichloro-2-butanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

1,4-Dichloro-2-butanol (CAS No. 2419-74-1) is a versatile bifunctional organic compound that serves as a highly valuable starting material in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a secondary alcohol and two distinct chloro-substituents (one primary, one secondary), provides a rich platform for a variety of chemical transformations. This unique arrangement allows for sequential and regioselective reactions, making it a strategic choice for constructing key molecular scaffolds found in many active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the reactivity and applications of this compound, complete with detailed protocols and the scientific rationale behind its use in synthesizing critical pharmaceutical intermediates.

Part 1: Physicochemical Properties and Safety Profile

Understanding the fundamental properties of this compound is critical for its safe handling and effective use in synthesis.[2] The molecule is a halogenated aliphatic alcohol, typically presenting as a colorless to pale yellow liquid.[1] Its hydroxyl group imparts some water solubility, a key consideration for reaction and work-up conditions.[1]

Table 1: Key Properties and Safety Information for this compound

PropertyValueSource(s)
Molecular Formula C₄H₈Cl₂O[3][4]
Molecular Weight 143.01 g/mol [3][4]
CAS Number 2419-74-1[1][2]
Appearance Colorless to light yellow clear liquid[1][5]
IUPAC Name 1,4-dichlorobutan-2-ol[3]
Boiling Point Data not readily available; distillation under reduced pressure is recommended.
Solubility Soluble in water and common organic solvents.[1]
GHS Hazard Statements H302, H312, H315, H319, H332 (Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation).[3][5]
Safety Precautions Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid contact with oxidizing agents.[2][5]

Part 2: Core Synthetic Applications & Mechanistic Insights

The utility of this compound stems from its ability to undergo several key transformations, primarily leveraging the reactivity of its hydroxyl and chloro groups. These reactions enable the construction of heterocyclic and amino-alcohol intermediates.

Application 1: Synthesis of Substituted Tetrahydrofuran (THF) Derivatives

Substituted tetrahydrofuran rings are a common motif in a wide range of pharmaceuticals, including antiviral and anticancer agents.[6] this compound serves as an excellent precursor for 3-chloromethyltetrahydrofuran via an intramolecular Williamson ether synthesis.

Mechanism: The reaction is initiated by a base, which deprotonates the secondary hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the carbon bearing the primary chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the five-membered THF ring. This cyclization is highly efficient due to the favorable thermodynamics of forming a five-membered ring.[7]

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep1 Dissolve 14.3g this compound in 50mL H₂O in RBF prep2 Prepare 4.8g NaOH react1 Slowly add NaOH pellets to RBF (Control exotherm with ice bath) prep2->react1 react2 Attach reflux condenser react1->react2 react3 Heat to reflux (100°C) for 3 hours react2->react3 react4 Monitor by TLC (Hexane:EtOAc 4:1) react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Transfer to separatory funnel workup1->workup2 workup3 Extract with diethyl ether (3 x 50mL) workup2->workup3 workup4 Combine organic layers workup3->workup4 workup5 Dry over anhydrous MgSO₄ workup4->workup5 purify1 Filter off drying agent workup5->purify1 purify2 Concentrate under reduced pressure purify1->purify2 purify3 Purify by vacuum distillation purify2->purify3 purify4 Characterize product (NMR, GC-MS) purify3->purify4

References

Application Notes & Protocols: 1,4-Dichloro-2-butanol as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and chemists on the strategic use of 1,4-dichloro-2-butanol (CAS No. 2419-74-1) as a pivotal intermediate in the synthesis of advanced agrochemicals, particularly focusing on the azole class of fungicides. This document elucidates the chemical properties and unique reactivity of this building block, stemming from its bifunctional nature. Detailed, field-proven protocols for its conversion into key epoxide intermediates and subsequent derivatization are provided, emphasizing the causality behind experimental choices and adherence to safety standards.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic compound featuring a secondary alcohol and two primary alkyl chloride groups.[1] This unique combination of reactive sites makes it an exceptionally valuable and versatile building block in organic synthesis.[2] While it finds application in the production of various specialty chemicals, its role as a precursor for heterocyclic compounds has positioned it as a key starting material in the agrochemical industry.[2][3]

The hydroxyl group can be readily converted into an alkoxide, which can then participate in intramolecular nucleophilic substitution to form a strained, highly reactive epoxide ring. This epoxide can be subsequently opened by a variety of nucleophiles to introduce diverse functionalities, a common strategy in the synthesis of complex active ingredients like azole fungicides.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is critical for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 2419-74-1[4]
Molecular Formula C₄H₈Cl₂O[1][4]
Molecular Weight 143.01 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 227.7 °C at 760 mmHg[3]
Density ~1.241 g/cm³[3]
Solubility Soluble in water and common organic solvents[1]
IUPAC Name 1,4-dichlorobutan-2-ol[4]
Core Reactivity and Synthetic Potential

The synthetic utility of this compound is governed by its two distinct functional groups:

  • Secondary Hydroxyl (-OH): Acts as a nucleophile or can be deprotonated to form a potent nucleophilic alkoxide. This site is the key to forming the crucial epoxide intermediate.

  • Two Primary Alkyl Chlorides (-Cl): Serve as excellent electrophilic sites for nucleophilic substitution reactions. The chlorine at the C1 position is sterically more accessible for intramolecular attack by the C2-alkoxide.

This dual reactivity allows for a controlled, sequential reaction pathway, as illustrated in the following sections.

Application in Azole Fungicide Synthesis

Azole fungicides are a cornerstone of modern crop protection, functioning by inhibiting the fungal enzyme lanosterol 14-α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[7] The synthesis of many potent azole fungicides, such as epoxiconazole and tebuconazole, relies on a core structure often derived from an epoxide precursor. This compound is an ideal starting point for constructing this critical backbone.

The general synthetic strategy involves two main stages:

  • Epoxidation: Conversion of this compound to its corresponding epoxide, 2-((chloromethyl)oxirane), via an intramolecular Williamson ether synthesis.

  • Nucleophilic Ring-Opening: Reaction of the epoxide with an azole moiety (e.g., 1,2,4-triazole) to form the core structure of the fungicide.

G

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. All procedures should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-((chloromethyl)oxirane) from this compound

Principle: This procedure utilizes a strong base to deprotonate the hydroxyl group of this compound, forming an alkoxide. This alkoxide then undergoes a rapid intramolecular SN2 reaction, displacing the adjacent chloride on C1 to form the stable three-membered epoxide ring. This is a classic example of an intramolecular Williamson ether synthesis.

Materials and Reagents:

  • This compound (97% purity or higher)[5]

  • Sodium hydroxide (NaOH), pellets or 50% aqueous solution

  • Deionized water

  • Diethyl ether (or Dichloromethane), ACS grade

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 14.3 g (0.1 mol) of this compound.

  • Base Addition: In a separate beaker, carefully prepare a solution of 6.0 g (0.15 mol) of sodium hydroxide in 30 mL of deionized water. Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.

  • Cyclization Reaction: Transfer the cooled NaOH solution to a dropping funnel and add it dropwise to the stirring this compound over 30-45 minutes. Maintain the reaction temperature between 20-30°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure complete conversion. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic extracts with 50 mL of brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. Caution: The product is volatile.

  • Purification: The crude 2-((chloromethyl)oxirane) can be purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

Protocol 2: Synthesis of 1-((2-chloromethyl)oxiran-2-yl)-1H-1,2,4-triazole

Principle: This protocol demonstrates the nucleophilic ring-opening of the epoxide synthesized in Protocol 1. The 1,2,4-triazole anion, generated in situ by a base, acts as the nucleophile, attacking one of the epoxide carbons. In polar aprotic solvents, the attack preferentially occurs at the less sterically hindered carbon, leading to the desired product.

Materials and Reagents:

  • 2-((chloromethyl)oxirane) (from Protocol 1)

  • 1H-1,2,4-Triazole

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, ACS grade

  • Deionized water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Condenser with drying tube

  • Heating mantle with temperature control

  • Standard glassware for work-up and purification

G

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 6.9 g (0.1 mol) of 1H-1,2,4-triazole and 16.6 g (0.12 mol) of anhydrous potassium carbonate.

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension vigorously for 15 minutes at room temperature.

  • Epoxide Addition: Add 10.6 g (0.1 mol) of 2-((chloromethyl)oxirane) to the stirring suspension dropwise over 20 minutes.

  • Reaction Heating: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting epoxide.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of cold deionized water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final azole precursor.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[4]

  • Handling: Always handle this chemical in a well-ventilated fume hood.[6] Avoid breathing vapors.

  • PPE: Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile chemical intermediate for the synthesis of complex agrochemicals. Its inherent reactivity, when properly harnessed, allows for the efficient construction of critical molecular scaffolds such as epoxides, which are foundational to the synthesis of market-leading azole fungicides. The protocols detailed herein provide a reliable and scalable pathway for researchers to utilize this building block in the development of novel crop protection agents.

References

Application Note & Protocol: Dehydrochlorination of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the dehydrochlorination of 1,4-dichloro-2-butanol. This reaction is a cornerstone transformation for synthesizing valuable epoxide intermediates, which are pivotal in the development of pharmaceuticals and specialty polymers. We will delve into the underlying chemical principles, present a detailed, field-proven laboratory protocol, and discuss the critical parameters that govern reaction success, yield, and purity. This guide is intended for researchers, chemists, and process development professionals who require a robust and reproducible methodology for this transformation.

Introduction and Scientific Background

The dehydrochlorination of halohydrins is a classical and efficient method for the synthesis of epoxides.[1] In the specific case of this compound, a bifunctional molecule, selective dehydrochlorination yields (3-chloroethyl)oxirane (also known as 4-chloro-1,2-epoxybutane). This product retains a reactive alkyl chloride moiety, making it a versatile building block for subsequent nucleophilic substitutions, allowing for the introduction of diverse functional groups.

The core transformation is an intramolecular Williamson ether synthesis. This base-promoted cyclization is a powerful tool in organic synthesis due to its high efficiency and atom economy.[2] Understanding the reaction mechanism and potential side reactions is paramount for optimizing the process and achieving high yields of the desired epoxide.

Reaction Mechanism and Causality

The conversion of this compound to (3-chloroethyl)oxirane proceeds via a well-established intramolecular nucleophilic substitution (SNi) pathway. The choice of reaction conditions is dictated by the need to facilitate this pathway while suppressing competing reactions.

Pillar 1: The Primary Reaction Pathway

  • Deprotonation: A strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), first abstracts the acidic proton from the hydroxyl group of this compound. This creates a highly reactive chloroalkoxide intermediate.

  • Intramolecular Cyclization (SNi): The newly formed alkoxide anion acts as an intramolecular nucleophile. It attacks the adjacent carbon atom bearing the C1 chlorine atom. This backside attack displaces the chloride ion as a leaving group, resulting in the formation of the strained three-membered oxirane (epoxide) ring.

G cluster_0 Dehydrochlorination Mechanism start This compound (Starting Material) alkoxide Chloroalkoxide Intermediate start->alkoxide + OH⁻ alkoxide->start - H₂O product (3-Chloroethyl)oxirane (Epoxide Product) alkoxide->product Intramolecular SN2 - Cl⁻ nacl NaCl base NaOH h2o H₂O

Caption: Mechanism of base-catalyzed epoxide formation.

Pillar 2: Competing Side Reactions

The success of the synthesis hinges on minimizing undesirable side reactions. For chlorohydrins, several competing pathways exist:

  • Intermolecular SN2 Reaction: The chloroalkoxide intermediate can react with another molecule of this compound instead of cyclizing, leading to oligomeric ether byproducts. This is mitigated by using dilute conditions or by slow addition of the base.

  • Hydrolysis: The epoxide product can undergo base-catalyzed hydrolysis (ring-opening) to form 1-chloro-2,4-butanediol, especially if the product is left in the aqueous basic medium for extended periods at elevated temperatures.[3][4]

  • Elimination/Fragmentation: While less common for this substrate, alternative elimination pathways can lead to unsaturated alcohols or fragmentation products, as seen with structurally similar chlorobutanols.[5][6]

The protocol described below is designed to favor the desired intramolecular cyclization by carefully controlling temperature, concentration, and reaction time.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety and reproducibility.

3.1. Materials and Equipment

Reagents & Materials Equipment
This compound (CAS: 2419-74-1)[7]Three-neck round-bottom flask (250 mL)
Sodium hydroxide (NaOH), pelletsMagnetic stirrer and stir bar
Diethyl ether (or other suitable extraction solvent)Dropping funnel
Anhydrous magnesium sulfate (MgSO₄)Reflux condenser with inert gas inlet
Deionized waterIce-water bath
Separatory funnel
Rotary evaporator
Short-path distillation apparatus

3.2. Safety Precautions: A Self-Validating System

CRITICAL: this compound is harmful if swallowed or in contact with skin and causes significant skin and eye irritation.[7][8] The epoxide product, like its analog epichlorohydrin, should be considered toxic, a potential carcinogen, and a sensitizer.[9][10][11] All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[9]

  • Ventilation: Ensure high-efficiency ventilation in the fume hood. Do not work with these chemicals in an open lab.[12]

  • Static and Ignition Control: Use non-sparking tools and ensure all equipment is properly grounded, especially when working with flammable solvents like diethyl ether.[12] Keep away from open flames and hot surfaces.[12]

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local regulations for halogenated organic waste.

3.3. Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare a 20% (w/v) aqueous solution of sodium hydroxide. Carefully dissolve 20 g of NaOH pellets in 80 mL of deionized water in a beaker cooled in an ice bath. Causality: Dissolving NaOH is highly exothermic; pre-cooling prevents boiling and ensures safety.

    • Allow the NaOH solution to cool to room temperature before use.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • Place the flask in an ice-water bath on top of a magnetic stirrer.

    • Add 14.3 g (0.1 mol) of this compound to the flask, followed by 50 mL of deionized water. Stir to create a solution or suspension.

  • Dehydrochlorination Reaction:

    • Begin vigorous stirring and allow the flask contents to cool to 0-5 °C.

    • Slowly add the 20% NaOH solution dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality: Slow, cooled addition is critical to control the reaction exotherm and to keep the concentration of the alkoxide intermediate low, thus favoring intramolecular cyclization over intermolecular side reactions.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL). Causality: The epoxide product is significantly more soluble in organic solvents than in the aqueous salt solution.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 15 minutes.

    • Filter the solution to remove the drying agent.

  • Purification:

    • Remove the bulk of the diethyl ether using a rotary evaporator with the water bath temperature kept below 30°C. Causality: The epoxide product is volatile; excessive heat will lead to product loss.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure (3-chloroethyl)oxirane.

Caption: Experimental workflow for epoxide synthesis.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValueRationale / Notes
Starting Material This compound14.3 g (0.1 mol)
Base 20% aq. NaOH~50 mL (approx. 0.25 mol)
Stoichiometry (Base) ~2.5 equivalentsA slight excess of base ensures complete deprotonation.
Reaction Temperature 0-10 °C (addition), RT (stirring)Minimizes side reactions and controls exotherm.
Reaction Time 3-5 hours totalAllows for complete conversion at a controlled rate.
Expected Product (3-Chloroethyl)oxiraneC₄H₇ClO, MW: 106.55 g/mol
Theoretical Yield 10.66 gBased on 100% conversion of the limiting reagent.
Typical Yield 75-85%Yields can vary based on the purity of starting material and precision of the work-up.

Product identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and FT-IR spectroscopy.

References

Topic: Synthesis of 3-Hydroxytetrahydrofuran from 1,4-Dichloro-2-butanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytetrahydrofuran (3-OH-THF), particularly in its chiral forms, is a pivotal building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of numerous pharmaceuticals, including antiviral agents for HIV (Amprenavir), anti-diabetic drugs (Empagliflozin), and anti-cancer therapies (Afatinib).[1][2][3] This application note provides a comprehensive guide to the synthesis of 3-hydroxytetrahydrofuran, focusing on the industrially relevant pathway commencing from derivatives of 1,4-dichloro-2-butanol. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a high-yield, high-purity synthesis suitable for drug development pipelines.

Scientific Foundation: The Intramolecular Williamson Ether Synthesis

The conversion of a 1,4-dihalo-2-butanol derivative into a 3-hydroxytetrahydrofuran ring is a classic example of an intramolecular Williamson ether synthesis .[4][5][6] This powerful ring-forming reaction proceeds via a base-catalyzed SN2 mechanism. Understanding this mechanism is paramount to optimizing reaction conditions and controlling product stereochemistry.

The Mechanism Unveiled:

The reaction can be dissected into two fundamental steps:

  • Deprotonation: A base abstracts the acidic proton from the hydroxyl group of the halohydrin (in this case, 4-chloro-1,3-butanediol, a direct derivative of this compound).[7][8] This creates a highly nucleophilic alkoxide ion. The choice of base is critical; stronger bases facilitate faster deprotonation but can introduce side reactions if not controlled.

  • Intramolecular SN2 Attack: The newly formed alkoxide nucleophile executes a backside attack on the electrophilic carbon atom bearing the chlorine leaving group.[6][7] This concerted, single-step displacement of the chloride ion results in the formation of the five-membered tetrahydrofuran ring.[8]

A crucial aspect of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center.[4][7] Therefore, if a specific enantiomer of 3-hydroxytetrahydrofuran, such as (S)-3-hydroxytetrahydrofuran, is desired, the synthesis must begin with a precursor of the appropriate chirality, for example, (S)-4-chloro-1,3-butanediol.[9]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Cyclization start 4-Chloro-1,3-butanediol (Halohydrin Derivative) alkoxide Alkoxide Intermediate (Enhanced Nucleophile) start->alkoxide Base abstracts proton base Base (e.g., OH⁻) base->start attack Nucleophilic alkoxide attacks electrophilic carbon alkoxide->attack Backside Attack product 3-Hydroxytetrahydrofuran attack->product Ring Closure leaving_group Chloride Ion (Cl⁻) (Leaving Group) attack->leaving_group Displacement

Caption: Mechanism of intramolecular Williamson ether synthesis.

Precursor Synthesis: From Ester to Halohydrin

While this compound is the titular precursor, industrial processes often utilize more accessible starting materials like 4-halo-3-hydroxybutyric acid esters.[1][10][11] These esters are reduced to the key intermediate, 4-halo-1,3-butanediol, which then undergoes the cyclization described above.

This two-step approach offers significant advantages in terms of cost and availability of chiral starting materials. For instance, ethyl (S)-4-chloro-3-hydroxybutyrate is a common commercial precursor for producing (S)-3-hydroxytetrahydrofuran.[1] The reduction is typically achieved using hydride reagents like sodium borohydride.[10][11]

G start 4-Halo-3-hydroxybutyric Acid Ester intermediate 4-Halo-1,3-butanediol (Direct Precursor) start->intermediate Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->start product 3-Hydroxytetrahydrofuran intermediate->product Intramolecular Cyclization base Base (e.g., NaOH, Na₂CO₃) base->intermediate

Caption: General synthetic workflow from ester to final product.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of (S)-3-hydroxytetrahydrofuran from (S)-4-chloro-1,3-butanediol. The principles are directly applicable to the synthesis of the R-enantiomer or the racemic mixture from the corresponding precursors.

Protocol: Base-Catalyzed Cyclization of (S)-4-chloro-1,3-butanediol

Objective: To synthesize high-purity (S)-3-hydroxytetrahydrofuran via an efficient intramolecular ring-closure reaction.

Materials & Reagents:

  • (S)-4-chloro-1,3-butanediol (Optical Purity ≥ 99% ee)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Toluene

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer with heating mantle

  • Thermometer/temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Charge the three-neck round-bottom flask with (S)-4-chloro-1,3-butanediol (1.0 eq) and toluene (approx. 1.5 L per mole of substrate).

    • Add solid sodium carbonate (Na₂CO₃, approx. 1.5 eq) and a small amount of water (approx. 0.05 eq).[9]

    • Causality Note: Toluene serves as a water-immiscible solvent, simplifying the subsequent extraction. Sodium carbonate is a moderately strong base, sufficient to drive the reaction while minimizing potential side reactions like epoxide formation that can occur with stronger bases. The small amount of water helps to initiate the reaction.

  • Cyclization Reaction:

    • Assemble the reflux condenser and begin vigorous stirring.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 16-20 hours.[9]

    • Self-Validation: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The reaction is considered complete upon the disappearance of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the solid inorganic salts (NaCl and excess Na₂CO₃).

    • Causality Note: This filtration step removes the bulk of the inorganic byproducts, leading to a cleaner extraction and simpler purification.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude oil is then purified by vacuum distillation.[9]

    • Collect the fraction corresponding to the boiling point of 3-hydroxytetrahydrofuran (e.g., 85-87°C at 22 mmHg).[12]

  • Final Product Validation:

    • Confirm the purity of the final product using GC and its identity using ¹H and ¹³C NMR spectroscopy.

    • Crucially, determine the optical purity (enantiomeric excess, % ee) using a chiral GC column or by measuring the specific rotation to validate that the chirality of the starting material has been maintained.[9]

Safety Precautions: this compound and its derivatives are hazardous chemicals and should be handled in a well-ventilated fume hood.[13][14] Toluene is flammable. All appropriate safety measures and PPE should be employed throughout the procedure.

Data Summary: Comparative Reaction Conditions

The choice of reaction conditions can significantly impact yield and purity. The following table summarizes conditions reported in the literature for the cyclization of 4-halo-1,3-butanediol.

Starting MaterialBaseSolventTemperatureTimeYieldReference
(S)-4-chloro-1,3-butanediolNa₂CO₃ / H₂OTolueneReflux (110°C)16 h87%[9]
(S)-4-chloro-1,3-butanediolNone (Neat)None110°C6 h83%[9]
(R)-4-chloro-1,3-butanediol50% aq. NaOH0.5N HCl (initial), then neutralizedHeated2 h67%[15]
4-chloro-1,3-(S)-butanediol30% aq. NaOHWater80-90°C20 h95%[10]

This comparative data highlights the versatility of the method, allowing for process optimization based on available equipment, cost considerations, and desired cycle times.

Conclusion

The synthesis of 3-hydroxytetrahydrofuran from this compound derivatives via an intramolecular Williamson ether synthesis is a robust, scalable, and efficient method. A thorough understanding of the underlying SN2 mechanism is essential for controlling the reaction, particularly for maintaining the stereochemical integrity required for chiral drug synthesis. By carefully selecting the precursor, base, and solvent system, and by implementing rigorous in-process monitoring and final product validation, researchers can reliably produce this high-value intermediate for application in pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-dichloro-2-butanol (CAS 2419-74-1).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting strategies to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is a versatile chemical intermediate.[1] The most common laboratory and industrial synthesis strategies start from readily available precursors. Each route has its own set of advantages and potential side reactions.

  • Hydrochlorination of 2-Butene-1,4-diol: This is a prevalent method involving the addition of hydrogen chloride (HCl) across the double bond of 2-butene-1,4-diol. This reaction is attractive due to the commercial availability of the starting diol.[5][6] However, it is often plagued by issues of regioselectivity, leading to isomeric impurities.

  • Chlorination of 1,2,4-Butanetriol: This method involves the substitution of hydroxyl groups with chlorine, typically using a chlorinating agent like HCl in the presence of a catalyst such as acetic acid.[7] While direct, this route can suffer from incomplete conversion and the formation of over-chlorinated byproducts.

  • Ring-opening of Butadiene-derived Epoxides: Syntheses starting from butadiene monoxide or diepoxide followed by acid-catalyzed ring-opening with HCl are also employed. The key challenge in this approach is controlling the regioselectivity of the epoxide opening, which can lead to a mixture of isomers.[8][9]

Q2: Why is my final product a mixture of isomers instead of pure this compound?

A2: Isomer formation is the most common challenge in the synthesis of this compound, primarily due to the reaction mechanisms involved.

  • From 2-Butene-1,4-diol: The addition of HCl to the double bond proceeds via a carbocation intermediate. While the hydroxyl group at C1 directs the initial protonation, the subsequent nucleophilic attack by the chloride ion can occur at either C2 or C3, leading to the formation of the constitutional isomer, 3,4-dichloro-1-butanol.

  • From Epoxides: The acid-catalyzed ring-opening of an unsymmetrical epoxide does not always proceed with perfect regioselectivity. The nucleophile (chloride) can attack either the more substituted or less substituted carbon of the protonated epoxide, leading to a mixture of this compound and 1,3-dichloro-2-butanol.[10][11][12]

The precise ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent, and catalyst.

Q3: What are those other, unexpected peaks I'm seeing in my GC/MS analysis?

A3: Besides isomeric dichlorobutanols, other side products can arise from various secondary reactions:

  • Over-chlorination: In syntheses starting from polyols like 1,2,4-butanetriol, harsh conditions can lead to the replacement of the secondary hydroxyl group, yielding trichlorobutanes.

  • Etherification: Intermolecular dehydration between two molecules of this compound or reaction with the starting alcohol can form high-molecular-weight ethers, especially at elevated temperatures.

  • Elimination Reactions: Under basic workup conditions or at high temperatures, elimination of HCl can occur, leading to the formation of unsaturated chloro-alcohols.[1]

  • Cyclization: Intramolecular cyclization of 2-butene-1,4-diol under acidic conditions can form 2,5-dihydrofuran.[13]

Part 2: Troubleshooting Guide: Side Reaction Mechanisms & Mitigation

This section provides a detailed breakdown of specific problems, their mechanistic origins, and actionable solutions.

Issue 1: Poor Regioselectivity in the Hydrochlorination of 2-Butene-1,4-diol

Problem: "My synthesis from 2-butene-1,4-diol is giving me a nearly 1:1 mixture of this compound and 3,4-dichloro-1-butanol. How do I favor the desired isomer?"

Causality: The Mechanism of Electrophilic Addition

The hydrochlorination of an alkene is a classic electrophilic addition reaction.[14] The outcome is dictated by the stability of the carbocation intermediate formed in the rate-determining step.[15]

  • Protonation: The pi bond of the alkene attacks a proton (from HCl), forming a carbocation. The proton can add to either C2 or C3.

  • Carbocation Stability (Markovnikov's Rule): According to Markovnikov's rule, the proton will preferentially add to the carbon that already has more hydrogen atoms, leading to the more stable (more substituted) carbocation.[15][16][17] However, in 2-butene-1,4-diol, both carbons of the double bond are secondary, leading to carbocations of similar stability. The directing effect of the allylic alcohol can influence this step.

  • Nucleophilic Attack: The chloride ion (Cl-) then attacks the carbocation. Since two different carbocations can form with similar probability, a mixture of regioisomers is often the result.

Visualizing the Competing Pathways

Below is a diagram illustrating how the two main regioisomers are formed.

G Fig 1. Regioisomer Formation from 2-Butene-1,4-diol cluster_start Reactants cluster_intermediate Carbocation Intermediates cluster_product Products A 2-Butene-1,4-diol + HCl B Carbocation at C2 (leads to desired product) A->B Path A Protonation at C3 C Carbocation at C3 (leads to side product) A->C Path B Protonation at C2 D This compound (Desired Product) B->D Cl- attack E 3,4-Dichloro-1-butanol (Side Product) C->E Cl- attack G Fig 2. Competing Mechanisms in Epoxide Ring-Opening cluster_sn2 SN2-like Pathway cluster_sn1 SN1-like Pathway Start Protonated Epoxide SN2_TS Transition State (Attack at less substituted C) Start->SN2_TS Less Hindered Attack SN1_TS Transition State (Attack at more substituted C) Start->SN1_TS More Stable Partial Cation SN2_Product Product A (e.g., this compound) SN2_TS->SN2_Product SN1_Product Product B (e.g., 1,3-dichloro-2-butanol) SN1_TS->SN1_Product

References

Technical Support Center: Synthesis of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-dichloro-2-butanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Synthesis Overview: The Chlorohydrin Formation Route

The most prevalent laboratory-scale synthesis of this compound involves the electrophilic addition of a chlorine source to but-3-en-1-ol.[3] This reaction proceeds via a cyclic chloronium ion intermediate, which is then opened by a nucleophile. The key to a high yield of the desired product is controlling the regioselectivity of the nucleophilic attack and minimizing side reactions. While other routes, such as the hydrochlorination of 1,2,4-butanetriol, exist, they often involve harsher conditions and may result in lower purity.[4]

This guide will focus on the chlorination of but-3-en-1-ol, as its optimization presents more nuanced challenges.

Core Reaction Mechanism

The reaction of but-3-en-1-ol with an electrophilic chlorine source (like Cl₂) in the presence of water, or with hypochlorous acid (HOCl), is the foundation of this synthesis.[5][6]

G cluster_start Step 1: Electrophilic Attack cluster_attack Step 2: Nucleophilic Ring-Opening cluster_desired Desired Pathway cluster_side Side Reaction SM But-3-en-1-ol + Cl-X Int Cyclic Chloronium Ion Intermediate SM->Int Formation of intermediate Desired_Attack Attack by H₂O (at C2) Int->Desired_Attack High [H₂O] Side_Attack Attack by Cl⁻ (at C1 or C2) Int->Side_Attack High [Cl⁻] Product This compound (after deprotonation) Desired_Attack->Product Side_Product 1,2,3-Trichlorobutane or 1,2,4-Trichlorobutane isomers Side_Attack->Side_Product

Caption: General mechanism for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yield is the most common issue and can stem from several factors, primarily related to side reactions and reaction control.

  • Causality: The key is managing the concentration of nucleophiles available to open the chloronium ion intermediate. The desired reaction requires water to act as the nucleophile. However, if the concentration of chloride ions (from the chlorine source or as a counter-ion) is too high, it will compete with water, leading to the formation of trichlorinated butanes as major side products.

  • Expert Insight: A frequent mistake is using elemental chlorine (Cl₂) in a non-aqueous or low-water solvent. This dramatically increases the local concentration of chloride, favoring the undesired pathway. The in-situ generation of hypochlorous acid (HOCl) from reagents like sodium hypochlorite and a mild acid (e.g., acetic acid) provides a controlled source of electrophilic chlorine (Cl⁺) while ensuring water is the predominant nucleophile.[7]

Q2: What are the primary side products and how can I minimize them?

Besides the trichlorinated butanes mentioned above, other side products can form.

  • 1,2-Dichloro-3-butanol (Isomer): This results from the incorrect regioselectivity of the water molecule's attack on the chloronium ion. According to Markovnikov's rule, the nucleophile (water) should attack the more substituted carbon that can better stabilize a partial positive charge. In this case, attack at C2 is electronically favored. However, forcing conditions (high temperature) can reduce this selectivity.

  • Dichlorobutane Ethers: If another molecule of the starting alcohol (but-3-en-1-ol) or the product alcohol acts as the nucleophile, ether byproducts can form. This is more prevalent at higher concentrations and temperatures.

Minimization Strategies:

  • Control Nucleophile Concentration: Use a high concentration of water as the solvent or co-solvent. Generating HOCl in situ is the preferred method.[5][7]

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to enhance regioselectivity and reduce the rate of side reactions.

  • Slow Reagent Addition: Add the chlorinating agent slowly and sub-surface to the vigorously stirred reaction mixture. This prevents localized high concentrations of reagents that favor side product formation.

Q3: How do I choose the optimal chlorinating agent?

The choice of chlorinating agent is critical for maximizing yield and minimizing hazardous handling.

Reagent SystemAdvantagesDisadvantagesSuitability
Cl₂ Gas Inexpensive, readily available.Highly toxic, difficult to handle, favors trichlorobutane formation if not used in high-water conditions.Large-scale industrial processes with specialized equipment.
NaOCl + Acetic Acid Generates HOCl in situ, safer to handle, high water concentration favors desired product.[7]Reaction rate can be sensitive to pH, requires careful temperature control.Excellent for lab-scale synthesis due to safety and selectivity.
Trichloroisocyanuric Acid (TCCA) Solid, stable, easy to handle source of electrophilic chlorine.More expensive, reaction stoichiometry can be more complex.Good alternative for labs not equipped to handle gas or large volumes of bleach.

Recommendation: For laboratory-scale synthesis, the in-situ generation of HOCl from sodium hypochlorite (bleach) and acetic acid is the most reliable and cost-effective method for achieving high yields.[7]

Q4: My final product is impure after workup. What are the best purification strategies?

This compound is a polar liquid, which can make purification challenging.[1]

  • Initial Workup: After quenching the reaction (e.g., with sodium thiosulfate), the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate. This is followed by washing with brine to remove the bulk of the water.

  • Distillation: Fractional vacuum distillation is the most effective method for separating the product from higher-boiling side products like ethers and lower-boiling starting material. The relatively high boiling point of the product necessitates vacuum to prevent decomposition.

  • Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is typically effective.

Troubleshooting Guide

G cluster_sm Troubleshooting: Unreacted Starting Material cluster_sp Troubleshooting: Side Products start Low Yield or Impure Product Observed check_sm Analysis (GC/NMR): Starting material remaining? start->check_sm sm_yes YES check_sm->sm_yes High Amount sm_no NO check_sm->sm_no Low/None check_side_products Analysis (GC-MS): Major side products present? sp_yes YES check_side_products->sp_yes cause_reagent Possible Cause: - Inactive chlorinating agent - Insufficient reagent stoichiometry - Reaction time too short sm_yes->cause_reagent sm_no->check_side_products action_reagent Action: 1. Verify reagent activity/source new. 2. Increase mole equivalent of chlorinating agent. 3. Extend reaction time with monitoring. cause_reagent->action_reagent success Problem Resolved action_reagent->success cause_conditions Possible Cause: - High local reagent concentration - Reaction temperature too high - Incorrect solvent/nucleophile ratio sp_yes->cause_conditions action_conditions Action: 1. Ensure slow, sub-surface addition. 2. Maintain temperature at 0-5 °C. 3. Use water as co-solvent or switch to in-situ HOCl generation. cause_conditions->action_conditions action_conditions->success

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Detailed Experimental Protocols

Protocol 1: Synthesis via In-Situ Hypochlorous Acid Generation

This protocol is optimized for selectivity and safety on a laboratory scale.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add but-3-en-1-ol (1.0 eq) and deionized water (forming an approx. 1M solution). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate beaker, prepare a solution of commercial bleach (sodium hypochlorite, approx. 1.2 eq) and cool it to 0 °C. In the dropping funnel, place glacial acetic acid (1.2 eq).

  • Reaction Execution: Begin vigorous stirring of the but-3-en-1-ol solution. Simultaneously, add the cold bleach solution and the acetic acid dropwise to the reaction flask over 1-2 hours. Crucially, maintain the internal temperature below 10 °C at all times. The rate of addition should be controlled by the temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC analysis to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1]

References

Technical Support Center: Stabilizing 1,4-Dichloro-2-butanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dichloro-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this reactive intermediate. Our goal is to provide you with the expertise and practical solutions to prevent its degradation and polymerization, ensuring the integrity of your experiments and the safety of your laboratory.

Introduction: The Challenge of Storing this compound

This compound is a valuable bifunctional molecule used in a variety of organic syntheses. However, its structure, containing both hydroxyl and chloro functional groups, makes it susceptible to degradation and polymerization over time. This instability can lead to the formation of viscous liquids, solids, or gels, rendering the reagent unusable and posing potential safety hazards. This guide will delve into the likely mechanisms of polymerization and provide actionable strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound degradation or polymerization?

A1: The primary indicators of degradation include:

  • Increased Viscosity: The clear, mobile liquid becomes noticeably thicker.

  • Color Change: The colorless to pale yellow liquid may darken over time.[1]

  • Formation of Precipitates or Solids: You may observe solid particles or a gel-like consistency.

  • Pressure Buildup: In sealed containers, the evolution of gases like HCl can lead to pressure buildup.

Q2: What are the primary causes of this compound polymerization?

A2: While the exact mechanism is not extensively documented for this specific molecule, based on its structure and the behavior of analogous compounds, two primary pathways are likely:

  • Acid-Catalyzed Etherification/Condensation: Trace amounts of acidic impurities (e.g., HCl from slow decomposition) can catalyze the intermolecular reaction between the hydroxyl group of one molecule and a chloro group of another, leading to the formation of polyethers.

  • Free-Radical Polymerization: The presence of light, heat, or radical initiators (like peroxides formed from exposure to air) can trigger a free-radical chain reaction involving the chlorinated alkyl chain.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, store this compound under the following conditions:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down the rate of all potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents the formation of peroxides which can initiate free-radical polymerization.
Light Amber or opaque containerProtects from UV light which can initiate free-radical reactions.
Container Glass or other inert materialAvoids reaction with container materials. Do not use aluminum or its alloys.[2]
Additives Consider adding a stabilizerInhibits polymerization (see detailed section below).

Troubleshooting Guide: Addressing Suspected Polymerization

If you suspect that your stock of this compound has started to polymerize, follow this troubleshooting workflow:

troubleshooting_workflow A Visual Inspection: Increased viscosity, color change, or solids? B Analytical Confirmation (Optional but Recommended) A->B Yes D Review Storage and Handling Procedures A->D No, but concerned C Safe Handling and Disposal B->C Confirmed G GC-MS Analysis for Oligomers B->G H NMR Spectroscopy for Structural Changes B->H E Consider a Fresh Stock C->E F Implement Preventative Measures D->F E->F

Troubleshooting Workflow for this compound

Step 1: Visual Inspection

Carefully observe the material without opening the container if possible. Look for the signs mentioned in FAQ Q1. If significant polymerization has occurred (solid or highly viscous), proceed directly to Step 3.

Step 2: Analytical Confirmation

If the material is still liquid but you suspect partial polymerization, you can confirm your suspicions using analytical techniques. This is particularly useful for quality control.

Experimental Protocol: Analytical Confirmation of Polymerization

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dilute a small aliquot of the suspect this compound in a suitable solvent (e.g., dichloromethane).

    • Instrumentation: Use a GC-MS system with a mid-polarity column.[3]

    • Analysis: Look for the appearance of higher molecular weight peaks (oligomers) in the chromatogram. The mass spectra of these peaks will likely show repeating units corresponding to the monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Analysis: Acquire a ¹H and ¹³C NMR spectrum. Polymerization will lead to the broadening of peaks and the appearance of new signals corresponding to the polymer backbone (e.g., ether linkages).[4][5][6][7]

Step 3: Safe Handling and Disposal

Polymerized chlorinated materials should be handled as hazardous waste.

  • Do not attempt to purify or use polymerized material. The polymerization process can be exothermic and may proceed uncontrollably.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures for chlorinated organic waste. [8][9][10][11][12] Generally, incineration at a licensed facility is the recommended disposal method.[8]

Preventing Polymerization: Best Practices and the Role of Inhibitors

Proactive prevention is the most effective strategy for maintaining the quality of your this compound.

Best Practices for Storage and Handling
  • Purchase in Small Quantities: Buy only the amount you expect to use in a reasonable timeframe to avoid long-term storage issues.

  • Maintain an Inert Atmosphere: After each use, flush the headspace of the container with an inert gas like argon or nitrogen before resealing.

  • Avoid Contamination: Use clean, dry syringes or cannulas to transfer the material. Avoid introducing any acidic or basic contaminants.

The Use of Polymerization Inhibitors

For long-term storage, the addition of a stabilizer is highly recommended. The choice of inhibitor depends on the likely polymerization mechanism.

Recommended Inhibitors:

Inhibitor ClassExampleRecommended ConcentrationMechanism of Action
Free-Radical Scavengers Butylated Hydroxytoluene (BHT)100-300 ppmTraps free radicals, preventing the initiation and propagation of radical polymerization.
Acid Scavengers Propylene Oxide0.1 - 0.5% (v/v)Reacts with and neutralizes trace acidic impurities like HCl that can catalyze condensation polymerization.

Experimental Protocol: Adding a Stabilizer to this compound

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • For BHT: Prepare a stock solution of BHT in a compatible, volatile solvent (e.g., dichloromethane). Add the appropriate volume of the stock solution to the this compound to achieve the desired final concentration. Gently agitate to ensure homogeneity. The solvent can be removed under a gentle stream of inert gas if desired, though at these low concentrations it is often not necessary.

  • For Propylene Oxide: Directly add the required volume of propylene oxide to the this compound and mix gently.

  • Seal the container tightly under an inert atmosphere and store as recommended.

stabilization_logic cluster_mechanisms Potential Polymerization Mechanisms cluster_inhibitors Inhibitor Action cluster_outcome Outcome A Acid-Catalyzed Condensation C Acid Scavenger (e.g., Propylene Oxide) A->C is inhibited by B Free-Radical Polymerization D Free-Radical Scavenger (e.g., BHT) B->D is inhibited by E Stabilized this compound C->E D->E

Logic of Inhibitor Selection

Conclusion

By understanding the potential instability of this compound and implementing the storage, handling, and stabilization protocols outlined in this guide, you can significantly extend its shelf life and ensure the reliability of your experimental results. Always prioritize safety and consult with your institution's EHS department for specific guidance on handling and disposal.

References

Technical Support Center: Improving Stereoselectivity in Reactions with 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1,4-dichloro-2-butanol. This versatile chiral building block is a cornerstone in the synthesis of many important molecules, including chiral epichlorohydrin, a key intermediate for beta-blockers and other pharmaceuticals.[1][2] However, controlling the stereochemistry in reactions involving this substrate can be a significant challenge.

This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for high stereoselectivity. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding stereoselective reactions with this compound.

Q1: What are the primary applications of chiral this compound?

Enantiomerically pure forms of this compound and its derivatives are critical intermediates in asymmetric synthesis. The most prominent application is the synthesis of (R)- and (S)-epichlorohydrin.[2] These chiral epoxides are essential for manufacturing a wide range of pharmaceuticals, including (S)-propranolol and other beta-adrenergic blockers.[2] The molecule's bifunctional nature, containing both hydroxyl and chloro groups, allows for a variety of subsequent stereospecific transformations.

Q2: What are the main strategies for achieving high stereoselectivity with racemic this compound?

There are two primary strategies:

  • Kinetic Resolution: This is the most common approach. A chiral catalyst or enzyme is used to selectively react with one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. This allows for the separation of the two. Enzymatic hydrolysis of derivative esters is a particularly effective method.[3]

  • Chiral Derivatization: The racemic alcohol can be reacted with a chiral auxiliary. The resulting diastereomers can then be separated using standard techniques like chromatography or crystallization. Following separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure alcohol.

Q3: Why is temperature control so critical for these reactions?

Lowering the reaction temperature is a general and effective strategy for enhancing stereoselectivity.[4][5] Asymmetric reactions proceed through diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. These transition states have slightly different activation energies. Lowering the temperature amplifies the impact of this small energy difference, causing the reaction to proceed much more favorably through the lower-energy transition state, thus leading to a higher enantiomeric or diastereomeric excess (e.e. or d.r.).[5]

Q4: Can the solvent choice dramatically impact the stereochemical outcome?

Absolutely. The solvent plays a crucial role in stabilizing or destabilizing the transition states of a stereoselective reaction.[4] Solvent polarity and coordinating ability can influence the conformation of the substrate-catalyst complex.[5] For instance, in many metal-catalyzed reactions, non-coordinating, non-polar solvents are preferred as they do not compete with the substrate for binding to the catalyst's active site, leading to a more ordered and selective transition state. It is always advisable to screen a range of solvents during reaction optimization.

Troubleshooting Guide: Low Stereoselectivity

This guide provides a systematic approach to diagnosing and solving common problems encountered during stereoselective synthesis using this compound.

Problem: Low Enantiomeric Excess (e.e.) in a Kinetic Resolution

You are attempting a kinetic resolution (e.g., enzymatic acylation) of racemic this compound, but the resulting product and unreacted starting material both show low e.e. values.

// Nodes start [label="Low Enantiomeric Excess (e.e.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the catalyst/enzyme active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Was the reaction run to ~50% conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Check Catalyst/Enzyme Integrity:\n- Verify source and purity.\n- Test on a known substrate.\n- Ensure proper handling and storage.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the reaction temperature optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Are there any interfering impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Optimize Temperature:\n- Lower the reaction temperature in increments\n(e.g., RT -> 0°C -> -20°C).\n- Monitor e.e. at each temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Purify Reagents:\n- Use freshly distilled/purified solvents.\n- Ensure substrate is free of contaminants.\n- Check for water/oxygen sensitivity.", fillcolor="#F1F3F4", fontcolor="#202124"]; a3_no [label="Re-evaluate Reaction Parameters:\n- Screen different solvents.\n- Adjust catalyst/reagent loading.\n- Consider a different catalyst/enzyme system.", fillcolor="#F1F3F4", fontcolor="#202124"]; a4_no [label="Adjust Reaction Time:\n- Monitor conversion vs. time.\n- Optimal e.e. is achieved at ~50% conversion\nfor both product and starting material.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> q1; q1 -> a1_no [label=" No"]; q1 -> a1_yes [label=" Yes"]; a1_yes -> a4_no [label=" No"]; a1_yes -> q2 [label=" Yes"]; q2 -> a2_no [label=" No"]; q2 -> a2_yes [label=" Yes"]; a2_yes -> a3_yes [label=" Yes"]; a2_yes -> a3_no [label=" No"]; } } Caption: Troubleshooting workflow for low enantiomeric excess.

Possible Causes & Solutions:

  • Suboptimal Catalyst or Enzyme:

    • Causality: The chosen chiral catalyst or enzyme may not be well-suited for this specific substrate, leading to poor differentiation between the two enantiomers.[6] Catalyst decomposition due to sensitivity to air or moisture can also lead to non-selective pathways.[6]

    • Solution:

      • Verify Catalyst Integrity: Ensure your catalyst or enzyme is from a reliable source and has been stored correctly. If possible, test it on a standard substrate for which high selectivity is expected.

      • Screen Alternatives: Test a variety of catalysts or enzymes. For enzymatic resolutions, lipases are often highly effective for halohydrins.[3] For example, lipase from Candida antarctica (Novozym 435) has shown excellent regio- and enantioselectivity in the hydrolysis of chlorohydrin esters.[3]

  • Incorrect Reaction Conversion:

    • Causality: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. The enantiomeric excess of both the product and the unreacted starting material are highly dependent on the reaction conversion. Pushing the reaction beyond ~50% conversion will invariably lead to a decrease in the e.e. of the product.

    • Solution:

      • Monitor the Reaction: Track the reaction progress over time using GC or TLC.

      • Optimize Reaction Time: Stop the reaction at approximately 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both the product and the recovered starting material.

  • Suboptimal Temperature:

    • Causality: As mentioned in the FAQs, higher temperatures can provide sufficient energy to overcome the activation energy barrier for the less-favored transition state, reducing selectivity.[4]

    • Solution:

      • Lower the Temperature: Systematically decrease the reaction temperature. Run the reaction at 0 °C, -20 °C, or even -78 °C and analyze the effect on e.e.[5] Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.[6]

  • Presence of Impurities:

    • Causality: Impurities in the substrate, reagents, or solvents can poison the catalyst or introduce non-selective background reactions.[6] Water is a particularly common culprit that can deactivate many sensitive catalytic systems.[5]

    • Solution:

      • Ensure Purity: Use freshly purified reagents and anhydrous, degassed solvents. The purity of the starting this compound should also be confirmed.

Key Protocols & Methodologies
Protocol 1: Enzymatic Kinetic Resolution of this compound via Acylation

This protocol provides a general method for the kinetic resolution of racemic this compound using a lipase to selectively acylate one enantiomer.

Materials:

  • Racemic this compound

  • Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., Toluene, Hexane, or MTBE)

  • Molecular sieves (optional, for moisture-sensitive setups)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add racemic this compound (1.0 equiv.).

  • Add anhydrous organic solvent (e.g., Toluene) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 equiv.).

  • Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Stir the reaction mixture at the desired temperature (start with room temperature and optimize by cooling if necessary).

  • Monitor the reaction progress by GC or chiral HPLC, aiming for ~50% conversion.

  • Once 50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting ester (acylated enantiomer) from the unreacted alcohol (the other enantiomer) using column chromatography on silica gel.

Self-Validation:

  • Analysis: Determine the enantiomeric excess (e.e.) of the unreacted alcohol and the ester product (after hydrolysis) using chiral HPLC or chiral GC.

  • Expected Outcome: At 50% conversion, you should ideally obtain the unreacted alcohol and the acylated alcohol in high e.e. (>95%).

Protocol 2: Base-Mediated Cyclization to Epichlorohydrin Derivative

This protocol describes the conversion of enantiomerically enriched this compound to its corresponding chiral epoxide, a key synthetic intermediate. This is an intramolecular Williamson ether synthesis.

// Nodes for molecules start [label="Enantioenriched\nthis compound"]; intermediate [label="[Alkoxide Intermediate]"]; product [label="Chiral Epoxide\n(e.g., (R)-3-chloro-1-(chloromethyl)oxirane)"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges start -> inv1 [arrowhead=none]; inv1 -> intermediate [label="+ Base (e.g., NaOH)\n- H₂O", color="#34A853"]; intermediate -> inv2 [arrowhead=none]; inv2 -> product [label="Intramolecular SN2\n- Cl⁻", color="#EA4335"];

// Grouping for clarity {rank=same; start; } {rank=same; intermediate; } {rank=same; product; } } } Caption: Reaction pathway for epoxide formation.

Materials:

  • Enantiomerically enriched this compound

  • Aqueous base solution (e.g., 20-50% NaOH)

  • Organic solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • Dissolve the enantiomerically enriched this compound in an organic solvent.

  • Cool the solution in an ice bath (0 °C).

  • Add the aqueous base solution dropwise with vigorous stirring. The deprotonation of the alcohol is followed by a rapid intramolecular SN2 reaction where the resulting alkoxide displaces the primary chloride.

  • Allow the reaction to stir at 0 °C for 1-2 hours or until completion is confirmed by TLC or GC.

  • Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer carefully under reduced pressure (the product is volatile) to yield the crude chiral epoxide.

  • Purify by distillation or chromatography if necessary.

Self-Validation:

  • Stereointegrity: This reaction is stereospecific. The configuration of the stereocenter is inverted during the SN2 cyclization. Ensure you confirm the absolute configuration of the product if it is critical.

  • Purity Check: Analyze the product by GC-MS and NMR to confirm its structure and purity. The enantiomeric excess can be confirmed by chiral GC.

Data Summary

The choice of enzyme and reaction conditions can have a profound effect on the outcome of a kinetic resolution. The following table summarizes representative data for the enzymatic resolution of a similar chlorohydrin.

Enzyme SourceSolventTemp (°C)Conversion (%)Product e.e. (%)Reference
Candida antarctica (Novozym 435)Toluene30~50>98[3]
Burkholderia cepaciaHexane40~50~95[3]
Rhizomucor miehei (Lipozyme IM)MTBE30~50~90[3]

References

Technical Support Center: Catalyst Selection and Troubleshooting for 1,4-Butanediol Dehydration to Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydrofuran (THF) via the catalytic dehydration of 1,4-Butanediol (BDO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, process optimization, and troubleshooting. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs) on Catalyst Selection

Q1: What are the primary classes of catalysts for BDO dehydration to THF, and what are their main advantages and disadvantages?

A1: The conversion of BDO to THF is an acid-catalyzed intramolecular cyclodehydration reaction. The choice of catalyst is critical and depends on factors like reaction phase (liquid vs. vapor), operating temperature, desired purity, and process scalability. Broadly, catalysts can be categorized as follows:

Catalyst ClassExamplesAdvantagesDisadvantages
Homogeneous Mineral Acids Sulfuric Acid (H₂SO₄)High activity, low cost, well-understood kinetics.Highly corrosive to equipment, difficult to separate from the product, environmental disposal concerns.[1][2]
Heterogeneous Solid Acids Zeolites (e.g., H-ZSM-5), Ion-Exchange Resins (e.g., Amberlyst-15), Mixed Metal Oxides (e.g., ZrO₂-Al₂O₃), Sulfated Zirconia, Heteropolyacids.Non-corrosive, easily separable from the reaction mixture (enabling continuous processes), can be regenerated, often higher selectivity.[3][4]Higher initial cost, potential for deactivation (e.g., zeolites), mass transfer limitations, may require higher temperatures.[1]
High-Temperature Water (HTW) Catalyst-free (autocatalytic) or with additives like CO₂."Green" solvent and catalyst, avoids traditional acid catalysts, high selectivity (~100%) can be achieved in supercritical water.[5][6]Requires high temperatures (200-400°C) and high pressures, specialized reactor equipment needed.[7]

For most modern laboratory and industrial applications, heterogeneous solid acids represent the optimal balance of activity, safety, and environmental considerations.

Q2: I am working with an aqueous BDO feed from a bio-fermentation route. Which catalyst type is most suitable?

A2: This is a critical consideration, as water can significantly impact catalyst performance. While some solid acids, like cation exchange resins (e.g., Amberlyst-15), are inhibited by the strong adsorption of water on their active sites, others show enhanced performance.[8]

Zirconia-Alumina (ZrO₂-Al₂O₃) mixed oxides have demonstrated exceptional performance for aqueous-phase BDO cyclodehydration.[1][8] Research shows that for aqueous feeds, the rate constant can be over four times higher than with pure BDO feeds. This is attributed to the acidic properties of water molecules coordinated to the metal cation sites on the catalyst surface.[8][9] A ZrO₂-Al₂O₃ catalyst with a Zr/Al atomic ratio of 1/3 (ZA13) has achieved a THF yield of 97.1% at 220°C in an aqueous medium.[8][9]

Q3: How do I choose between different solid acid catalysts like zeolites, resins, and metal oxides?

A3: The choice depends on your target operating conditions and performance requirements.

  • Cation Exchange Resins (e.g., Amberlyst-15): Best for lower temperature liquid-phase reactions (e.g., <120°C).[1] However, they have lower thermal stability and are susceptible to inhibition by water, which can limit BDO conversion.[8]

  • Zeolites (e.g., H-ZSM-5): Offer high activity and excellent selectivity due to their well-defined pore structures and strong Brønsted acid sites.[10] Their primary drawback is a tendency to deactivate rapidly, which can be a challenge in continuous processes.[1]

  • Sulfated Zirconia: This is a solid superacid known for high activity and stability. It can be used unsupported or on a carrier and is effective in a temperature range of 150-350°C, making it highly versatile.[2][11]

  • Mixed Metal Oxides (e.g., ZrO₂-Al₂O₃): As mentioned, these are highly robust, water-tolerant, and show excellent yields at moderate temperatures (200-240°C).[8] Their surface acidity and area can be tuned by adjusting the metal ratio, allowing for process optimization.[1]

For general-purpose, high-performance applications, especially with aqueous feeds, ZrO₂-Al₂O₃ mixed oxides are a highly recommended starting point.

Reaction Mechanism Overview

The conversion of BDO to THF proceeds via an acid-catalyzed Sɴ2 mechanism, often referred to as cyclodehydration. Understanding this pathway is key to optimizing conditions and troubleshooting byproduct formation.

G BDO 1,4-Butanediol (BDO) HO-(CH₂)₄-OH Protonation Protonation of -OH HO-(CH₂)₄-OH₂⁺ BDO->Protonation + H⁺ H2O_loss Loss of H₂O Carbocation Intermediate Protonation->H2O_loss - H₂O Cyclization Intramolecular Attack (Ring Closure) H2O_loss->Cyclization Sɴ2 Attack Water H₂O Deprotonation Deprotonation (Catalyst Regeneration) Cyclization->Deprotonation THF Tetrahydrofuran (THF) Deprotonation->THF - H⁺ Catalyst2 H⁺ Catalyst1 H⁺ (Acid Catalyst)

Caption: Acid-catalyzed cyclodehydration of BDO to THF.

Troubleshooting Guide

Q4: My THF yield is consistently low, although my BDO conversion is high. What is the likely cause and solution?

A4: High conversion with low yield points directly to a selectivity problem . Your catalyst and conditions are actively converting the BDO, but into undesired byproducts instead of THF.

  • Likely Cause: The primary byproduct in BDO dehydration is typically 3-buten-1-ol (BTO) , formed via the elimination of one hydroxyl group without cyclization.[12][13] This is often favored by catalysts with a balance of acid-base sites, whereas strong acid sites preferentially drive the cyclodehydration to THF.[13][14] Another possible byproduct, especially over copper-based catalysts, is γ-butyrolactone (GBL) via dehydrogenation, though this is less common with purely acidic catalysts.[15]

  • Troubleshooting Steps:

    • Analyze Byproducts: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major impurities in your product stream. Confirming the presence of BTO is the first step.

    • Increase Catalyst Acidity: If BTO is the issue, consider switching to a catalyst with stronger acidity. Solid superacids like sulfated zirconia or zeolites like H-ZSM-5 are excellent candidates for maximizing THF selectivity.[2][10]

    • Optimize Temperature: Reaction temperature can influence selectivity. Systematically vary the temperature (e.g., in 10-20°C increments) to find the optimal window for THF formation. High temperatures can sometimes favor elimination or decomposition.[16]

Q5: My reaction starts well, but the conversion rate drops significantly over a few hours. What's causing this catalyst deactivation?

A5: Catalyst deactivation is a common issue, particularly in continuous-flow systems. The cause is typically coke formation or poisoning of active sites.

  • Likely Cause (Coking): At elevated temperatures, organic molecules can polymerize or decompose on the catalyst surface, forming carbonaceous deposits ("coke") that block active sites and pores. Zeolites can be particularly susceptible to this.[1]

  • Likely Cause (Poisoning): Impurities in the BDO feed (e.g., sulfur or nitrogen compounds from bio-based sources) can irreversibly bind to and poison catalytic sites.

  • Troubleshooting & Mitigation Strategy:

    • Characterize Spent Catalyst: Analyze the used catalyst using techniques like Thermogravimetric Analysis (TGA) to confirm coke deposition or elemental analysis to detect poisons.

    • Implement Regeneration: Most coked catalysts can be regenerated. A standard procedure involves a controlled burnout of the coke in a flow of dilute air or oxygen at elevated temperatures (e.g., 450-550°C). Always follow catalyst-specific regeneration protocols.

    • Purify Feedstock: If poisoning is suspected, implement an upstream purification step for your BDO feed, such as passing it through an activated carbon bed.

    • Modify Reaction Conditions: Lowering the reaction temperature or increasing the carrier gas flow rate (in vapor-phase reactions) can sometimes reduce the rate of coke formation.

G Start Problem: Low THF Yield Check_Conversion Is BDO Conversion High (>95%)? Start->Check_Conversion Check_Selectivity High Conversion, Low Yield: SELECTIVITY ISSUE Check_Conversion->Check_Selectivity Yes Low_Conversion Low Conversion, Low Yield: ACTIVITY ISSUE Check_Conversion->Low_Conversion No Sub_Selectivity Identify Byproducts (GC-MS) Check_Selectivity->Sub_Selectivity Sub_Activity1 Increase Temperature Low_Conversion->Sub_Activity1 Sub_Activity2 Check Catalyst Activity (Possible Deactivation) Low_Conversion->Sub_Activity2 Sol_Selectivity1 Switch to Stronger Acid Catalyst Sub_Selectivity->Sol_Selectivity1 Sol_Selectivity2 Optimize Temperature & Pressure Sub_Selectivity->Sol_Selectivity2 Sol_Activity1 Increase Catalyst Loading Sub_Activity1->Sol_Activity1 Sol_Activity2 Regenerate or Replace Catalyst Sub_Activity2->Sol_Activity2

Caption: Troubleshooting workflow for low THF yield.

Experimental Protocols

Protocol 1: Preparation of ZrO₂-Al₂O₃ (ZA13) Catalyst via Co-Precipitation

This protocol is adapted from methodologies known to produce highly active catalysts for aqueous-phase BDO dehydration.[8]

  • Prepare Precursor Solutions:

    • Solution A: Dissolve the required molar amounts of Zirconium(IV) oxynitrate hydrate (ZrO(NO₃)₂·xH₂O) and Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water to achieve a final Zr/Al atomic ratio of 1:3.

    • Solution B: Prepare an aqueous solution of ammonium hydroxide (NH₄OH, ~2 M) to act as the precipitating agent.

  • Co-Precipitation:

    • While vigorously stirring Solution A, add Solution B dropwise until the pH of the mixture reaches approximately 8-9. A gelatinous precipitate will form.

    • Continue stirring the slurry at room temperature for 2-4 hours to age the precipitate.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove residual nitrates and ammonium ions.

    • Dry the resulting filter cake in an oven at 110°C overnight.

  • Calcination:

    • Place the dried solid in a ceramic crucible and transfer it to a muffle furnace.

    • Ramp the temperature to 500-600°C at a rate of 5°C/min and hold for 4-6 hours in an atmosphere of static air. This step converts the hydroxides to the mixed oxide and establishes the porous structure and acidic sites.

    • Allow the furnace to cool to room temperature before recovering the fine white catalyst powder.

Protocol 2: Lab-Scale Synthesis of THF from Aqueous BDO

This protocol describes a typical batch reaction using the prepared solid acid catalyst.

  • Reactor Setup:

    • Equip a high-pressure batch reactor (e.g., Parr autoclave) with a magnetic stirrer, thermocouple, pressure gauge, and sampling valve.

  • Charging the Reactor:

    • Add the prepared ZrO₂-Al₂O₃ catalyst (e.g., 0.2 g) to the reactor vessel.

    • Prepare the aqueous BDO feed. For example, add 2.4 g of BDO to 50 mL of deionized water.[8] Add this solution to the reactor.

  • Reaction Execution:

    • Seal the reactor and purge it several times with an inert gas like nitrogen to remove air.

    • Begin stirring and heat the reactor to the target temperature (e.g., 220°C).[8] Note that the pressure will rise as the temperature increases due to water vapor pressure.

    • Maintain the reaction at the target temperature and stirring speed for the desired duration (e.g., 1 to 12 hours).[8]

  • Sampling and Analysis:

    • Periodically, or at the end of the reaction, cool the reactor to room temperature.

    • Carefully vent any residual pressure and collect a liquid sample.

    • Filter the sample to remove the catalyst particles.

    • Analyze the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the conversion of BDO and the yield of THF. Use an appropriate internal or external standard for quantification.

References

Overcoming challenges in the scale-up of 1,4-Dichloro-2-butanol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,4-dichloro-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the bench to larger-scale production. We will explore troubleshooting scenarios and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common issues that arise during the scale-up of this compound synthesis, presented in a problem-and-solution format.

Question 1: We're experiencing a significant drop in yield (below 50%) when scaling our 1,2,4-butanetriol reaction with HCl, compared to our lab-scale experiments which consistently achieve higher yields. What are the likely causes and how can we mitigate this?

Answer:

A drop in yield upon scale-up is a frequent challenge and typically points to mass and heat transfer limitations that are negligible at the lab scale but become critical in larger reactors. The synthesis of this compound from 1,2,4-butanetriol using hydrogen chloride is an exothermic process where temperature and reactant dispersion are key.[1]

Causality & Mitigation Strategy:

  • Inefficient Mass Transfer: At the lab scale, magnetic stirring might be sufficient to keep the reaction mixture homogenous. In a large reactor, this is not the case. Poor mixing can lead to localized areas of high reactant concentration and "dead zones," resulting in incomplete reaction and the formation of byproducts.

    • Solution: Implement an appropriate overhead stirring system with an impeller designed for viscous media (e.g., anchor or pitched-blade turbine). The goal is to ensure thorough mixing of the gaseous HCl with the liquid 1,2,4-butanetriol and acetic acid catalyst. Conduct a mixing study to determine the optimal agitation speed for your reactor geometry.

  • Poor Temperature Control: The exothermicity of the reaction can create localized "hot spots" in a large, poorly agitated vessel. These hot spots can accelerate side reactions, such as dehydration or polymerization, which consume your starting material and reduce the yield of the desired product.

    • Solution: Utilize a reactor with a jacketed cooling system and a calibrated temperature probe. The addition of HCl gas should be done at a controlled rate to manage the heat evolution. For larger scales, consider a semi-batch process where the 1,2,4-butanetriol is slowly added to the acid medium to better control the exotherm.

  • Loss of Gaseous Reactant: Inefficient delivery of hydrogen chloride gas can lead to it passing through the reaction mixture without fully dissolving and reacting.

    • Solution: Use a gas sparging tube that introduces the HCl below the surface of the liquid and directly into the high-shear zone of the impeller. This maximizes the gas-liquid interface and improves dissolution and reaction rates. Monitor the off-gas to ensure HCl is not being vented excessively, indicating poor uptake.[1]

Question 2: Our scaled-up batches show a new, significant impurity peak in the GC analysis that we didn't see in our lab-scale runs. How do we identify and eliminate it?

Answer:

The appearance of new impurities upon scale-up often relates to longer reaction times or localized temperature excursions, leading to different side-reaction pathways.

Identification and Elimination Strategy:

  • Impurity Identification: The first step is to identify the structure of the impurity.

    • Recommended Action: Isolate the impurity using preparative chromatography or fractional distillation. Analyze the isolated fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its molecular weight and fragmentation pattern. Further characterization by NMR spectroscopy (¹H and ¹³C) will be necessary for definitive structural elucidation.[2] Common impurities could include isomers, over-chlorinated species, or ether byproducts from intermolecular reactions.

  • Investigating the Root Cause:

    • Temperature Excursions: As mentioned previously, hot spots can drive alternative reaction pathways. Review your batch temperature logs for any deviations from the setpoint (e.g., 85-90°C as per typical procedures).[1]

    • Extended Reaction Time: Larger batches may take longer to reach completion. Prolonged exposure to the acidic and high-temperature conditions can promote the formation of degradation products.

    • Raw Material Quality: The purity of bulk starting materials may differ from the small-lot reagents used in the lab. Screen incoming 1,2,4-butanetriol for any potential contaminants that could interfere with the reaction.

  • Process Optimization to Eliminate Impurities:

    • Strict Temperature Control: Ensure your reactor's cooling system can handle the heat load of the reaction to prevent hot spots.

    • Reaction Monitoring: Implement in-process controls (IPCs) using GC to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to avoid over-processing and impurity formation.

    • Controlled Quenching: Once the reaction is complete, cool the mixture promptly and proceed with neutralization. Leaving the crude product in an acidic state can promote further side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling this compound and its reagents at an industrial scale?

A: Safety is paramount. This compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2][3] The primary reagents also pose significant hazards.

  • Hydrogen Chloride (HCl): A highly corrosive gas that can cause severe respiratory and skin burns. Use in a well-ventilated area with a dedicated scrubber system for off-gas. All equipment must be constructed from corrosion-resistant materials.

  • This compound: This compound is a skin and eye irritant.[4]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat or chemical-resistant apron.[5]

  • Handling and Storage: Handle in a well-ventilated area.[5] Store containers tightly closed in a dry, cool place away from incompatible materials like strong oxidizing agents.[5][6]

Q2: What is the standard procedure for neutralizing and purifying the crude product after the reaction is complete?

A: Proper work-up is critical for product stability and purity. The goal is to remove unreacted HCl, the acetic acid catalyst, and any water-soluble byproducts.

  • Neutralization: After cooling the reaction mixture, slowly add an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, while monitoring the pH. The target pH is typically around 5.5-7.0.[1] This step must be done carefully to control CO₂ evolution and prevent foaming.

  • Phase Separation: After neutralization, allow the mixture to stand and separate. The lower organic phase contains the crude this compound.[1]

  • Washing: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.

  • Purification: The final purification is typically achieved by fractional distillation under reduced pressure. This lowers the boiling point and prevents thermal degradation of the product. Collect the fraction at the appropriate temperature and pressure range (e.g., 60-64°C at a specific vacuum).[1]

Q3: What analytical methods are essential for quality control during and after the production of this compound?

A: A robust analytical package ensures consistent product quality.

  • Gas Chromatography (GC): This is the primary method for determining the purity of the final product and for in-process monitoring of the reaction progress.[7] A flame ionization detector (FID) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying unknown impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural confirmation of the final product.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (e.g., the hydroxyl group) and for a quick identity check.[2]

Process Visualization and Data

To aid in understanding the scale-up process, the following workflow and data table are provided.

Experimental Workflow: Synthesis to Purification

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Reactants 1,2,4-Butanetriol + Acetic Acid Reactor Jacketed Reactor (85-90°C) Reactants->Reactor Quench Cool & Quench (Na2CO3 Solution) Reactor->Quench Reaction Complete (IPC by GC) HCl HCl Gas Sparging HCl->Reactor Controlled Rate PhaseSep Phase Separation Quench->PhaseSep Wash Brine Wash PhaseSep->Wash Dry Drying (MgSO4) Wash->Dry Filter Filter Drying Agent Dry->Filter Distill Vacuum Distillation Filter->Distill Product Purified this compound (>97% Purity) Distill->Product

Caption: Workflow for this compound synthesis and purification.

Typical Reaction Parameters & Expected Results
ParameterLab Scale (500 mL)Pilot Scale (50 L)Rationale & Scale-Up Considerations
1,2,4-Butanetriol 250 g25 kgMaintain reactant ratios. Ensure consistent purity of bulk material.
Acetic Acid 7 g0.7 kgActs as a catalyst. Ratio should be maintained.
Temperature 85-90°C85-90°CCritical for reaction rate and impurity profile. Requires efficient jacketed cooling and monitoring at scale to manage exotherm.
HCl Addition Gas bubblingSub-surface spargingSparging is crucial at scale to maximize gas-liquid contact and prevent reactant loss. Addition rate must be controlled to manage temperature.
Agitation Magnetic Stir BarOverhead Stirrer (Pitched-Blade)Mechanical stirring is required to ensure homogeneity in a large volume. Impeller type and speed are critical.
Typical Yield ~60%50-60%Yields can be lower at scale if mass/heat transfer is not optimized.
Purity (Post-Distillation) >95%>95%Dependent on efficient fractionation under vacuum.

Detailed Protocol: Purification of Crude this compound (50 L Scale)

Objective: To purify crude this compound by neutralization, washing, drying, and vacuum distillation.

Materials:

  • Crude this compound (~30-35 L)

  • 5% w/v Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 50 L Separatory Funnel or Jacketed Vessel with bottom outlet

  • Vacuum Distillation Apparatus (appropriate scale)

Procedure:

  • Transfer: Transfer the cooled, crude reaction mixture to the 50 L vessel.

  • Neutralization:

    • Begin slow, controlled addition of the 5% Na₂CO₃ solution to the crude product with gentle agitation.

    • CAUTION: Vigorous gas (CO₂) evolution will occur. Add the solution slowly to prevent excessive foaming and pressure buildup.

    • Periodically stop the addition, allow the layers to settle, and test the pH of the upper aqueous layer using pH strips. Continue adding Na₂CO₃ solution until the pH is between 5.5 and 7.0.[1]

  • Phase Separation:

    • Stop agitation and allow the two phases to fully separate for at least 30 minutes.

    • Drain the lower organic layer, containing the product, into a clean, dry container. Discard the upper aqueous layer.

  • Brine Wash:

    • Return the organic layer to the vessel. Add approximately 10 L of brine solution.

    • Agitate gently for 10-15 minutes.

    • Stop agitation, allow the layers to separate, and drain the lower organic layer. Discard the brine wash.

  • Drying:

    • Transfer the washed organic layer to a suitable container. Add anhydrous MgSO₄ in portions with stirring until it no longer clumps together (indicating the removal of water).

    • Stir for an additional 30-60 minutes.

  • Filtration:

    • Filter the mixture through a suitable filter to remove the MgSO₄.

    • Rinse the drying agent with a small amount of a suitable solvent (if necessary and compatible with the distillation) to ensure complete product recovery.

  • Vacuum Distillation:

    • Charge the dried, filtered crude product to the distillation flask.

    • Assemble the vacuum distillation apparatus.

    • Slowly apply vacuum and begin heating.

    • Collect the fraction that distills at the target temperature and pressure (e.g., 60-64°C, pressure will vary).[1]

    • Monitor the purity of the collected fractions by GC.

References

Technical Support Center: Analysis of Impurities in Commercial 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,4-Dichloro-2-butanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the analysis of impurities in commercial batches of this compound. We will explore the nature of these impurities, robust analytical strategies, and systematic troubleshooting for common experimental issues.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses fundamental questions regarding the origin and significance of impurities in this compound.

Q1: What are the most common impurities found in commercial this compound?

Impurities in any new drug substance, including intermediates like this compound, are classified by the International Council for Harmonisation (ICH) into three main categories: organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and critical impurities. They can include:

    • Starting Materials: Unreacted precursors from the synthesis route, such as 1,2,4-butanetriol.[3]

    • By-products: Unwanted compounds formed from side reactions during synthesis. This can include positional isomers (e.g., 1,3-dichloro-2-butanol, 2,4-dichloro-1-butanol), over-chlorinated species (e.g., tetrachlorobutanes), or products of elimination reactions.[4]

    • Intermediates: Partially reacted species that were not fully converted to the final product.

    • Degradation Products: Impurities formed during storage or handling of the substance.

    • Enantiomeric Impurity: The undesired enantiomer, (R)-1,4-dichloro-2-butanol, if the target is the (S)-enantiomer, or vice-versa.[5]

  • Inorganic Impurities: These can result from the manufacturing process and may include reagents, catalysts, heavy metals, or inorganic salts.[6]

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed. Their control is mandated by ICH Q3C guidelines.[1]

Q2: How are these impurities typically formed?

The impurity profile is a direct fingerprint of the synthetic pathway and subsequent purification and storage conditions. For instance, a common synthesis route involves the reaction of 1,2,4-butanetriol with hydrogen chloride.[3] Side reactions in this process can lead to the formation of various isomers. Another potential route, the chlorination of butadiene, can introduce impurities like 3,4-dichloro-1-butene if not carefully controlled.[4]

G cluster_0 Synthesis Pathway cluster_1 Impurity Formation Starting Materials Starting Materials Main Reaction Main Reaction Starting Materials->Main Reaction Reagents (e.g., HCl) Impurities Impurities Starting Materials->Impurities Incomplete Reaction Product Product Main Reaction->Product Desired Conversion Side Reactions Side Reactions Main Reaction->Side Reactions Non-ideal conditions Degradation Degradation Product->Degradation Storage/ Handling Side Reactions->Impurities Isomers, By-products Degradation->Impurities

Caption: Potential pathways for impurity formation.
Q3: Why is it critical to identify and quantify these impurities in drug development?

Regulatory bodies require stringent control over impurities in any API. The ICH Q3A(R2) guideline provides a framework for this control, establishing thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][7] An impurity present above the qualification threshold must have its biological safety established.[2][8] Uncontrolled impurities can pose significant risks, including potential toxicity or reduced therapeutic effect of the final drug product.

Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance [1][6]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Section 2: Analytical Strategy & Troubleshooting Guides

This section provides practical guidance on method selection and troubleshooting common issues encountered during analysis.

Q4: What is the recommended analytical approach for a comprehensive impurity profile of this compound?

A multi-technique approach is often necessary for complete characterization.[9] The optimal strategy involves orthogonal methods—techniques that separate compounds based on different chemical principles—to ensure all impurities are detected.

G Sample Commercial this compound Sample GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS RPHPLC Reversed-Phase HPLC (Non-Volatile Impurities) Sample->RPHPLC NMR NMR Spectroscopy (Structure Elucidation) GCMS->NMR Isolate unknown peak for ID Report Comprehensive Impurity Profile Report GCMS->Report ChiralHPLC Chiral HPLC (Enantiomeric Purity) RPHPLC->ChiralHPLC If chiral center is relevant RPHPLC->NMR Isolate unknown peak for ID RPHPLC->Report ChiralHPLC->Report NMR->Report

Caption: Recommended workflow for impurity analysis.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities such as residual solvents and low-boiling point isomers.[10][11]

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: The workhorse for non-volatile organic impurities. A reversed-phase method is a good starting point.[12]

  • Chiral HPLC: Absolutely essential for determining the enantiomeric purity. This requires a specialized chiral stationary phase (CSP).[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities that are isolated from GC or HPLC runs.[15]

GC-MS Troubleshooting Guide

Q5: My peaks for dichlorobutanol isomers are poorly resolved in my GC-MS analysis. How can I improve the separation?

Underlying Cause: Poor resolution of isomers is typically due to either an inappropriate stationary phase or a suboptimal oven temperature program. Isomers often have very similar boiling points, making separation challenging.[11]

Troubleshooting Steps:

  • Verify Column Choice:

    • Insight: For polar analytes like halogenated alcohols, a non-polar column (like a DB-5) may not provide sufficient selectivity.[16] The hydroxyl group can cause peak tailing on these phases.

    • Action: Employ a mid-polar to polar stationary phase. A column like a Rtx-624 or one with a polyethylene glycol (WAX) phase often provides better selectivity for this class of compounds.[16][17]

  • Optimize the Oven Temperature Program:

    • Insight: A fast temperature ramp will not give the column enough time to resolve compounds with close boiling points.

    • Action: Decrease the ramp rate. Start with a slow ramp (e.g., 2-5 °C/min) to maximize separation. An initial isothermal hold at a low temperature (e.g., 50-60 °C) can also help resolve early-eluting volatile impurities.[11][16]

  • Check Carrier Gas Flow Rate:

    • Insight: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. Each column has an optimal flow rate.

    • Action: Verify that your flow rate is set to the manufacturer's recommendation for your column's internal diameter. A deviation from the optimal velocity reduces resolving power.

Chiral HPLC Troubleshooting Guide

Q6: I am getting no separation (or very poor resolution) between the (R)- and (S)-enantiomers of this compound. What should I do?

Underlying Cause: Chiral recognition is a highly specific interaction between the analyte and the chiral stationary phase (CSP). Failure to separate indicates that the chosen conditions (CSP, mobile phase, temperature) do not create a sufficient difference in the binding energy between the two enantiomers.[13]

G Start Poor or No Chiral Resolution CheckColumn Is the Chiral Stationary Phase (CSP) appropriate for this analyte type? Start->CheckColumn CheckMobilePhase Is the mobile phase optimal? (e.g., Hexane/IPA vs. ACN/Water) CheckColumn->CheckMobilePhase Yes Success Resolution Achieved CheckColumn->Success No. Screen other CSPs (e.g., polysaccharide-based) CheckTemp Is the column temperature controlled and optimized? CheckMobilePhase->CheckTemp Yes CheckMobilePhase->Success No. Adjust modifier percentage (e.g., vary %IPA from 5-20%) CheckFlow Is the flow rate too high? CheckTemp->CheckFlow Yes CheckTemp->Success No. Decrease temperature in 5°C increments. (Lower T often increases selectivity) CheckFlow->Success Yes. Re-evaluate from start. CheckFlow->Success No. Reduce flow rate to increase interaction time.

Caption: Troubleshooting workflow for poor chiral resolution.

Troubleshooting Steps:

  • Re-evaluate the Chiral Stationary Phase (CSP):

    • Insight: There is no universal CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are highly versatile and a good starting point for screening.[18]

    • Action: If your current column is not working, you must screen other columns with different chiral selectors. Chiral method development is often an empirical process of screening a small, diverse set of columns.[14]

  • Optimize the Mobile Phase:

    • Insight: The mobile phase composition, particularly the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane), is the most critical parameter for adjusting retention and selectivity in normal-phase chiral chromatography.[13]

    • Action: Systematically vary the percentage of the alcohol modifier. Start at 10% and analyze at 5%, 15%, and 20%. A small change can have a dramatic impact on resolution.

  • Adjust the Column Temperature:

    • Insight: Lowering the temperature generally enhances the weak intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for chiral recognition, often leading to better resolution.[13]

    • Action: Set the column thermostat to a lower temperature (e.g., 15°C or 20°C instead of ambient 25°C). Ensure the temperature is stable, as fluctuations can cause retention time shifts.

  • Reduce the Flow Rate:

    • Insight: A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving the separation of closely eluting peaks.

    • Action: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min and observe the effect on resolution.

Section 3: Standardized Protocols

The following protocols provide a validated starting point for your analysis. They should be adapted and re-validated for your specific instrumentation and sample matrix.

Protocol 1: GC-MS Method for Volatile Impurities and Isomer Profiling

Objective: To separate and identify volatile organic impurities in this compound.

Table 2: GC-MS Instrumental Conditions

Parameter Setting Rationale
GC System Agilent 7890B or equivalent with MS detector Standard equipment for impurity analysis.
Column Zebron ZB-624, 30 m x 0.25 mm ID, 1.4 µm film Mid-polar phase provides good selectivity for polar, halogenated compounds.[16]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good efficiency.
Injector Split/Splitless, 250°C Ensures complete vaporization of the analyte and impurities.
Injection Mode Split, 50:1 ratio Prevents column overloading with the main component.
Injection Vol. 1.0 µL Standard volume.
Oven Program 50°C (hold 2 min), then 5°C/min to 240°C (hold 5 min) The initial hold separates volatile solvents; the slow ramp resolves isomers.[11]
MS Transfer Line 250°C Prevents condensation of analytes.
Ion Source 230°C Standard temperature for electron ionization (EI).
MS Quadrupole 150°C Standard temperature.

| Scan Range | 35 - 350 amu | Covers the expected mass range of impurities. |

Methodology:

  • Sample Preparation: Prepare a solution of this compound at approximately 10 mg/mL in a suitable solvent (e.g., Dichloromethane).

  • System Suitability: Inject a standard mixture containing this compound and any known potential impurities to verify system performance, resolution, and retention times.

  • Sample Analysis: Inject the prepared sample solution.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to the standards. Quantify impurities using an appropriate method (e.g., area percent or external standard).

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Table 3: Chiral HPLC Instrumental Conditions

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent with UV detector Standard equipment for chiral analysis.
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm A robust, amylose-based CSP with broad applicability.[18]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) Common normal-phase conditions for polysaccharide CSPs.[13]
Flow Rate 0.8 mL/min A slightly reduced flow rate can enhance resolution.
Column Temp. 20°C Sub-ambient temperature often improves chiral selectivity.[13]
Detection UV at 210 nm Wavelength for detecting analytes without a strong chromophore.

| Injection Vol. | 10 µL | Standard volume. |

Methodology:

  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in the mobile phase.

  • System Suitability: Inject a solution of the racemic mixture (containing both R and S enantiomers) to confirm that the system can achieve baseline separation (Resolution > 1.5).

  • Sample Analysis: Inject the prepared sample solution.

  • Data Analysis: Identify the enantiomer peaks based on their retention times relative to the standard injection. Calculate the enantiomeric purity using the peak areas (e.g., Area % = [Area of desired enantiomer / Total area of both enantiomers] x 100).

References

Technical Support Center: Stability and Reactivity of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,4-Dichloro-2-butanol. As a key bifunctional intermediate in complex organic synthesis, understanding its stability is paramount to achieving desired reaction outcomes and ensuring the purity of subsequent products.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in research and development settings. We will delve into the mechanistic underpinnings of its behavior under both basic and acidic conditions, providing not just protocols, but the causal logic behind them.

Part 1: Stability & Reactivity Under Basic Conditions

This is the most common area of inquiry, as the inherent structure of this compound—a chlorohydrin—predisposes it to specific, rapid transformations in the presence of a base.

FAQ 1: What is the primary reaction pathway for this compound when treated with a base (e.g., NaOH, KOH)?

Answer: The primary and most rapid reaction is an intramolecular S_N2 cyclization to form an epoxide.[2] This is a classic Williamson ether synthesis, but occurring within the same molecule.

Mechanism Explained:

  • Deprotonation: The base, such as sodium hydroxide, abstracts the acidic proton from the hydroxyl group at the C-2 position, forming a transient alkoxide. This alkoxide is a much stronger nucleophile than the starting alcohol.[2]

  • Intramolecular Attack: The newly formed alkoxide nucleophilically attacks the adjacent carbon atom at the C-1 position, which bears a chlorine atom.

  • Displacement: The chlorine atom, a good leaving group, is displaced. This backside attack results in the formation of a stable, three-membered cyclic ether (an epoxide), specifically (2-chloroethyl)oxirane , and a salt (e.g., NaCl).

This reaction is mechanistically analogous to the industrial synthesis of epichlorohydrin from glycerol dichlorohydrins.[3][4][5]

Caption: Base-catalyzed intramolecular S_N2 cyclization of this compound.

FAQ 2: My reaction is proceeding too quickly, generating significant heat, and my final yield is poor. What is causing this, and how can I fix it?

Answer: This is a classic case of an uncontrolled exothermic reaction leading to side reactions. The dehydrochlorination to form the epoxide is very fast and releases energy.[5] The poor yield is likely due to the base-catalyzed hydrolysis of your newly formed epoxide product into a diol, especially at elevated temperatures.[4]

Troubleshooting Guide: Basic Conditions

Problem Probable Cause(s) Recommended Solution(s)
Low Yield & Exotherm 1. Rate of base addition is too fast. 2. Reaction temperature is too high. 3. Localized high concentration of base. 1. Add the basic solution dropwise with vigorous stirring. 2. Submerge the reaction vessel in an ice-water bath to maintain a temperature of 0-5 °C. 3. Ensure efficient stirring to quickly disperse the added base.
Incomplete Conversion 1. Insufficient amount of base (non-stoichiometric). 2. Base is not strong enough. 1. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of a strong base like NaOH or KOH.[6] 2. Confirm the concentration of your base solution via titration if it has been stored for a long time.

| Product Contaminated with Diol | Epoxide ring-opening (hydrolysis) by excess hydroxide or water.[4] | 1. Maintain low reaction temperatures. 2. Work up the reaction promptly once the starting material is consumed (monitored by TLC or GC). 3. Consider using a biphasic system or extracting the epoxide as it is formed. |

Protocol 1: Controlled Synthesis and Monitoring of (2-Chloroethyl)oxirane

This protocol is designed for a small, 10 mmol scale reaction to validate the procedure and analytical methods before scaling up.

Materials:

  • This compound (1.43 g, 10 mmol)

  • Sodium hydroxide (0.44 g, 11 mmol)

  • Deionized water (20 mL)

  • Diethyl ether (or MTBE) for extraction

  • Anhydrous magnesium sulfate

  • Reaction flask, stir bar, dropping funnel, ice bath

Procedure:

  • Setup: Dissolve this compound in 15 mL of diethyl ether in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice-water bath.

  • Base Preparation: Separately, dissolve sodium hydroxide in 20 mL of cold deionized water.

  • Reaction: Add the NaOH solution to the dropping funnel. Add the solution dropwise to the stirred ethereal solution of the chlorohydrin over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Take small aliquots from the organic layer every 15 minutes. Analyze by GC or TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete (typically < 2 hours), transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL of diethyl ether.

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation). Caution: The epoxide product is volatile. Use minimal heat.

Part 2: Stability & Reactivity Under Acidic Conditions

While less common, acidic conditions can also lead to the degradation of this compound, primarily through dehydration.

FAQ 3: Is this compound stable in acidic solutions?

Answer: Its stability is highly dependent on the acid strength, temperature, and presence of nucleophiles. It can be synthesized and handled in the presence of acids like HCl at elevated temperatures for a period, but it is not indefinitely stable.[7] Under strongly acidic and/or high-temperature conditions, it will likely undergo dehydration.[8]

Mechanism Explained:

  • Protonation: The acid protonates the hydroxyl group, converting it into a much better leaving group (H₂O).

  • Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the C-2 position.

  • Elimination: A weak base (like water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (C-1 or C-3), leading to the formation of a double bond. This can result in a mixture of isomeric products, such as 1,4-dichloro-1-butene and 1,4-dichloro-2-butene .

Caption: Acid-catalyzed E1 dehydration pathway for this compound.

FAQ 4: I ran a reaction with this compound using a strong acid catalyst and my GC-MS shows multiple new peaks. What are they?

Answer: You are likely observing a mixture of dehydration products as described above. The presence of other nucleophiles (e.g., another alcohol molecule) could also lead to ether formation.

Potential Degradation Products Under Acidic Conditions

Product Name Plausible Structure Expected Mass Spec Signature
1,4-dichloro-1-butene Cl-CH=CH-CH₂-CH₂-Cl M⁺ peak at m/z 124 (with characteristic Cl isotope pattern)
1,4-dichloro-2-butene Cl-CH₂-CH=CH-CH₂-Cl M⁺ peak at m/z 124 (with characteristic Cl isotope pattern)

| Bis(1,4-dichlorobutan-2-yl) ether | (C₄H₇Cl₂)₂O | M⁺ peak at m/z 266 (with complex Cl isotope pattern) |

Part 3: Analytical Workflow & General Guidance

A robust analytical plan is critical for troubleshooting stability issues.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: Reaction Mixture Aliquot quench Quench Reaction (e.g., add to cold NaHCO₃ soln) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry tlc TLC Screening (Qualitative Progress) dry->tlc gcms GC-MS Analysis (Identify Products) dry->gcms nmr NMR Spectroscopy (Structural Confirmation) dry->nmr end End: Data Interpretation gcms->end Quantitative Data (Peak Area %) nmr->end Structural Elucidation

Caption: General analytical workflow for monitoring stability experiments.

Comparison of Key Analytical Techniques

Technique Primary Use Advantages Limitations
TLC Rapid, qualitative reaction monitoring. Fast, inexpensive, requires minimal sample. Not quantitative, may have poor resolution for similar compounds.
GC/GC-MS Quantitative analysis and identification of volatile components.[9] Excellent separation, high sensitivity, MS provides structural info.[10] Requires compounds to be volatile and thermally stable.
NMR Definitive structural elucidation of starting materials and products.[11] Provides unambiguous structural information. Lower sensitivity than GC-MS, more expensive, requires larger sample size.

| FTIR | Functional group analysis.[11] | Good for tracking disappearance of O-H stretch or appearance of C=C stretch. | Provides limited structural detail compared to NMR or MS. |

For any further questions or consultation on specific applications, please do not hesitate to contact our technical support team.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1,4-Dichloro-2-butanol

This compound is a halogenated aliphatic alcohol that serves as a key intermediate in various chemical syntheses.[1] Its structural alerts also classify it as a potential genotoxic impurity (PGI), a class of compounds that can damage DNA and pose a significant risk to human health even at trace levels.[2] Consequently, regulatory bodies worldwide mandate stringent control over the presence of such impurities in pharmaceutical products.[3] This necessitates the development and validation of highly sensitive and selective analytical methods for the accurate quantification of this compound to ensure drug safety and quality.

This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their performance to empower researchers in selecting the optimal strategy for their specific analytical challenges.

The Dichotomy of Analysis: GC vs. HPLC for a Polar, Volatile Analyte

The selection of an analytical technique for this compound is primarily dictated by its physicochemical properties: it is a polar, semi-volatile compound.[1] This places it at the crossroads of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the two most powerful separation techniques in modern analytical chemistry.

  • Gas Chromatography (GC): Ideally suited for volatile and thermally stable compounds.[4][5] For polar analytes like alcohols, derivatization is often necessary to improve volatility and chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, including non-volatile and thermally labile substances.[6][7] For compounds lacking a strong UV chromophore, like this compound, derivatization to introduce a UV-active or fluorescent tag is a common strategy.[8][9]

The following sections will explore these two avenues in detail, providing a comprehensive comparison of their methodologies and performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer, it provides definitive identification and quantification, making it a preferred method for trace-level analysis of genotoxic impurities.

The "Why" of Derivatization for GC Analysis

Direct injection of this compound onto a GC column can lead to poor peak shape, tailing, and low sensitivity due to the polar hydroxyl group. Derivatization is a chemical modification process that addresses these issues by:

  • Increasing Volatility: Replacing the active hydrogen of the hydroxyl group with a non-polar functional group makes the molecule more volatile.

  • Improving Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC inlet and column.

  • Enhancing Sensitivity: Certain derivatizing agents can introduce moieties that provide a stronger signal in the detector.

A common and effective derivatization strategy for alcohols is silylation , which involves the introduction of a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol is based on established methods for the analysis of haloalcohols and can be adapted for this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, toluene).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in a molar excess.

  • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the reaction mixture to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Causality of Choices:

  • BSTFA with TMCS: A powerful silylating agent that reacts efficiently with alcohols. The TMCS catalyst accelerates the reaction.

  • DB-5ms Column: A low-polarity column that provides good separation for a wide range of derivatized compounds.

  • Splitless Injection: Maximizes the transfer of the analyte to the column, enhancing sensitivity for trace analysis.

  • SIM Mode: Increases sensitivity and selectivity by monitoring only the characteristic ions of the derivatized this compound.

Performance Characteristics (Based on a validated method for 4-chloro-1-butanol)
ParameterTypical Performance
Limit of Detection (LOD) 0.05 µg/g (ppm)
Limit of Quantification (LOQ) 0.08 µg/g (ppm)
Linearity (R²) > 0.999
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

High-Performance Liquid Chromatography (HPLC): Navigating Polarity with Derivatization

HPLC offers a powerful alternative to GC, particularly for compounds that are less volatile or thermally sensitive. However, the lack of a strong UV-absorbing chromophore in this compound makes direct UV detection challenging for achieving the low detection limits required for genotoxic impurities.[8] Therefore, pre-column derivatization to attach a UV-active or fluorescent tag is the recommended approach.

The Rationale for Pre-Column Derivatization in HPLC

The primary goal of derivatization in this context is to enhance detectability. By reacting the hydroxyl group of this compound with a chromophoric or fluorophoric reagent, we create a derivative that can be readily detected by a UV or fluorescence detector with high sensitivity.

A suitable derivatizing agent for alcohols in HPLC is phthalic anhydride , which reacts with the hydroxyl group to form a phthalate hemiester that possesses a strong UV chromophore.[2]

Experimental Protocol: HPLC with Pre-Column Derivatization

This protocol is adapted from established methods for the analysis of dichloropropanol isomers.[9]

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent like 1,4-dioxane.

  • Add phthalic anhydride and a catalyst (e.g., pyridine).

  • Heat the mixture at approximately 80°C for 30 minutes.

  • Cool the solution and, if necessary, dilute with the mobile phase.

  • Filter the derivatized sample through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of A, gradually increasing B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~230 nm (for the phthalate derivative)
Injection Volume 10 µL

Causality of Choices:

  • Phthalic Anhydride: An effective derivatizing agent that introduces a UV-active phthalate group.

  • C18 Column: A versatile reversed-phase column suitable for the separation of the relatively non-polar derivative.

  • Gradient Elution: Allows for the efficient separation of the derivatized analyte from potential interferences in the sample matrix.

  • DAD Detector: Provides the flexibility to monitor at the optimal wavelength for the derivative and can also provide spectral information to confirm peak identity.

Performance Characteristics (Estimated for Dichloropropanol Isomers[10])
ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Linearity (R²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Comparative Analysis: Choosing the Right Tool for the Job

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and throughput needs.

FeatureGC-MS with DerivatizationHPLC with Derivatization
Sensitivity Excellent, typically reaching sub-ppm levels.Good, but may be less sensitive than GC-MS.
Selectivity Very high, especially in SIM mode.Good, can be improved with a DAD or MS detector.
Throughput Can be lower due to longer run times and derivatization.Can be higher with modern UPLC systems.
Robustness Generally robust, but derivatization adds a step.Robust, with a wide range of column chemistries.
Cost Higher initial instrument cost, lower solvent cost.Lower initial instrument cost, higher solvent cost.
Sample Matrix Less susceptible to matrix effects due to the volatility of the analyte.Can be more susceptible to matrix effects.

Workflow Diagrams

GC-MS Analysis Workflow

GCMS_Workflow Sample Sample containing This compound Dissolution Dissolve in aprotic solvent Sample->Dissolution Derivatization Add Silylating Agent (BSTFA + TMCS) Heat at 60-80°C Dissolution->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Generalized workflow for the GC-MS analysis of this compound.

HPLC Analysis Workflow

HPLC_Workflow Sample Sample containing This compound Dissolution Dissolve in 1,4-Dioxane Sample->Dissolution Derivatization Add Phthalic Anhydride and Catalyst Heat at 80°C Dissolution->Derivatization Filtration Filter through 0.45 µm filter Derivatization->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Separation Chromatographic Separation (C18 column) HPLC_Injection->Separation Detection UV Detection (~230 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Generalized workflow for the HPLC analysis of this compound.

Conclusion and Recommendations

Both GC-MS and HPLC with pre-column derivatization are viable and powerful techniques for the quantification of this compound.

  • For the highest sensitivity and selectivity, particularly for trace-level quantification in complex matrices, GC-MS with silylation derivatization is the recommended approach. The specificity of mass spectrometric detection in SIM mode provides unparalleled confidence in the results.

  • HPLC with pre-column derivatization offers a robust and often higher-throughput alternative, especially in quality control environments where ultra-trace sensitivity is not the primary concern. The versatility of HPLC makes it a valuable tool in many pharmaceutical laboratories.

Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical requirements, including the regulatory context, the nature of the sample matrix, and the available resources. Method validation in accordance with ICH guidelines is imperative to ensure the reliability and accuracy of the chosen analytical procedure.

References

A Senior Application Scientist's Guide to the Synthesis of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dichloro-2-butanol is a key chemical intermediate characterized by a four-carbon backbone with two chlorine atoms and a hydroxyl group.[1] Its structural features make it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2] The presence of multiple reactive sites—two potential sites for nucleophilic substitution and a secondary alcohol for esterification or oxidation—allows for the construction of complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed protocols and a critical evaluation of each method's performance to aid researchers in selecting the optimal pathway for their specific application.

Route 1: Dichlorination of 1,2,4-Butanetriol

This is a classical and direct approach involving the selective chlorination of a triol precursor. The strategy hinges on the substitution of primary and secondary hydroxyl groups with chloride ions, typically using a strong acid like hydrogen chloride.

Underlying Chemistry: Acid-Catalyzed Nucleophilic Substitution

The reaction proceeds via the protonation of the hydroxyl groups by a strong acid, converting them into a better leaving group (water). A nucleophile, in this case, a chloride ion, then displaces the water molecule. The use of acetic acid as a co-reagent can facilitate the reaction, potentially by forming an acetate intermediate that is more readily displaced by chloride. The reaction temperature is maintained at 85-90°C to provide sufficient activation energy for the substitution reactions while minimizing charring or other side reactions.

Experimental Protocol
  • Materials : 1,2,4-Butanetriol (250g), Acetic Acid (7g), Hydrogen Chloride (gas), Sodium Carbonate solution, Sodium Chloride solution.

  • Procedure :

    • To a 500mL four-necked flask equipped with a stirrer, gas inlet, and thermometer, add 250g of 1,2,4-butanetriol and 7g of acetic acid.

    • Begin stirring and heat the mixture to 85°C.

    • Introduce a steady stream of hydrogen chloride gas into the mixture, maintaining the reaction temperature at 90 ± 2°C.

    • Continue the gas flow until a large excess of hydrogen chloride gas is observed overflowing from the reaction vessel.

    • Cease the gas flow and allow the mixture to cool to room temperature (15-25°C).

    • Slowly add an aqueous sodium carbonate solution to neutralize the excess acid, adjusting the pH to 5.5 ± 0.1.

    • Allow the mixture to stand and separate into layers.

    • Collect the lower organic phase and wash it with an aqueous sodium chloride solution.

    • Purify the organic phase by distillation, collecting the fraction at 60-64°C to yield this compound.[3]

Performance Data
ParameterValueSource
Yield 57.2%[3]
Purity 90.7%[3]
Starting Material 1,2,4-Butanetriol[3]
Key Reagents HCl (gas), Acetic Acid[3]

Route Visualization

G butanetriol 1,2,4-Butanetriol reagents + HCl (gas) + Acetic Acid (85-90°C) butanetriol->reagents product This compound reagents->product caption Dichlorination of 1,2,4-Butanetriol.

Caption: Dichlorination of 1,2,4-Butanetriol.

Route 2: Asymmetric Reduction of 1,4-Dichlorobutan-2-one

For applications requiring stereochemical control, such as in the synthesis of optically active pharmaceuticals, a biocatalytic approach offers significant advantages. This route utilizes the prochiral ketone, 1,4-dichlorobutan-2-one, and reduces it to a specific enantiomer of the target alcohol.

Underlying Chemistry: Biocatalytic Asymmetric Reduction

This method leverages the enzymatic machinery within whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes.[4] These biocatalysts contain alcohol dehydrogenases that facilitate the stereospecific transfer of a hydride from a cofactor (NAD(P)H) to the carbonyl group of the ketone. The enzyme's chiral active site directs the hydride attack to one face of the ketone, resulting in the formation of predominantly one enantiomer of the alcohol product. This process is highly valued for its high enantioselectivity and environmentally benign reaction conditions.[4]

Experimental Protocol
  • Materials : 1,4-Dichlorobutan-2-one, Saccharomyces cerevisiae (baker's yeast), Water, Glucose (or other carbon source), Extraction Solvent (e.g., Ethyl Acetate).

  • Procedure :

    • Prepare a suspension of baker's yeast in lukewarm water containing a carbon source like glucose and allow it to activate.

    • Add 1,4-dichlorobutan-2-one to the yeast suspension. The substrate is often added slowly or in portions to minimize toxicity to the cells.

    • Maintain the reaction mixture at a controlled temperature (typically 25-35°C) with gentle agitation for 24-48 hours to allow for the enzymatic reduction to proceed.

    • Monitor the reaction progress using TLC or GC analysis.

    • Once the reaction is complete, separate the yeast cells by filtration or centrifugation.

    • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved via column chromatography if necessary.

Performance Data
ParameterValueSource
Yield 70%[4]
Product (S)-1,4-Dichloro-2-butanol[4]
Enantiomeric Excess (ee) 95%[4]
Starting Material 1,4-Dichlorobutan-2-one[4]
Key Reagent Saccharomyces cerevisiae[4]

Route Visualization

G ketone 1,4-Dichlorobutan-2-one reagents Saccharomyces cerevisiae (Baker's Yeast) NAD(P)H-dependent reductases ketone->reagents product (S)-1,4-Dichloro-2-butanol reagents->product caption Asymmetric reduction of a prochiral ketone.

Caption: Asymmetric reduction of a prochiral ketone.

Route 3: Hydration of 1,4-Dichloro-2-butene

A plausible industrial-scale route involves the functionalization of a readily available C4 building block. The hydration of trans-1,4-dichloro-2-butene represents a direct method to introduce the required hydroxyl group.

Underlying Chemistry: Electrophilic Hydration of an Alkene

This reaction follows the principles of acid-catalyzed hydration. A proton from a strong acid (e.g., sulfuric acid) adds to the double bond, forming a secondary carbocation intermediate. The electron-withdrawing effects of the chlorine atoms influence the stability of this intermediate. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the final alcohol product. The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, which in this symmetrical starting material, leads to the desired 2-butanol structure.

Experimental Protocol (Generalized)
  • Materials : trans-1,4-Dichloro-2-butene, Water, Catalytic amount of a strong acid (e.g., H₂SO₄).

  • Procedure :

    • In a reaction vessel, dissolve trans-1,4-dichloro-2-butene[5] in an excess of water containing a catalytic amount of sulfuric acid.

    • Heat the mixture with stirring to promote the hydration reaction. The optimal temperature may vary and requires empirical determination to balance reaction rate and byproduct formation.

    • Monitor the disappearance of the starting alkene by GC or NMR.

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Performance Data

Route Visualization

G butene trans-1,4-Dichloro-2-butene reagents + H₂O (H⁺ catalyst) butene->reagents product This compound reagents->product caption Acid-catalyzed hydration of an alkene.

Caption: Acid-catalyzed hydration of an alkene.

Comparative Summary and Conclusion

Synthetic RouteStarting MaterialKey ReagentsReported YieldPurity / SelectivityKey Advantages
Dichlorination of Triol 1,2,4-ButanetriolHCl, Acetic Acid57.2%[3]90.7% Purity[3]Direct, uses common inorganic reagents.
Ketone Reduction 1,4-Dichlorobutan-2-oneBaker's Yeast70%[4]95% ee[4]High enantioselectivity, mild conditions, green.
Alkene Hydration trans-1,4-Dichloro-2-buteneH₂O, H⁺ catalystNot ReportedDependent on conditionsPotentially cost-effective from bulk chemicals.
Expert Recommendation

The choice of synthetic route for this compound is fundamentally dictated by the end-use requirements.

  • For applications where a racemic mixture is acceptable and a direct, classical chemical transformation is preferred, the dichlorination of 1,2,4-butanetriol is a well-documented and viable method, despite its moderate yield.[3]

  • When the synthesis of a specific enantiomer is critical, particularly for chiral drug development, the biocatalytic reduction of 1,4-dichlorobutan-2-one is unequivocally the superior method, offering high enantiomeric excess under environmentally friendly conditions.[4]

  • The hydration of trans-1,4-dichloro-2-butene presents a potentially scalable and economical route, assuming the starting material is readily available. However, this pathway requires significant process development to optimize conditions and minimize byproduct formation.

Researchers and process chemists must weigh the factors of stereochemical requirements, cost of goods, scalability, and environmental impact when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to the Reactivity of 1,4-Dichloro-2-butanol and Other Chlorinated Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorinated alcohols, or chlorohydrins, are a versatile class of organic compounds that serve as critical intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[1][2][3] Their bifunctional nature, containing both a hydroxyl group and one or more carbon-chlorine bonds, imparts a unique and tunable reactivity profile. Understanding the subtle interplay between molecular structure and chemical behavior is paramount for researchers and process chemists aiming to leverage these building blocks for targeted molecular construction.

This guide provides an in-depth comparative analysis of the reactivity of 1,4-dichloro-2-butanol (DCB), a compound with two distinct chloro-substituents, against other structurally relevant chlorinated alcohols. We will explore the mechanistic principles governing their reactions, present experimental data to support these principles, and offer practical insights for professionals in chemical research and drug development. The focus will be on elucidating how the relative positions of the hydroxyl and chloro groups dictate the dominant reaction pathways, primarily intramolecular cyclization and intermolecular nucleophilic substitution.

Pillar 1: Fundamental Reactivity of Chlorinated Alcohols

The chemistry of chlorinated alcohols is largely dominated by two competitive reaction types: intramolecular cyclization and intermolecular nucleophilic substitution. The preferred pathway is dictated by the molecule's structure and the reaction conditions employed.

Intramolecular SN2 Cyclization: The Epoxide Formation Pathway

A hallmark reaction of halohydrins is their conversion to epoxides in the presence of a base.[4][5][6] This transformation is a classic example of an intramolecular Williamson ether synthesis.[4][7]

Mechanism:

  • Deprotonation: A base abstracts the acidic proton from the hydroxyl group, forming a nucleophilic alkoxide ion.

  • Intramolecular Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 fashion.

  • Ring Closure: The carbon-chlorine bond is cleaved, with chloride acting as the leaving group, resulting in the formation of a strained, three-membered epoxide ring.[6]

For this reaction to occur efficiently, the molecule must adopt an anti-periplanar conformation, where the nucleophilic oxygen and the leaving group (chloride) are positioned on opposite sides of the C-C bond.[7] In acyclic systems like chlorinated butanols and propanols, this conformation is readily accessible through simple bond rotation.[7] The high rate of these reactions is attributed to the proximity of the reacting centers within the same molecule, which is entropically favorable.[8]

Intermolecular Nucleophilic Substitution

Chlorinated alcohols can also undergo substitution reactions with external nucleophiles.[1][9] The carbon-chlorine bond is polarized (Cδ+-Clδ-), rendering the carbon atom electrophilic and susceptible to attack.[10] The reactivity in SN2 reactions is heavily dependent on the substitution of the carbon atom, following the general trend: primary > secondary > tertiary .[11][12] This is primarily due to steric hindrance, which impedes the backside attack required for the SN2 mechanism.

Pillar 2: A Head-to-Head Reactivity Comparison

The unique structure of this compound, featuring a secondary alcohol flanked by a primary chloride (C1) and with another primary chloride at the terminus of the chain (C4), provides a rich platform for comparing distinct reactive sites within a single molecule and against other chlorohydrins.

Subject Compound: this compound (DCB)
  • Structure: A four-carbon chain with a hydroxyl group at C2, a primary chloride at C1, and a primary chloride at C4.[1][13]

  • Reactivity Profile:

    • Primary Pathway (Intramolecular): The C2 hydroxyl group is perfectly positioned adjacent to the C1 primary chloride. Under basic conditions, rapid deprotonation is followed by a highly favorable intramolecular SN2 reaction to form a three-membered ring, yielding 3-chloro-1,2-epoxybutane . This is the dominant and fastest reaction pathway.

    • Secondary Pathway (Intermolecular): The C4 primary chloride is sterically unhindered and behaves like a typical primary alkyl halide. It is susceptible to attack by external nucleophiles. However, this intermolecular reaction is kinetically much slower than the intramolecular epoxide formation.

Comparison Compound 1: 1,3-Dichloro-2-propanol (1,3-DCP)
  • Structure: A three-carbon chain with a central hydroxyl group (C2) symmetrically flanked by two primary chlorides (C1 and C3).[3][14]

  • Reactivity Comparison: 1,3-DCP is the canonical precursor to epichlorohydrin , a crucial commodity chemical.[15][16] Upon treatment with a base, it undergoes the same type of rapid intramolecular cyclization as DCB.[17][18] The key difference is that 1,3-DCP possesses two identical opportunities for this reaction to occur, whereas DCB has only one such arrangement (C2-OH and C1-Cl). The resulting product from DCB, 3-chloro-1,2-epoxybutane, still contains a reactive primary chloride, making it a useful bifunctional intermediate for further synthesis.

Comparison Compound 2: 2,3-Dichloro-1-propanol
  • Structure: A three-carbon chain with a primary hydroxyl group at C1, a secondary chloride at C2, and a primary chloride at C3.[19]

  • Reactivity Comparison: This isomer also forms an epoxide under basic conditions. However, the intramolecular attack from the C1-alkoxide must occur at the C2 position, which bears a secondary chloride. Due to increased steric hindrance at the secondary carbon, this SN2 cyclization is significantly slower than the cyclization involving a primary chloride, as seen in DCB and 1,3-DCP.

Comparison Compound 3: 4-Chloro-1-butanol
  • Structure: A four-carbon chain with a primary hydroxyl at C1 and a primary chloride at C4.

  • Reactivity Comparison: This compound is a classic example of intramolecular cyclization to form a stable, five-membered ring: tetrahydrofuran (THF) .[20] While this is also an intramolecular Williamson ether synthesis, the formation of a five-membered ring is kinetically slower than the formation of a three-membered epoxide ring.[8] The entropic advantage is less pronounced as the reacting ends are further apart. This highlights the exceptional reactivity of the 1,2-halohydrin motif present in DCB for rapid ring formation.

Data Summary Table
CompoundStructurePrimary Reaction Pathway (Basic Conditions)ProductRelative Rate of Cyclization
This compound (DCB) Cl-CH₂-CH(OH)-CH₂-CH₂-ClIntramolecular SN2 (3-membered ring)3-Chloro-1,2-epoxybutaneVery Fast
1,3-Dichloro-2-propanol (1,3-DCP) Cl-CH₂-CH(OH)-CH₂-ClIntramolecular SN2 (3-membered ring)EpichlorohydrinVery Fast
2,3-Dichloro-1-propanol HO-CH₂-CH(Cl)-CH₂-ClIntramolecular SN2 (3-membered ring)2-(Chloromethyl)oxiraneSlower (attack at sec-Cl)
4-Chloro-1-butanol HO-CH₂-CH₂-CH₂-CH₂-ClIntramolecular SN2 (5-membered ring)Tetrahydrofuran (THF)Slow

Pillar 3: Experimental Protocols & Visualization

To quantitatively validate these reactivity principles, standardized kinetic experiments are essential.

Experimental Protocol: Comparative Rate of Base-Promoted Cyclization

This protocol outlines a method to determine the relative rates of cyclization for the discussed chlorinated alcohols.

  • Preparation: Prepare 0.1 M solutions of each chlorinated alcohol (1,4-DCB, 1,3-DCP, 2,3-dichloro-1-propanol, and 4-chloro-1-butanol) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water). Include an internal standard (e.g., dodecane) for chromatographic analysis.

  • Reaction Initiation: Equilibrate the solutions in a constant temperature bath (e.g., 25°C). Initiate the reaction by adding a stoichiometric equivalent of 1.0 M sodium hydroxide solution under vigorous stirring. Start a timer immediately.

  • Timed Sampling & Quenching: At predetermined time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 1.0 mL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 0.2 mL of 1.0 M HCl, neutralizing the base and stopping the reaction.

  • Extraction & Analysis: Add 1.0 mL of diethyl ether to the quenched sample, vortex thoroughly, and allow the layers to separate. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining concentration of the starting chlorinated alcohol relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Comparing the k values will provide a quantitative measure of the relative reactivity.

Visualizing Reaction Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of the chemical logic and experimental processes.

G cluster_dcb This compound (DCB) Reactivity DCB Cl-CH₂-CH(OH)-CH₂-CH₂-Cl Epoxide 3-Chloro-1,2-epoxybutane DCB->Epoxide Intramolecular SN2 (Fast, Dominant) Intermol Intermolecular Substitution (at C4) DCB->Intermol Intermolecular SN2 (Slower)

Caption: Primary reaction pathways of this compound under basic conditions.

G A 1,4-DCB / 1,3-DCP (1,2-Halohydrin) P1 3-Membered Ring (Epoxide) A->P1 Very Fast B 2,3-Dichloro-1-propanol (Attack at sec-Cl) B->P1 Slower C 4-Chloro-1-butanol P2 5-Membered Ring (THF) C->P2 Slow

Caption: Comparative rates of intramolecular cyclization for different chlorinated alcohols.

G prep 1. Prepare Reactant Solutions (0.1 M in Dioxane/H₂O + Std.) init 2. Initiate with NaOH (1.0 M) at Constant Temperature prep->init sample 3. Withdraw Aliquots at Timed Intervals init->sample quench 4. Quench with HCl sample->quench analyze 5. Extract & Analyze by GC-MS quench->analyze plot 6. Plot ln[Reactant] vs. Time to Determine Rate Constant (k) analyze->plot

Caption: Experimental workflow for kinetic analysis of chlorohydrin cyclization.

Conclusion and Practical Implications for Researchers

This guide demonstrates that this compound is a highly versatile synthetic building block with two chemically distinct chloride groups.

  • Key Finding: The 1,2-chlorohydrin motif (C1-Cl and C2-OH) is overwhelmingly the most reactive site under basic conditions, leading to rapid and high-yield formation of 3-chloro-1,2-epoxybutane. This intramolecular reaction significantly outpaces any intermolecular substitution at the C4-Cl position.

  • Synthetic Strategy: This differential reactivity allows for selective chemical transformations.

    • To favor epoxide formation , use of a strong, non-nucleophilic base in stoichiometric amounts is ideal.

    • To target the C4-Cl position , the hydroxyl group at C2 must first be protected (e.g., as a silyl ether or acetate ester). This deactivates the intramolecular pathway, allowing for standard nucleophilic substitution reactions to occur at the C4 primary chloride.

By understanding these hierarchical reactivities, grounded in fundamental mechanistic principles and supported by empirical data, chemists can strategically design synthetic routes that harness the full potential of this compound and related chlorinated alcohols. This knowledge is crucial for developing efficient, high-yield processes in pharmaceutical and materials science discovery.

References

Validation of 1H NMR and 13C NMR spectra for 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of ¹H and ¹³C NMR Spectra for 1,4-Dichloro-2-butanol

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of key chemical intermediates is a cornerstone of reliable and reproducible science. This compound (CAS No. 2419-74-1), a chiral halogenated alcohol, serves as a versatile building block in the synthesis of various pharmaceutical agents and specialty chemicals.[1][2] Its precise structure and purity are critical for downstream applications, making robust analytical validation indispensable.

This guide provides an in-depth validation strategy for this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple presentation of spectra to a comprehensive analysis, explaining the causal relationships between molecular structure and spectral features. Furthermore, we will compare NMR with orthogonal analytical techniques and present a self-validating protocol grounded in established scientific principles.[3][4]

The Molecular Blueprint: Structure and NMR Accountability

This compound is a four-carbon chain with two stereogenic centers and distinct chemical environments for its protons and carbons. The presence of electronegative chlorine atoms and a hydroxyl group significantly influences the electronic environment of adjacent nuclei, leading to predictable dispersions in the NMR spectrum.

Diagram 1: Molecular Structure of this compound

cluster_mol This compound C1 Cl-CH₂ (C1) C2 CH (C2) C1->C2 C3 CH₂ (C3) C2->C3 OH OH C2->OH C4 CH₂-Cl (C4) C3->C4

Caption: Structure of this compound with carbon numbering.

Part 1: ¹H NMR Spectral Validation

The proton NMR spectrum provides detailed information about the connectivity and chemical environment of hydrogen atoms.[5] For this compound, the spectrum is expected to show distinct signals for the protons on each carbon.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte peaks.[6] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[8] Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Acquire the spectrum at a constant temperature (e.g., 298 K). Use a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.[9] A relaxation delay of at least 5 times the longest T₁ of the protons of interest should be used for accurate integration.

Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays several key multiplets. The assignments are based on chemical shifts, which are influenced by the electronegativity of nearby atoms (Cl and O), and spin-spin coupling patterns that reveal proton connectivity.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H on OH~2.97Broad SingletN/AThe hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is concentration-dependent.
H on C2~4.10MultipletJ = 3.8, 6.6This proton is attached to the carbon bearing the hydroxyl group, making it the most deshielded methine proton. It couples with the two diastereotopic protons on C1 and the two protons on C3.
Hₐ on C1~3.74Multiplet-Protons on C1 are diastereotopic due to the adjacent chiral center at C2. They are deshielded by the adjacent chlorine atom and couple with the proton on C2.
Hₑ on C1~3.70Multiplet-The second diastereotopic proton on C1.
Hₐ on C4~3.66MultipletJ = 3.8Protons on C4 are deshielded by the terminal chlorine atom and couple with the protons on C3.
Hₑ on C4~3.54MultipletJ = 6.6The second proton on C4.
H₂ on C3~1.96-1.99Multiplet-These protons are adjacent to the C2 and C4 carbons and are the most upfield of the backbone protons.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented is a representative example.[10]

Trustworthiness through 2D NMR: To unequivocally validate these assignments, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is recommended. A COSY spectrum would show cross-peaks between coupled protons, confirming the H2-H1, H2-H3, and H3-H4 connectivities.

Part 2: ¹³C NMR Spectral Validation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.[11]

Experimental Protocol for ¹³C NMR Acquisition

The sample preparation and instrument setup are the same as for ¹H NMR.

  • Acquisition Parameters: Use a standard pulse program with proton decoupling. A sufficient number of scans (often several hundred to thousands) and an appropriate relaxation delay are required to obtain good signal-to-noise for all carbons, including those with long relaxation times.

Analysis and Interpretation

The ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each carbon atom in the backbone.

Assignment Chemical Shift (δ, ppm) Rationale for Assignment
C2~70-72This carbon is attached to the electronegative oxygen atom of the hydroxyl group, causing it to be the most deshielded carbon in the aliphatic region.
C1~48-50This carbon is directly attached to a chlorine atom, resulting in a significant downfield shift.
C4~45-47This carbon is also attached to a chlorine atom. Its slightly different chemical shift compared to C1 is due to the different neighboring groups.
C3~38-40This methylene carbon is the most upfield of the four, as it is the furthest from the electronegative substituents.

Note: The chemical shifts are approximate and can be influenced by the solvent.[12][13]

Validation with DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to confirm the carbon assignments. DEPT-135, for instance, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This would confirm C2 as a CH group and C1, C3, and C4 as CH₂ groups.

Part 3: A Framework for Spectral Validation

A robust validation process ensures that the analytical method is suitable for its intended purpose.[3][14] This involves demonstrating specificity, accuracy, and precision.

Diagram 2: NMR Spectral Validation Workflow

cluster_workflow Validation Workflow A Reference Standard Acquisition B Method Development (Solvent, Temp, Parameters) A->B C Specificity Confirmation (1D & 2D NMR) B->C D System Suitability Test (Resolution, S/N) C->D E Data Analysis & Interpretation D->E F Documentation & Reporting E->F

Caption: A streamlined workflow for the validation of NMR spectra.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[4] For NMR, specificity is demonstrated by the unique chemical shifts and coupling patterns of this compound, which serve as a distinct "fingerprint." The use of 2D NMR techniques like COSY and HSQC (Heteronuclear Single Quantum Coherence) further enhances specificity by confirming H-H and C-H connectivities.

  • System Suitability: Before sample analysis, a system suitability test should be performed to ensure the NMR spectrometer is performing correctly. This typically involves running a standard sample to check for resolution and signal-to-noise ratio, ensuring the system can provide data of the required quality.

  • Data Integrity: All raw data, processing parameters, and final spectra should be stored securely and be fully traceable. This is a key requirement in regulated environments like those governed by Good Manufacturing Practices (GMP).[15][16]

Part 4: Comparison with Orthogonal Analytical Techniques

While NMR is a powerful tool for structural elucidation, its combination with other analytical techniques provides a more complete picture of the compound's identity and purity.[17][18]

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry. Quantitative analysis (qNMR).Non-destructive, highly specific for structure, primary ratio method for quantification.[9]Relatively low sensitivity compared to MS, can be complex for large molecules or mixtures.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides accurate mass for molecular formula determination.[18]Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-Cl).Fast, inexpensive, good for identifying key functional groups.[5]Provides limited information on the overall molecular structure, spectra can be complex.

The combination of NMR for detailed structure, MS for molecular weight confirmation, and IR for functional group identification creates a robust, multi-faceted validation package.

Conclusion

The validation of ¹H and ¹³C NMR spectra for this compound is a critical process that underpins its use in research and development. This guide has outlined a comprehensive approach that combines rigorous experimental protocols with detailed spectral interpretation and corroboration with orthogonal techniques. By moving beyond simple data collection to a scientifically grounded validation framework, researchers can ensure the identity, purity, and quality of this important chemical intermediate, thereby enhancing the reliability and integrity of their scientific outcomes.

References

Comparative study of catalysts for tetrahydrofuran synthesis from butanediol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for Tetrahydrofuran Synthesis from 1,4-Butanediol

Introduction: Tetrahydrofuran (THF) is an indispensable solvent and a critical monomer for high-performance polymers like poly(tetramethylene ether) glycol (PTMEG). The predominant commercial route to THF is the acid-catalyzed cyclodehydration of 1,4-butanediol (BDO).[1][2][3] The selection of an appropriate catalyst is paramount, as it dictates reaction efficiency, product selectivity, process sustainability, and overall economics. This guide provides a comprehensive comparison of various catalytic systems, offering field-proven insights and experimental data to aid researchers and process chemists in catalyst selection and optimization.

The core of this process is an intramolecular dehydration reaction. While the reaction can proceed without a catalyst in high-temperature liquid water (200-350°C), the rates are often too slow for industrial application, necessitating the use of an acid catalyst to achieve commercially viable yields of over 95%.[1][4]

The Underlying Chemistry: Acid-Catalyzed Cyclodehydration

The conversion of BDO to THF is a classic example of an acid-catalyzed intramolecular substitution (SN2) reaction. The mechanism proceeds through three principal steps:

  • Protonation: An acid catalyst donates a proton (H⁺) to one of the hydroxyl (-OH) groups of the BDO molecule. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

  • Intramolecular Nucleophilic Attack: The terminal hydroxyl group on the other end of the BDO molecule acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

  • Deprotonation: The resulting cyclic oxonium ion is then deprotonated, regenerating the acid catalyst and yielding the final product, tetrahydrofuran, along with a molecule of water.

This well-established mechanism is fundamental to understanding how different catalysts influence reaction rates and selectivity.

G BDO 1,4-Butanediol (BDO) ProtonatedBDO Protonated BDO BDO->ProtonatedBDO 1. Protonation Oxonium Cyclic Oxonium Ion ProtonatedBDO->Oxonium 2. Intramolecular    S(N)2 Attack THF Tetrahydrofuran (THF) Oxonium->THF 3. Deprotonation H2O Water Oxonium->H2O Catalyst_Out H⁺ (Regenerated) THF->Catalyst_Out Catalyst_In H⁺ (Acid Catalyst) Catalyst_In->BDO

Caption: Acid-catalyzed cyclodehydration mechanism of BDO to THF.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts the THF synthesis process. Catalysts are broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and operational challenges.

Homogeneous Acid Catalysts

Homogeneous catalysts, primarily strong mineral acids like sulfuric acid (H₂SO₄), were among the first used for industrial THF production and are still in use today.[5]

  • Mechanism & Advantages: Being in the same liquid phase as the reactant, these catalysts offer excellent proton availability, leading to high reaction rates at relatively low temperatures (100-140°C).[5] The process technology is mature and can achieve THF yields exceeding 99%.[5]

  • Disadvantages & Causality: The primary drawback is their corrosive nature, which necessitates expensive, corrosion-resistant reactors and piping.[5][6] Furthermore, separating the acid from the product stream is a significant challenge, requiring neutralization and disposal steps that generate substantial waste and add to operational complexity and cost.

Heterogeneous Solid Acid Catalysts

To overcome the challenges of homogeneous systems, significant research has focused on solid acid catalysts. These materials provide acidic sites on a solid support, simplifying catalyst separation and enabling continuous-flow processes.

a) Ion-Exchange Resins (IERs)

Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst-15, are widely studied and used.[7]

  • Expertise & Insights: IERs offer a high concentration of Brønsted acid sites, similar to sulfuric acid, but in a solid, bead-like form. This allows them to function effectively at lower temperatures (typically <120°C) compared to other solid acids.[8] However, their thermal stability is limited; operating above their recommended temperature can lead to desulfonation and catalyst deactivation. The presence of water, a byproduct of the reaction, can also strongly affect the catalyst's performance by competing for active sites.[9][10][11]

  • Trustworthiness: The key to a self-validating protocol with IERs is rigorous temperature control and managing the water concentration in the feed. Continuous removal of the THF/water azeotrope via reactive distillation is an effective strategy to drive the equilibrium forward and maintain catalyst activity.[10][11]

b) Zeolites and Metal Oxides

Crystalline aluminosilicates (zeolites) and various metal oxides (e.g., ZrO₂, Al₂O₃, TiO₂-SiO₂) represent a robust class of solid acid catalysts capable of operating at higher temperatures.

  • Expertise & Insights: Zeolites like H-ZSM-5 possess strong Brønsted and Lewis acid sites and a shape-selective porous structure.[12] Zirconium-based catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) or mixed ZrO₂-Al₂O₃ oxides, have demonstrated high activity and yield.[8][13][14] For instance, ZrO₂-Al₂O₃ mixed oxides have achieved THF yields of up to 97.1% at 220°C in aqueous BDO feeds.[8] The advantage of these catalysts is their high thermal stability. However, at elevated temperatures (>250°C), their strong acid sites can promote side reactions, such as the formation of oligomers or dehydration to butadiene, which can reduce selectivity and lead to catalyst coking.[15]

  • Trustworthiness: The performance of these catalysts is highly dependent on the preparation method, which controls surface area and the ratio of Brønsted to Lewis acid sites.[12] For reproducible results, catalyst characterization (e.g., via XRD, BET, and TPD) is essential. The reaction is often performed in a fixed-bed reactor in the vapor phase, which requires careful optimization of temperature and liquid hourly space velocity (LHSV) to maximize THF selectivity and catalyst lifespan.[14]

c) Ionic Liquids (ILs)

Ionic liquids are emerging as a novel class of catalysts. These are salts with low melting points that can act as both the solvent and the catalyst.

  • Expertise & Insights: Certain acidic ionic liquids, particularly those with sulfate or hydrogensulfate anions, have shown promise in catalyzing BDO dehydration.[9] Their negligible vapor pressure reduces product contamination, and their properties can be tuned by modifying the cation and anion. While research is ongoing, they offer a potential bridge between the high activity of homogeneous catalysts and the ease of separation of heterogeneous ones.

Quantitative Performance Comparison

The following table summarizes experimental data from various studies to provide an objective comparison of catalyst performance.

Catalyst SystemTypeBDO Conversion (%)THF Selectivity (%)THF Yield (%)Temperature (°C)PressureReference
Sulfuric Acid (H₂SO₄) Homogeneous>99High>99100 - 140Atmospheric[5]
Amberlyst-15 Heterogeneous (IER)~95High~90-9590 - 120Atmospheric[9][10]
ZrO₂-Al₂O₃ (ZA13) Heterogeneous (Oxide)98.3~98.897.1220Autogenous[8]
Sulfated Zirconia Heterogeneous (Oxide)HighHighHigh150 - 350Atmospheric[13][14]
Zeolite (H-ZSM-5) Heterogeneous (Zeolite)HighVariable~85-95170 - 250Atmospheric[16]
No Catalyst (HTW) Catalyst-Free~50-60High<60250 - 320High[4][8]

Note: Performance metrics are highly dependent on specific reaction conditions (e.g., catalyst loading, feed rate, water content). The data presented are representative values for comparison.

Experimental Protocol: THF Synthesis in a Continuous Flow Reactor

This protocol describes a self-validating system for evaluating solid acid catalysts (e.g., ZrO₂-Al₂O₃) in a continuous flow, fixed-bed reactor.

G cluster_prep System Preparation cluster_reaction Reaction Execution cluster_analysis Analysis cat_prep Catalyst Preparation 1. Pelletize & Sieve Catalyst (e.g., 20-40 mesh) reactor_pack Reactor Packing 2. Load Catalyst into Reactor (Quartz wool plugs) cat_prep->reactor_pack activation Catalyst Activation 3. Heat under N₂ flow (e.g., 400°C for 2h) reactor_pack->activation feed BDO Feed 4. Pump BDO at set flow rate (e.g., LHSV = 5 h⁻¹) activation->feed reaction Reaction 5. Maintain Reactor Temp (e.g., 220°C) feed->reaction collection Product Collection 6. Condense effluent (Chilled water bath) reaction->collection sampling Sampling 7. Collect samples (every 1h) collection->sampling gc GC Analysis 8. Quantify BDO, THF, H₂O (FID/TCD Detector) sampling->gc

Caption: Experimental workflow for catalyst testing in a fixed-bed reactor.

Methodology:

  • Catalyst Preparation: The selected solid acid catalyst (e.g., ZrO₂-Al₂O₃ powder) is pelletized, crushed, and sieved to a uniform particle size (e.g., 20-40 mesh) to ensure consistent packing and flow dynamics.

  • Reactor Setup: A stainless steel tubular reactor (e.g., 10 mm inner diameter) is packed with a known mass of the sieved catalyst, held in place by quartz wool plugs at both ends.

  • Catalyst Activation: The packed reactor is placed in a tube furnace. An inert gas (e.g., nitrogen) is flowed through the bed while the temperature is ramped to an activation temperature (e.g., 200-700°C, specific to the catalyst) and held for several hours to remove physisorbed water and impurities.[14]

  • Reaction Initiation: After activation, the reactor is cooled to the desired reaction temperature (e.g., 220°C). The 1,4-butanediol feed is introduced into the system via a high-performance liquid chromatography (HPLC) pump at a predetermined liquid hourly space velocity (LHSV).

  • Product Collection & Analysis: The gaseous effluent from the reactor outlet is passed through a condenser cooled with chilled water. The liquid product, a mixture of THF, water, and unreacted BDO, is collected periodically.

  • Quantification: Samples are analyzed using gas chromatography (GC) equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD). This allows for the precise quantification of BDO conversion and THF selectivity.

  • Self-Validation: The system's integrity is validated by performing a mass balance calculation. The total mass of the collected products should closely match the mass of the BDO fed into the reactor over the same period, accounting for any hold-up volume. Consistent results over several hours of time-on-stream indicate stable catalyst performance.

Conclusion and Future Outlook

The synthesis of THF from BDO is a mature industrial process where catalyst choice is a critical determinant of efficiency and sustainability.

  • Homogeneous catalysts like sulfuric acid offer high yields but present significant corrosion and environmental challenges.

  • Heterogeneous solid acid catalysts are the preferred modern alternative.

    • Ion-exchange resins are effective for lower-temperature liquid-phase processes but are limited by thermal stability.

    • Zeolites and metal oxides (especially zirconia-based systems) are highly robust and effective for higher-temperature, continuous vapor-phase operations, offering high yields and long catalyst lifetimes.[8]

The future of THF synthesis catalysis lies in designing highly stable, selective, and regenerable solid acids. As the chemical industry shifts towards bio-based feedstocks, developing catalysts that can efficiently convert BDO from fermentation broths (which contain significant amounts of water) is a key area of research.[3][8] Catalysts like the ZrO₂-Al₂O₃ mixed oxides, which perform exceptionally well in aqueous feeds, represent a significant step in this direction.[8]

References

A Comparative Guide on the Efficacy of 1,4-Dichloro-2-butanol as a Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloro-2-butanol is a versatile chemical intermediate recognized for its utility in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] Its bifunctional nature, possessing both hydroxyl and chloro moieties, allows for a range of chemical transformations crucial in building complex molecular architectures. This guide provides a comparative analysis of this compound as a precursor, focusing on its application in the synthesis of key pharmaceutical compounds. We will explore its synthetic pathways, compare them with alternative routes, and present experimental data to evaluate its efficacy in terms of yield, purity, and process efficiency.

Introduction to this compound

This compound (C₄H₈Cl₂O) is a halogenated aliphatic alcohol.[3] The presence of two chlorine atoms and a hydroxyl group on a butane backbone makes it a valuable building block in organic synthesis.[2] The hydroxyl group can undergo typical alcohol reactions, while the chlorine atoms are susceptible to nucleophilic substitution, making it a key intermediate for forming heterocyclic compounds and other complex structures.[2] This guide will focus on its role as a precursor in the synthesis of APIs, particularly those involving the formation of substituted tetrahydrofurans or similar cyclic ethers, which are common motifs in pharmaceuticals.

Case Study: Synthesis of 3-Hydroxytetrahydrofuran

A primary application of this compound is in the synthesis of 3-hydroxytetrahydrofuran, a key intermediate for a variety of APIs. The synthesis proceeds via an intramolecular cyclization under basic conditions.

Synthetic Pathway using this compound

The conversion of this compound to 3-hydroxytetrahydrofuran is a classic example of an intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated by a base, and the resulting alkoxide attacks one of the carbon atoms bearing a chlorine atom, displacing the chloride ion and forming the tetrahydrofuran ring.

Experimental Protocol:

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., water or a polar aprotic solvent) is prepared in a reaction vessel equipped with a stirrer and a condenser.

  • Base Addition: A strong base, such as sodium hydroxide, is added portion-wise to the solution while maintaining a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation to yield 3-hydroxytetrahydrofuran.

A patent describes a similar synthesis where 1,2,4-butanetriol is first converted to this compound with a yield of 57.2%, which can then be further processed.[4]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_main Synthesis of 3-Hydroxytetrahydrofuran A This compound B Alkoxide Intermediate A->B  NaOH (Base)   Intramolecular Deprotonation C 3-Hydroxytetrahydrofuran B->C Intramolecular Cyclization (SN2)

Caption: Synthetic pathway from this compound to 3-hydroxytetrahydrofuran.

Alternative Synthetic Routes

An alternative and greener approach to synthesizing key intermediates for APIs involves the use of glycerol, a byproduct of biodiesel production.[5][6] For instance, epichlorohydrin, another important building block, can be synthesized from glycerol via dichloropropanols.[5] This route is considered more sustainable than traditional methods that rely on propylene.[5]

Comparative Analysis

MetricThis compound RouteGlycerol-based Route (for similar intermediates)
Starting Material Petroleum-basedRenewable (Biodiesel byproduct)
Number of Steps Generally fewer for direct derivativesCan be multi-step
Yield Moderate to high, e.g., 57.2% for the precursor synthesis[4]Variable, depends on catalyst and conditions
Environmental Impact Involves chlorinated compoundsGreener, utilizes a waste stream
Safety Requires handling of chlorinated reagents[7][8]Involves high temperatures and pressures

Broader Applications and Future Perspectives

The use of this compound extends to the synthesis of various other pharmaceutical intermediates. Its chiral version, (S)-1,4-dichloro-2-butanol, is a precursor for stereospecific synthesis, which is crucial in modern drug development where enantiomeric purity is often a requirement.[9][10]

The pharmaceutical industry is increasingly adopting continuous flow chemistry for API synthesis to improve efficiency, safety, and scalability.[11][12][13][14] While specific examples for this compound in flow chemistry are not yet widely published, its conversion to key intermediates is a prime candidate for such process intensification.

Conclusion

This compound remains an effective and important precursor in the synthesis of specific APIs, particularly for constructing the tetrahydrofuran moiety. Its primary advantages lie in the directness of the synthetic routes it enables. However, the growing emphasis on green chemistry and sustainable sourcing of starting materials has led to the development of alternative pathways, such as those originating from glycerol. The choice between these precursors will ultimately depend on a comprehensive evaluation of factors including process efficiency, cost, environmental impact, and the specific requirements of the target API. For researchers and drug development professionals, understanding the comparative efficacy of these routes is essential for making informed decisions in the design and optimization of API manufacturing processes.

References

A Senior Application Scientist's Guide to Purity Benchmarking: Synthesized vs. Commercial 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precursor Purity in Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. The chemical purity of these precursors directly influences the efficiency of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and, ultimately, the safety and efficacy of the therapeutic agent. 1,4-Dichloro-2-butanol (CAS No. 2419-74-1) is a key chiral building block and intermediate in the synthesis of various pharmaceuticals.[1][2] Its bifunctional nature, featuring both a secondary alcohol and two chloride groups, makes it a versatile synthon.

However, the presence of isomeric, over-reacted, or starting-material-related impurities can introduce significant challenges in process development, leading to difficult purifications and the generation of unwanted side products. This guide provides a comprehensive, data-driven comparison between in-house synthesized this compound and commercially available standards. We will delve into the synthetic pathway, outline rigorous analytical methodologies for purity assessment, and present a transparent comparison of the results. Our objective is to equip researchers with the necessary framework to make informed decisions about sourcing this critical intermediate, whether through in-house synthesis or commercial procurement.

Materials & Analytical Methodologies

A robust comparison requires a well-defined synthetic protocol and validated analytical methods. The causality behind our choices is grounded in achieving a balance between efficiency, cost-effectiveness, and the ability to produce a high-purity material, which is then challenged against the quality of established commercial sources.

In-House Synthesis of this compound

The synthesis was adapted from established literature procedures, chosen for its straightforward execution and use of common laboratory reagents.[3] The pathway involves the hydrochlorination of 1,2,4-butanetriol.

Protocol:

  • Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, add 250g of 1,2,4-butanetriol and 7g of acetic acid. The acetic acid serves as a catalyst for the reaction.

  • Hydrochlorination: Heat the mixture to 85°C while stirring. Begin bubbling dry hydrogen chloride gas through the mixture. The reaction is exothermic; maintain the temperature at 90 ± 2°C.

  • Reaction Monitoring: Continue the introduction of HCl gas until a significant overflow is detected, indicating saturation and near-completion of the reaction. This step is critical for driving the reaction equilibrium towards the desired product.

  • Workup: Cool the reaction mixture to room temperature (15-25°C). Slowly add a saturated aqueous sodium carbonate solution to neutralize the excess acid until the system's pH is neutral. This step quenches the reaction and removes acidic components.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless and transparent liquid.[3]

Commercial Standards

For this benchmark study, two commercial samples of this compound were procured from leading chemical suppliers, designated as Commercial Standard A (Purity >97.0% GC) and Commercial Standard B (Purity ≥97%) .[4][5] These standards serve as the baseline for purity and impurity profiles against which our synthesized batch is compared.

Analytical Instrumentation & Protocols

The cornerstone of this guide is a multi-pronged analytical approach to ensure a comprehensive purity assessment.

Rationale: GC is the industry-standard technique for analyzing volatile and semi-volatile compounds like halogenated alcohols.[6][7] Its high resolving power separates the target analyte from closely related impurities, while the mass spectrometer provides definitive structural identification. A halogen-specific detector (XSD) can also be employed for enhanced selectivity towards chlorinated compounds.[8]

Protocol:

  • Sample Preparation: Prepare 1 mg/mL solutions of the synthesized batch and each commercial standard in dichloromethane.

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MS detector.

  • GC Parameters:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.

    • Injection Volume: 1 µL, split ratio 50:1.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 35-350 m/z.

  • Data Analysis: Purity is determined by the area percent of the main peak. Impurities are identified by matching their mass spectra against the NIST library and confirmed with retention time data where possible.

Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structural elucidation.[9][10] It confirms the identity of the target molecule and provides quantitative information about impurities, even those that may co-elute in GC analysis. DEPT-135 experiments are particularly useful for differentiating between CH, CH₂, and CH₃ groups, aiding in structural assignment.[11]

Protocol:

  • Sample Preparation: Dissolve approximately 20 mg of each sample in 0.7 mL of Chloroform-d (CDCl₃).

  • Instrumentation: Bruker AVANCE III 400 MHz spectrometer.

  • ¹H NMR Parameters: 16 scans, 1.0 s relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 2.0 s relaxation delay, proton-decoupled.

  • Data Analysis: Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). The structure is confirmed by comparing observed shifts to literature values.[2] Integration of impurity peaks relative to the product peaks provides a secondary measure of purity.

Visualized Workflows

To provide a clear overview of our process, the following diagrams illustrate the synthesis and analytical benchmarking workflows.

SynthesisWorkflow cluster_synthesis Synthesis & Purification Start 1,2,4-Butanetriol + Acetic Acid Reaction Hydrochlorination (HCl gas, 90°C) Start->Reaction Catalysis Workup Neutralization (Na₂CO₃) Reaction->Workup Quenching Purification Vacuum Distillation Workup->Purification Crude Product FinalProduct Purified this compound Purification->FinalProduct AnalyticalWorkflow cluster_analysis Purity Benchmarking Workflow Sample_Synth Synthesized Sample Analysis_GCMS GC-MS Analysis (Purity & Impurity ID) Sample_Synth->Analysis_GCMS Analysis_NMR NMR Analysis (¹H, ¹³C) (Structural Confirmation) Sample_Synth->Analysis_NMR Sample_CommA Commercial Std. A Sample_CommA->Analysis_GCMS Sample_CommA->Analysis_NMR Sample_CommB Commercial Std. B Sample_CommB->Analysis_GCMS Sample_CommB->Analysis_NMR Data_Table Comparative Data Summary Table Analysis_GCMS->Data_Table Quantitative Data Analysis_NMR->Data_Table Qualitative Data Conclusion Informed Sourcing Decision Data_Table->Conclusion

References

A Senior Application Scientist’s Guide to the Mechanistic Pathways of 1,4-Dichloro-2-butanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of 1,4-dichloro-2-butanol, a versatile bifunctional reagent with significant, yet often nuanced, applications in modern organic synthesis. This guide is intended for fellow researchers, scientists, and drug development professionals who seek to move beyond catalog listings and understand the fundamental reactivity that drives this molecule's utility. We will dissect its primary reaction pathways, compare them objectively with established alternatives, and provide the experimental framework necessary to validate these insights in your own laboratories.

Our approach is grounded in the core principles of scientific integrity: every mechanistic claim is supported by established chemical principles, and every protocol is designed as a self-validating system. We will explore the causality behind experimental choices, empowering you to not just replicate, but innovate.

Understanding the Reagent: A Molecule of Competing Reactivities

This compound (C₄H₈Cl₂O) is a unique building block characterized by three key functional sites: a secondary alcohol, a primary alkyl chloride (C4), and a secondary alkyl chloride (C1).[1][2] This trifecta of functionality is the source of its synthetic potential and its complexity. The relative reactivity of these sites can be modulated by reaction conditions, allowing for selective transformations that are central to the synthesis of complex molecules, including heterocycles and functionalized intermediates.

PropertyValueSource
Molecular Formula C₄H₈Cl₂O[1][2]
Molecular Weight 143.01 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Key Functional Groups Secondary -OH, Primary -Cl, Secondary -Cl[1]

Part 1: Intramolecular Cyclization (Base-Induced) — The Epoxide Pathway

One of the most valuable transformations of this compound is its conversion into a chloromethyl-substituted epoxide. This reaction leverages the internal nucleophilicity of the hydroxyl group under basic conditions.

Mechanistic Deep Dive: An Intramolecular S_N2 Reaction

The reaction proceeds via a well-established intramolecular Williamson ether synthesis mechanism. A base, typically a metal hydroxide like NaOH or KOH, deprotonates the secondary alcohol to form a transient alkoxide. This potent internal nucleophile then attacks the adjacent carbon bearing the primary chlorine atom (C1), displacing the chloride ion in an intramolecular S_N2 reaction. This concerted, ring-closing step forms the highly strained, three-membered oxirane (epoxide) ring.

The regioselectivity of this reaction is governed by Baldwin's rules and the proximity of the reacting centers. The formation of a 3-membered ring is kinetically favored over a potential, but much slower, attack at the more distant C4 position.

THF_Formation_Workflow start This compound step1 Protonation of -OH (Acid Catalyst, e.g., H₂SO₄) start->step1 intermediate Protonated Intermediate Cl-CH₂-CH(OH₂⁺)-CH₂-CH₂-Cl step1->intermediate step2 Intramolecular SN2 Attack (5-exo-tet) intermediate->step2 product 3-Chlorotetrahydrofuran step2->product G cluster_0 Heterocycle Synthesis Workflow A This compound C First SN2 Attack (at primary C4) A->C B Dinucleophile (e.g., H₂N-R-NH₂) B->C D Linear Intermediate C->D E Second SN2 Attack (Ring Closure at C1) D->E F Hydroxylated Heterocycle E->F

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 1,4-Dichloro-2-butanol (CAS No. 2419-74-1). As a chlorinated alcohol used in complex organic synthesis, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you to manage this chemical waste stream with confidence and scientific integrity.

Section 1: Hazard Identification and Immediate Safety Protocols

This compound is a hazardous compound requiring careful handling. Its primary risks stem from its acute toxicity and irritant properties.[1][2] Understanding these hazards is the foundation of safe disposal.

1.1 GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the chemical's intrinsic hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]

1.2 Essential Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound, from initial use to final waste consolidation.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents dermal absorption, which can cause systemic toxicity.[2]
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation.[2]
Body Protection Chemical-resistant lab coat.Protects skin from contact and contamination of personal clothing.[2]
Respiratory Use only in a certified chemical fume hood.Prevents inhalation of harmful vapors.

1.3 Emergency Exposure Response

In the event of accidental exposure, immediate and correct action is critical.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Section 2: Waste Characterization and Regulatory Framework

Proper disposal is dictated by federal and local regulations. As the waste generator, you are legally responsible for correctly identifying and characterizing your chemical waste.

2.1 EPA Hazardous Waste Classification

This compound waste must be managed as hazardous waste. While not individually listed with a specific "U" or "P" code, it falls under the regulatory framework for chlorinated organic compounds. Depending on its use, it may be classified under the following codes by the U.S. Environmental Protection Agency (EPA):

  • F002: If used as a solvent or mixed with spent halogenated solvents such as tetrachloroethylene, methylene chloride, or trichloroethylene.[3]

  • Characteristic Waste: Even if not mixed, the waste will likely exhibit the characteristic of Toxicity (D-code) due to its harmful nature. The generator must make a formal determination.[4]

All disposal activities must adhere to the standards set by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its point of generation to its final disposal.[5]

Section 3: Standard Operating Procedure for Disposal

The following procedure outlines the validated, step-by-step process for safely managing this compound waste in a laboratory setting.

Step 1: Waste Segregation

  • Action: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Causality: This is the most critical step in a compliant waste management program. Improper segregation can lead to dangerous chemical reactions, compromise the disposal process, and result in significant regulatory fines. Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.

Step 2: Containerization and Labeling

  • Action: Use a chemically compatible container (e.g., borosilicate glass or polyethylene) with a secure, vapor-tight lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other components and their approximate concentrations.

  • Causality: Proper containment prevents leaks and fugitive vapor emissions. Accurate labeling is a legal requirement under RCRA and is essential for the safety of all personnel handling the waste, from the lab to the final disposal facility.

Step 3: Temporary On-Site Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area. This area must be at or near the point of generation. Ensure the container is kept in secondary containment to capture any potential leaks.

  • Causality: Storing waste in a designated, controlled area minimizes the risk of spills and unauthorized handling. Secondary containment is a standard engineering control to prevent environmental contamination.

Step 4: Final Disposal via High-Temperature Incineration

  • Action: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Causality: High-temperature incineration is the EPA's recommended disposal method for organochlorine wastes.[6] The scientific principle behind this method is the complete thermal decomposition of the molecule. At temperatures typically exceeding 800°C, the chlorinated organic material is oxidized. The chlorine atoms are converted primarily to hydrogen chloride (HCl), which can be effectively removed from the flue gas by aqueous scrubbers, preventing the release of more toxic molecular chlorine (Cl₂) into the atmosphere.[7]

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposition gen Generate this compound Waste seg Segregate into Halogenated Organic Waste Stream gen->seg spill Spill Occurs gen->spill cont Use Labeled, Sealed, Compatible Container seg->cont store Store in Secondary Containment in Satellite Accumulation Area cont->store ehs Contact EHS for Waste Pickup store->ehs incin Transport to Licensed Facility for High-Temperature Incineration ehs->incin spill_proc Follow Spill Management Protocol spill->spill_proc Activate spill_proc->cont

Caption: Disposal Decision Workflow for this compound.

Section 4: Spill Management Protocol

In the event of a spill, a prepared response is essential to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes and increase ventilation if it is safe to do so.

  • Don PPE: Before re-entering the area, don the full PPE detailed in Section 1.2.

  • Contain and Absorb: For small spills, cover with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[8] Do not use combustible materials like paper towels alone.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris using spark-proof tools and place it into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

Personal protective equipment for handling 1,4-Dichloro-2-butanol

Author: BenchChem Technical Support Team. Date: January 2026

For research, development, and manufacturing professionals, the safe handling of specialty chemicals is paramount. This guide provides a comprehensive operational plan for the use of 1,4-Dichloro-2-butanol, moving beyond basic compliance to foster a culture of proactive safety and risk mitigation. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your team can work with this valuable chemical intermediate confidently and safely.

Understanding the Hazard Profile of this compound

This compound is a halogenated alcohol with a toxicological profile that necessitates careful handling.[1] A foundational understanding of its specific hazards is the first step in designing a robust safety protocol.

Primary Hazards:

  • Acute Toxicity: This chemical is harmful if swallowed, inhaled, or in contact with skin.[2][3][4]

  • Skin Corrosion/Irritation: It is known to cause skin irritation and potentially severe burns.[2][3]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation.[2][3]

Given these hazards, a multi-layered approach to safety, beginning with the correct selection of Personal Protective Equipment (PPE), is essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound, with the rationale behind each selection.

Body PartRequired PPERationale and Field Insights
Eyes/Face Chemical splash goggles and a full-face shield.[2][5][6]Standard safety glasses are insufficient as they do not protect from splashes from all angles.[7] Chemical splash goggles provide a seal around the eyes, and a full-face shield offers a secondary barrier for the entire face, which is critical when handling larger volumes or during vigorous reactions.[8]
Hands Nitrile or Neoprene gloves. Double-gloving is recommended.[9][10]Halogenated solvents can degrade many common glove materials. Nitrile and neoprene offer good resistance to a broad range of chemicals, including alcohols and halogenated compounds.[8][9] Double-gloving is a crucial best practice; it provides an additional layer of protection in case the outer glove is punctured or compromised, a common occurrence in a busy lab environment.
Body Chemical-resistant lab coat or apron over long-sleeved clothing.Protects against accidental spills and splashes, preventing contact with personal clothing and underlying skin. Ensure the lab coat is buttoned to provide full coverage.
Respiratory Work in a certified chemical fume hood.A properly functioning chemical fume hood is the primary means of controlling inhalation exposure.[5][11] All handling of this compound, including weighing and transferring, must be conducted within a fume hood to minimize the concentration of vapors in the breathing zone.

It is imperative to inspect all PPE for signs of degradation or damage before each use. Compromised PPE must be discarded and replaced immediately.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section details a systematic workflow for handling this compound, designed to be a self-validating system of safety checks and procedures.

Pre-Handling Protocol
  • Review the Safety Data Sheet (SDS): Before any work commences, all personnel involved must read and fully understand the SDS for this compound.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.

  • Prepare a Spill Kit: Have a spill kit rated for chemical spills readily accessible. This should include an absorbent material like vermiculite or sand.[11][12]

  • Designate a Waste Container: Prepare a clearly labeled, dedicated container for hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the safe handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_sds Review SDS prep_ppe Don & Inspect PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill prep_waste Designate Waste Container prep_spill->prep_waste handle_weigh Weigh/Measure in Hood prep_waste->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A systematic workflow for the safe handling of this compound.

Detailed Handling Procedures
  • Weighing and Transferring:

    • Always perform these tasks inside a chemical fume hood.

    • Use dedicated, clean glassware.

    • When transferring, pour slowly and carefully to avoid splashing. Use a funnel if necessary.

  • Reaction Setup:

    • Ensure all reaction glassware is securely clamped and the setup is stable.

    • If the reaction is exothermic, have a cooling bath ready.

  • Post-Reaction:

    • Allow the reaction mixture to cool to a safe temperature before handling.

    • Decontaminate all glassware that has come into contact with this compound before it leaves the fume hood.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][5] Call a poison center or doctor immediately.[2]
Small Spill (<100mL) Wearing appropriate PPE, cover the spill with an inert absorbent material.[11][12] Collect the material using non-sparking tools and place it in the designated hazardous waste container.
Large Spill (>100mL) Evacuate the immediate area and alert your facility's emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: This chemical waste must be disposed of through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain. [13]

Waste Management Workflow

cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Final Disposal gen_chem Excess Chemical & Reaction Waste coll_container Labeled, Sealed Hazardous Waste Container gen_chem->coll_container gen_cont Contaminated Materials (Gloves, etc.) gen_cont->coll_container coll_storage Designated Satellite Accumulation Area coll_container->coll_storage disp_vendor Licensed Hazardous Waste Vendor coll_storage->disp_vendor disp_manifest Waste Manifest Tracking disp_vendor->disp_manifest

Caption: A compliant waste disposal workflow for this compound.

By implementing these detailed procedures, your laboratory can maintain the highest standards of safety while advancing its research and development goals. This guide serves as a living document; always cross-reference with your institution's specific safety protocols and the most current Safety Data Sheet for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-butanol
Reactant of Route 2
1,4-Dichloro-2-butanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.